molecular formula C15H22O2 B142351 3,5-Di-tert-butyl-2-hydroxybenzaldehyde CAS No. 37942-07-7

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Cat. No.: B142351
CAS No.: 37942-07-7
M. Wt: 234.33 g/mol
InChI Key: RRIQVLZDOZPJTH-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes condensation reaction with
  • methyl-2-{N-(2′ -aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligand
  • N,N-diethyl-2-methyl-1,4-phenylenediamine during the synthesis of copper(II) and cobalt(II) complexes of salicylaldimine
>3,5-di-tert-butyl-2-hydroxybenzaldehyde is a hydroxybenzaldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIQVLZDOZPJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350777
Record name 3,5-Di-tert-butylsalicylaldehyde
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37942-07-7
Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-di-tert-butyl-2-hydroxybenzaldehyde
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Record name 3,5-DI-TERT-BUTYLSALICYLALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS: 37942-07-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, also known as 3,5-di-tert-butylsalicylaldehyde, is a sterically hindered aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique structural features, including the presence of bulky tert-butyl groups and a reactive aldehyde moiety adjacent to a hydroxyl group, make it a versatile precursor for a wide range of applications. These applications span from the development of sophisticated catalysts for asymmetric synthesis to the creation of novel Schiff base ligands with potential therapeutic properties. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, key applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are summarized in the tables below, providing a ready reference for its characterization.

Physicochemical Properties
PropertyValueReference
CAS Number 37942-07-7N/A
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.33 g/mol [1]
Appearance Light yellow to yellow crystalline powder[2]
Melting Point 59-61 °C[2]
Boiling Point 277.6 °C at 760 mmHg[1]
Solubility Soluble in DMSO and methanol[3]
Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~11.5Singlet-OH
~9.8Singlet-CHO
~7.6DoubletAromatic H
~7.4DoubletAromatic H
~1.4Singlet-C(CH₃)₃

Note: The chemical shift of the hydroxyl proton is concentration-dependent.[4]

Chemical Shift (δ) ppmAssignment
~196C=O (aldehyde)
~158C-OH
Aromatic carbonsIn the range of 120-140 ppm
Quaternary carbons of tert-butyl groupsIn the range of 30-40 ppm
Methyl carbons of tert-butyl groupsIn the range of 29-32 ppm

Note: Precise chemical shifts can vary depending on the solvent used.[4]

Wavenumber (cm⁻¹)Assignment
~3077O-H Stretching
~2956Aromatic C-H Stretching
~2868Aldehyde C-H Stretching
~1654C=O Stretching (aldehyde)
1598-1436Aromatic C-C Stretching

Source: FT-IR data[4]

m/zInterpretation
234Molecular ion (M⁺)
219[M - CH₃]⁺
205[M - C₂H₅]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Note: Fragmentation patterns can vary with ionization techniques.[4]

Synthesis

This compound is primarily synthesized from 2,4-di-tert-butylphenol (B135424) through formylation reactions. The strategic placement of the bulky tert-butyl groups directs the formylation to the ortho position relative to the hydroxyl group.[4] Two common methods are the Duff reaction and a method utilizing tin(IV) chloride.

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine as the formylating agent in an acidic medium.

G A 2,4-Di-tert-butylphenol D Reaction Mixture A->D B Hexamethylenetetramine (CH₂)₆N₄ B->D C Glacial Acetic Acid C->D E Heat (Reflux) D->E Formylation F Hydrolysis (Aqueous Acid) E->F G This compound F->G Isolation G A 2,4-Di-tert-butylphenol D Reaction Mixture A->D B Paraformaldehyde B->D C Tin(IV) Chloride (SnCl₄) Triethylamine (Et₃N) C->D Catalyst E Heat D->E Formylation F Workup & Purification E->F G This compound F->G G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_reaction Catalytic Epoxidation A This compound C Salen Ligand A->C B (R,R)-1,2-Diaminocyclohexane B->C E Jacobsen's Catalyst (Mn(III)-salen complex) C->E D Manganese(II) Acetate D->E H Chiral Epoxide E->H Catalyst F Alkene F->H G Oxidant (e.g., NaOCl) G->H

References

3,5-Di-tert-butyl-2-hydroxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of salen ligands and other complex molecules.[1][2][3] This document is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound, also known as 3,5-Di-tert-butylsalicylaldehyde, is an organic compound characterized by a benzaldehyde (B42025) core with a hydroxyl group and two bulky tert-butyl groups.[4][5] These tert-butyl groups exert significant steric influence, which plays a crucial role in the molecule's reactivity and the properties of its derivatives.[3]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 3,5-Di-tert-butylsalicylaldehyde
CAS Number 37942-07-7[4]
Molecular Formula C₁₅H₂₂O₂[4]
Molecular Weight 234.33 g/mol [4]
InChI 1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3[4]
SMILES CC(C)(C)c1cc(C=O)c(O)c(c1)C(C)(C)C[4]

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physical Properties

PropertyValue
Appearance White to cream to yellow crystalline solid or powder[6][7]
Melting Point 59-61 °C[4]
Boiling Point 277.6 ± 35.0 °C at 760 mmHg[8]
Density 1.0 ± 0.1 g/cm³[8]
Solubility Soluble in DMSO and methanol[1][2]

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectral Data Summary

SpectroscopyKey Features
¹H NMR Signals corresponding to the aldehydic proton, hydroxyl proton, aromatic protons, and the protons of the tert-butyl groups can be observed.
¹³C NMR Distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the tert-butyl groups are present.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate.

  • Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Sample Preparation: A small volume of the liquid sample is placed in a test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

  • Heating: The test tube is gently heated in a heating bath.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A known volume of the desired solvent (e.g., DMSO, methanol) is placed in a test tube.

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent.

  • Mixing: The mixture is agitated (e.g., by vortexing or stirring) to facilitate dissolution.

  • Observation: The solubility is determined by observing the amount of solute that can be completely dissolved in the solvent at a specific temperature. This can be reported qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100mL).

Application in Synthesis: Salen Ligand Formation

A primary application of this compound is in the synthesis of salen and salen-type ligands, which are important in coordination chemistry and catalysis.[3] The following diagram illustrates the general workflow for the synthesis of a salen ligand from this precursor.

Salen_Synthesis A 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde (2 equivalents) C Condensation Reaction (Solvent, Heat) A->C B Diamine (e.g., ethylenediamine) B->C D Salen Ligand C->D Formation of Schiff base E Water (byproduct) C->E

References

An In-Depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a key organic compound in various chemical syntheses. Also known as 3,5-Di-tert-butylsalicylaldehyde, this compound serves as a critical building block, particularly in the development of salen ligands for catalysis.[1]

Core Properties and Data

This compound is a pale yellow solid organic compound.[1] Its molecular and physical properties are summarized below for easy reference.

PropertyValue
Molecular Formula C₁₅H₂₂O₂[2][3]
Molecular Weight 234.33 g/mol [2][3]
CAS Number 37942-07-7[3]
Appearance White to cream to yellow crystalline solid or powder[4]
Melting Point 59-61 °C[5][6]
Solubility Soluble in DMSO and methanol[5][7]
Purity Typically available in 99% purity

Experimental Protocols

The synthesis of this compound is most commonly achieved through the formylation of 2,4-di-tert-butylphenol (B135424). The bulky tert-butyl groups on the phenol (B47542) ring direct the formylation to the desired ortho position relative to the hydroxyl group.[8]

Synthesis via Modified Duff Reaction:

A prevalent method for this synthesis is a modified Duff reaction.[2][8] The following protocol is a representative example:

  • Reaction Setup: To a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (B128534) (1.69 mL, 12.12 mmol) in toluene (B28343) (15 mL), tin(IV) chloride (0.28 mL, 2.42 mmol) is added dropwise under a nitrogen atmosphere. The mixture is stirred for 15 minutes at room temperature.[2]

  • Formylation: Paraformaldehyde (1.60 g, 53.31 mmol) is then added in a single portion, and the mixture is heated to 80 °C for 12 hours.[2]

  • Workup and Purification: After cooling to room temperature, water (50 mL) is added, and the product is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, concentrated, and purified by chromatography on silica (B1680970) gel using a chloroform/hexane (1:1) eluent to yield the final product as a pale-yellow oil.[2]

Chemical Reactivity and Applications

The aldehyde functional group of this compound is highly reactive, particularly in condensation reactions with primary amines to form imines, also known as Schiff bases.[8] This reactivity is fundamental to its primary application in the synthesis of ligands for coordination chemistry.

Key Applications Include:

  • Synthesis of Chiral Schiff Base Ligands: This compound is a cornerstone in the synthesis of chiral Schiff base ligands, which are then complexed with metal ions to create catalysts for asymmetric synthesis.[5][7][8] A notable example is its use in preparing the ligand for Jacobsen's catalyst, which involves condensation with trans-1,2-diaminocyclohexane.[1][8]

  • Formation of Metal Complexes: Schiff bases derived from this aldehyde readily form stable complexes with a wide range of metal ions, including copper and nickel.[5][7][8]

  • Pharmaceutical Research: It has shown antibacterial activity and is used in the preparation of various biologically active molecules.[5][7]

Below is a diagram illustrating the synthesis pathway of a Salen-type ligand, a common application of this compound.

G Synthesis of a Salen-Type Ligand cluster_reactants Reactants cluster_process Process cluster_product Product A 3,5-Di-tert-butyl-2- hydroxybenzaldehyde (2 equivalents) C Condensation Reaction (Elimination of 2 H₂O) A->C B Diamine (e.g., 1,2-diaminocyclohexane) B->C D Salen-Type Ligand C->D

Caption: A flowchart showing the condensation reaction to form a Salen-type ligand.

References

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, also known as 3,5-di-tert-butylsalicylaldehyde, is a sterically hindered aromatic aldehyde that serves as a pivotal precursor in the synthesis of a wide range of organic molecules. Its unique structure, featuring bulky tert-butyl groups flanking a reactive phenol (B47542) and aldehyde moiety, imparts distinct chemical properties that are leveraged in coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data for the scientific community.

Chemical Structure and Properties

This compound is a pale yellow, crystalline solid. The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, an aldehyde group at position 1, and two tert-butyl groups at positions 3 and 5. This substitution pattern results in significant steric hindrance around the phenolic hydroxyl and aldehyde functional groups, influencing their reactivity and the stability of their derivatives.

G

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical and identification properties is provided in Table 1.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 37942-07-7
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [2]
Appearance White to cream to yellow crystalline solid or powder
Melting Point 59-61 °C
Solubility Soluble in DMSO and methanol (B129727)[3]
InChI Key RRIQVLZDOZPJTH-UHFFFAOYSA-N
SMILES String CC(C)(C)c1cc(C=O)c(O)c(c1)C(C)(C)C[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: ¹H NMR Spectroscopic Data [4]

Chemical Shift (δ, ppm)MultiplicityAssignment
~11.5Singlet-OH
~9.8Singlet-CHO
~7.6DoubletAromatic H
~7.4DoubletAromatic H
~1.4Singlet-C(CH₃)₃ (18H)

Table 3: ¹³C NMR Spectroscopic Data [4]

Chemical Shift (δ, ppm)Assignment
~196C=O (Aldehyde)
~158Ar-C-OH
~140, ~137Ar-C-C(CH₃)₃
~128-125Aromatic CH
~35, ~34Quaternary -C(CH₃)₃
~31, ~29Methyl -CH₃

Table 4: Key FT-IR Vibrational Frequencies [4]

Frequency (cm⁻¹)Assignment
2956Aromatic C-H Stretching
2868Aldehyde C-H Stretching
1654C=O Stretching (Aldehyde)
1598-1436Aromatic C=C Stretching

Synthesis

The primary synthetic route to this compound is the formylation of 2,4-di-tert-butylphenol (B135424). The Duff reaction, which employs hexamethylenetetramine (HMT) as the formyl source, is a commonly utilized method. The bulky tert-butyl groups on the phenol ring direct the formylation to the ortho position relative to the hydroxyl group.

Duff_Reaction_Workflow

Caption: General workflow for the synthesis via the Duff Reaction.

Experimental Protocol: Duff Reaction

This protocol is adapted from a patented procedure for the formylation of 2,4-di-tert-butylphenol.[5][6]

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine (HMT)

  • Glacial acetic acid

  • Water or aqueous acid (e.g., 4N HCl or 20% H₂SO₄)

  • Methanol (for recrystallization)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 0.5 M to 2.0 M solution of 2,4-di-tert-butylphenol in glacial acetic acid.[6]

  • Reagent Addition: Add 1.5 to 2.0 molar equivalents of hexamethylenetetramine to the solution.[5]

  • Heating: Heat the reaction mixture to 100-130°C and maintain this temperature for 1 to 5 hours.[5][6]

  • Hydrolysis: After the initial heating period, cool the mixture slightly and add approximately one volume of water or aqueous acid (e.g., 4N HCl). Reheat the mixture to 100-130°C for an additional 0.5 to 1 hour to ensure complete hydrolysis of the intermediate.[5][6]

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol to yield the final product with a purity often exceeding 95%.[5]

Applications in Synthesis

The primary utility of this compound is as a versatile building block for the synthesis of larger, more complex molecules, particularly multidentate ligands for metal coordination.[4]

Synthesis of Schiff Bases and Salen Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[4] When a diamine is used, tetradentate "Salen" type ligands are formed. These ligands are renowned for their ability to form stable, well-defined complexes with a wide range of transition metals.[7][8]

Schiff_Base_Formation

Experimental Protocol: General Salen Ligand Synthesis

This protocol describes a general procedure for the synthesis of a Salen-type ligand from this compound and a diamine. [7][8] Materials:

  • This compound (2.0 molar equivalents)

  • Diamine (e.g., ethylenediamine, 1,2-diaminocyclohexane) (1.0 molar equivalent)

  • Absolute Ethanol (B145695)

  • Standard laboratory glassware for reflux

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Reaction: To the stirred solution, add the diamine dropwise. The molar ratio should be 2:1 (aldehyde:diamine).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The Salen ligand product, often a brightly colored solid, will typically precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like hot ethanol.

Key Applications and Research Areas

The derivatives of this compound, particularly its Salen complexes, are central to various fields of chemical research.

  • Asymmetric Catalysis: Chiral Salen-metal complexes, such as the Jacobsen's catalyst derived from a manganese(III) complex of a ligand made with 1,2-diaminocyclohexane, are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins. [4]* Coordination Chemistry: The N₂O₂ donor set of Salen ligands forms stable square-planar or square-pyramidal complexes with metals like Ni(II), Cu(II), Co(II), and Zn(II). The steric bulk of the tert-butyl groups influences the coordination geometry and stability of these complexes. [4]* Materials Science: Metal complexes incorporating these ligands are explored for their potential in creating novel materials with specific electronic or magnetic properties.

  • Biological Activity: The parent aldehyde and its Schiff base derivatives have reported antibacterial activity, making them of interest in the development of new antimicrobial agents. [3]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also noted as being air-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.

References

A Comprehensive Technical Guide to the Solubility of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the known qualitative information and presents a standardized experimental protocol for its quantitative determination.

Introduction

This compound is a substituted salicylaldehyde (B1680747) that serves as a versatile building block in organic synthesis. Its utility in the preparation of Schiff base ligands, chiral catalysts, and various biologically active molecules underscores the importance of understanding its solubility behavior in different solvent systems.[1] Solubility is a critical parameter in drug development and process chemistry, influencing reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties

  • Molecular Formula: C₁₅H₂₂O₂

  • Molecular Weight: 234.34 g/mol

  • Appearance: Powder or crystals

  • Melting Point: 59-61 °C

Solubility Data

A thorough review of available literature and supplier safety data sheets indicates that this compound is generally soluble in common organic solvents. However, precise quantitative data is sparse. The following table summarizes the available qualitative and any limited quantitative information.

SolventSolvent TypeQualitative SolubilityQuantitative Solubility (at specified temperature)
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]Data not available
MethanolPolar ProticSoluble[1]Data not available
EthanolPolar ProticExpected to be solubleData not available
AcetonePolar AproticExpected to be solubleData not available
TolueneNonpolarExpected to be solubleData not available
HexaneNonpolarExpected to be solubleData not available
Ethyl AcetatePolar AproticExpected to be solubleData not available

Note: "Expected to be soluble" is based on the general principle that aldehydes and ketones are soluble in most common organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is a standard and reliable approach for generating quantitative solubility data.

4.1. Materials

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Sintered glass filter or 0.45 µm syringe filter

  • Glass vials with screw caps

  • Drying oven

  • Desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when solid material remains undissolved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette.

    • Filter the withdrawn solution through a sintered glass filter or a 0.45 µm syringe filter to remove any remaining undissolved microcrystals. The filtration apparatus should also be pre-warmed to the experimental temperature to prevent premature crystallization.

  • Gravimetric Analysis:

    • Transfer a precisely known volume of the clear filtrate to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the compound (e.g., 40-50 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the logical relationships between the key experimental steps.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh excess solid mix Combine solid and solvent prep_solid->mix prep_solvent Measure solvent volume prep_solvent->mix agitate Agitate at constant temperature mix->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter to remove solids withdraw->filter add_filtrate Add known volume of filtrate filter->add_filtrate weigh_dish Weigh empty evaporating dish weigh_dish->add_filtrate evaporate Evaporate solvent add_filtrate->evaporate dry Dry residue to constant weight evaporate->dry weigh_final Weigh dish with residue dry->weigh_final calculate Calculate solubility weigh_final->calculate

Caption: Experimental workflow for gravimetric solubility determination.

G start Start: Define Solvent & Temperature process Saturated Solution Preparation Excess solute in known solvent volume Achieve equilibrium via agitation start->process decision Equilibrium Reached? process->decision decision->process No separation Solid-Liquid Separation Withdraw clear supernatant Filter to ensure no solid particles decision->separation Yes analysis Gravimetric Analysis Evaporate solvent from known filtrate volume Weigh the remaining solid residue separation->analysis end End: Quantitative Solubility Value analysis->end

Caption: Logical relationship of key stages in solubility measurement.

Conclusion

While qualitative data suggests that this compound is soluble in a variety of common organic solvents, there is a clear need for comprehensive quantitative studies to aid researchers and drug development professionals. The standardized experimental protocol provided in this guide offers a robust framework for generating this critical data, enabling more precise control over synthetic processes and formulation design. It is recommended that solubility be determined empirically for the specific solvent and conditions relevant to a particular application.

References

3,5-Di-tert-butyl-2-hydroxybenzaldehyde melting point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This guide provides a comprehensive overview of the melting point and related physicochemical properties of this compound, a key organic compound utilized in the synthesis of salen ligands and other complex molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound is commercially available as a crystalline solid or powder, with a color ranging from white to yellow.[2] Its purity is typically high, often reported as 99% or greater.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Melting Point 59-61 °C (lit.)Sigma-Aldrich[4]
58-62 °CThermo Fisher Scientific[2]
58.0 to 63.0 °CTokyo Chemical Industry
Molecular Formula C₁₅H₂₂O₂Thermo Fisher Scientific[2], Sigma-Aldrich
Molecular Weight 234.33 g/mol Sigma-Aldrich[4]
Assay (Purity) ≥98.5% (GC)Thermo Fisher Scientific[2]
99%Sigma-Aldrich[4]
>98.0% (GC)Tokyo Chemical Industry
Appearance White to cream to yellow crystalline solid or powderThermo Fisher Scientific[2]
Powder or crystalsSigma-Aldrich[4]
Light yellow to Yellow to Green powder to crystalTokyo Chemical Industry
CAS Number 37942-07-7Thermo Fisher Scientific[2], Sigma-Aldrich

Experimental Protocols

Melting Point Determination via Capillary Method

The melting point of this compound is typically determined using the capillary melting point technique. This standard method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Materials and Equipment:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid in a mortar and pestle.

    • Pack the dry powder into a capillary tube by tapping the open end into the sample. A sample height of 2-3 mm is sufficient.

    • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.

  • Apparatus Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Determination of Melting Range:

    • Set the heating rate to a rapid setting to quickly approach the expected melting point (approximately 58°C).

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range). The "clear melt" point is when the entire sample has turned into a transparent liquid.[2]

  • Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For this compound, this range is expected to be within 58-62°C.[2]

Logical Relationships

The following diagram illustrates the hierarchical relationship of the information presented in this guide.

G A This compound B Physicochemical Properties A->B C Melting Point B->C D Molecular Formula & Weight B->D E Purity (Assay) B->E F Appearance B->F G Experimental Determination C->G H Capillary Method G->H

References

Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde from 2,4-Di-tert-butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a crucial intermediate in fine chemical and pharmaceutical industries, starting from 2,4-di-tert-butylphenol (B135424). The document details various ortho-formylation techniques, including the Duff reaction, magnesium-mediated formylation, and Lewis acid-catalyzed reactions. It presents a comparative analysis of these methods through structured data tables, offers detailed experimental protocols, and illustrates the reaction pathways and workflows using diagrams for enhanced clarity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. 3,5-Di-tert-butylsalicylaldehyde and its derivatives are notable for their applications in forming Schiff base ligands for metal complexes, which have demonstrated utility in catalysis, hydrometallurgy, and as antibacterial agents.[1]

Introduction

The targeted synthesis of substituted salicylaldehydes is of significant interest due to their role as versatile building blocks in the creation of more complex molecules, including salen ligands used in asymmetric catalysis.[2] The ortho-formylation of phenols, the introduction of an aldehyde group adjacent to the hydroxyl group, is a key transformation in this context. This guide focuses on the synthesis of this compound from 2,4-di-tert-butylphenol, a process that requires the regioselective formylation at the ortho position to the hydroxyl group. Several classical and modern formylation reactions have been adapted for this purpose, each with its own set of advantages and limitations regarding yield, selectivity, and reaction conditions.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for the ortho-formylation of 2,4-di-tert-butylphenol depends on factors such as desired yield, scalability, and the availability of reagents and equipment. The following table summarizes the quantitative data from various reported methods.

MethodFormylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Duff ReactionHexamethylenetetramineGlacial Acetic AcidGlacial Acetic Acid130246.9 - 64.6[3]
Magnesium-MediatedParaformaldehydeMagnesium, Methanol (B129727)Toluene (B28343)95 - 100473.1[1]
Tin(IV) Chloride-MediatedParaformaldehydeSnCl₄, Triethylamine (B128534)Toluene801288[4]

Experimental Protocols

Duff Reaction

The Duff reaction is a classical method for the ortho-formylation of phenols using hexamethylenetetramine (HMT) as the formyl source in an acidic medium.[5][6]

Procedure:

  • A mixture of 2,4-di-tert-butylphenol (1.0 mol) and hexamethylenetetramine (2.0 mol) in 500 mL of glacial acetic acid is heated to 130°C with stirring for 2 hours.[3]

  • After 2 hours, a solution of 12.5 mL of concentrated HCl in 25 mL of water is added, and the resulting mixture is heated at the same temperature for an additional 0.5 hours.[3]

  • Upon cooling, the solution is extracted with 100 mL of hexane (B92381).[3]

  • The hexane phase is washed with 10 mL of water and 10 mL of saturated sodium chloride solution.[3]

  • The organic layer is then filtered through a pad of silica (B1680970) gel.[3]

  • The silica gel is rinsed with approximately 300 mL of hexane.[3]

  • The combined hexane solutions are concentrated under reduced pressure to yield 3,5-di-tert-butylsalicylaldehyde as a yellow solid.[3]

Magnesium-Mediated Ortho-Formylation

This method utilizes a magnesium phenoxide intermediate to direct the ortho-formylation with high selectivity.[1][7]

Procedure:

  • To a 2 L three-necked flask, add 535 mL of anhydrous methanol and 28.8 g (1.2 mol) of magnesium strips in batches at room temperature.[1]

  • The mixture is refluxed until the evolution of hydrogen gas ceases.[1]

  • Add 300 g (2 mol) of 2,4-di-tert-butylphenol and continue to reflux for 1.5 hours.[1]

  • Distill off 400 mL of methanol.[1]

  • Add 800 mL of toluene and distill off the toluene-methanol azeotrope until the system's boiling point reaches 95°C.[1]

  • Maintain the temperature at 95-100°C and add a slurry of 210 g (7 mol) of paraformaldehyde in 100 mL of toluene over 2 hours.[1]

  • Continue the reaction for an additional 2 hours.[1]

  • Remove some of the solvent under reduced pressure until the reaction mixture becomes turbid.[1]

  • Cool the mixture to 50°C and add 800 mL of 10% sulfuric acid, followed by stirring for 2 hours.[1]

  • Separate the aqueous layer. The organic phase is extracted three times with 100 mL of toluene.[1]

  • Combine the organic phases and wash three times with 200 mL of water until the aqueous layer is neutral.[1]

  • Dry the organic phase with anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.[1]

  • The crude product is purified by column chromatography using n-hexane as the eluent to yield 3,5-di-tert-butylsalicylaldehyde.[1]

Tin(IV) Chloride-Mediated Formylation

This method employs a Lewis acid, tin(IV) chloride, to catalyze the ortho-formylation.[4]

Procedure:

  • To a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (1.69 mL, 12.12 mmol) in toluene (15 mL), add SnCl₄ (0.28 mL, 2.42 mmol) dropwise under a nitrogen atmosphere.[4]

  • Stir the mixture for 15 minutes at room temperature.[4]

  • Add paraformaldehyde (1.60 g, 53.31 mmol) in a single portion and heat the mixture at 80°C for 12 hours.[4]

  • After cooling to room temperature, add 50 mL of water and extract the residue with ethyl acetate (B1210297) (3 x 50 mL).[4]

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate.[4]

  • Purify the residue by chromatography on silica gel using a 1:1 mixture of chloroform (B151607) and hexane as the eluent to obtain the product as a pale-yellow oil.[4]

Signaling Pathways and Workflows

Reaction_Pathways Start 2,4-Di-tert-butylphenol Duff_Reagent Hexamethylenetetramine (Duff Reaction) Start->Duff_Reagent Glacial Acetic Acid Mg_Intermediate Magnesium Phenoxide Intermediate Start->Mg_Intermediate Mg, Methanol Sn_Complex Tin(IV) Chloride Complex Start->Sn_Complex SnCl₄, Et₃N Product 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Duff_Reagent->Product Mg_Intermediate->Product Paraformaldehyde Sn_Complex->Product Paraformaldehyde

Caption: Synthetic pathways for the formylation of 2,4-di-tert-butylphenol.

Experimental_Workflow Reaction_Setup Reaction Setup (Phenol + Reagents + Solvent) Reaction_Execution Reaction Execution (Heating and Stirring) Reaction_Setup->Reaction_Execution Workup Aqueous Workup (Quenching and Extraction) Reaction_Execution->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, etc.) Purification->Analysis

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from 2,4-di-tert-butylphenol can be achieved through several effective ortho-formylation methods. The choice of method will be guided by the specific requirements of the synthesis, such as yield, cost, and environmental considerations. The magnesium-mediated and tin(IV) chloride-mediated formylations offer higher yields compared to the classical Duff reaction under the reported conditions. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most suitable synthetic strategy for their objectives.

References

Spectral Analysis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and ligands for metal complexes. Accurate characterization of this compound is crucial for its application in research and development. This document details its ¹H NMR, ¹³C NMR, and IR spectral properties, along with the methodologies for their acquisition.

Spectroscopic Data

The spectral data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityAssignment
~11.5Singlet-OH
~9.8Singlet-CHO
~7.6DoubletAromatic H
~7.4DoubletAromatic H
~1.4Singlet-C(CH₃)₃ (18H)
¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
~196C=O (Aldehyde)
~158Ar-C-OH
~140, ~137Ar-C-C(CH₃)₃
128-125Aromatic CH
~35, ~34-C (CH₃)₃ (Quaternary)
~31, ~29-C(C H₃)₃ (Methyl)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3077 (broad)O-H Stretch
2956Aromatic C-H Stretch
2868Aldehyde C-H Stretch
1654C=O Stretch (Aldehyde)
1598-1436Aromatic C-C Stretch

Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz and 100 MHz, respectively. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For solid samples such as this compound, the Attenuated Total Reflectance (ATR) technique is frequently utilized. This involves placing a small amount of the solid powder directly onto the ATR crystal (e.g., diamond) and applying pressure to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in CDCl3 Sample->Dissolution For NMR ATR_Prep Place on ATR Crystal Sample->ATR_Prep For IR NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer ATR_Prep->IR_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Safe Handling and Safety Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS No. 37942-07-7). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as 3,5-Di-tert-butylsalicylaldehyde, is a crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 37942-07-7[1][2]
Molecular Formula C₁₅H₂₂O₂[1][2]
Molecular Weight 234.34 g/mol [1][2]
Appearance Off-white to light brown solid/powder or crystals[1][3]
Melting Point 59 - 62 °C (138 - 144 °F)[2][3][4]
Odor No information available[1]
Solubility No information available[2]

Hazard Identification and Classification

This compound is classified as hazardous.[1][4] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][4][5]

Hazard ClassGHS CategoryHazard StatementReferences
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][4]
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)H335: May cause respiratory irritation[1][3][4]

Signal Word: Warning[1][4]

Toxicological Information

It is important to note that specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not available for this compound in the reviewed safety data sheets.[1][2] The toxicological information is primarily based on its irritant properties.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when handling this chemical to minimize exposure and prevent adverse health effects.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][6]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationaleReferences
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.To protect against eye irritation or serious eye damage from dust or splashes.[1][4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin contact and irritation.[1][4][6]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respiratory protection should be used if dust is generated and ventilation is inadequate.To prevent respiratory tract irritation.[3]

A logical workflow for the safe handling of this compound is depicted in the diagram below.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Avoid Dust Generation D->F G Clean Work Area & Equipment E->G Experiment Complete H Dispose of Waste in Designated Container G->H I Remove PPE and Wash Hands H->I J Store in a Tightly Closed Container I->J Prepare for Storage K Keep in a Cool, Dry, Well-Ventilated Area J->K

Caption: Safe handling workflow for this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.[1]

Exposure RouteFirst Aid MeasuresReferences
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][4]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[2]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[2]

  • Hazardous Polymerization: Does not occur.[1]

Experimental Protocols for Hazard Assessment (General Overview)

While specific experimental data for this compound is not publicly available, the following are generalized protocols based on OECD guidelines for assessing skin and eye irritation, which are the primary hazards of this chemical.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test method provides a framework for assessing the skin irritation potential of a chemical.

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

  • Procedure: a. A small amount of the test chemical (solid or liquid) is applied topically to the surface of the tissue construct. b. The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes). c. After the exposure period, the tissue is thoroughly rinsed. d. The viability of the tissue is then determined using a cell viability assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then quantified by measuring its absorbance.

  • Interpretation: The skin irritation potential is predicted based on the reduction in tissue viability compared to negative controls. A viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD TG 492)

This test method is used to identify chemicals that can cause serious eye damage or eye irritation.

  • Test System: A reconstructed human cornea-like epithelium model, which is a non-animal alternative that represents the corneal epithelium.

  • Procedure: a. The test chemical is applied directly to the surface of the corneal tissue model. b. The exposure duration is typically short (e.g., 30 minutes for liquids). c. Following exposure, the tissue is rinsed and incubated for a post-exposure period to allow for the expression of cytotoxic effects. d. Tissue viability is assessed using the MTT assay, similar to the skin irritation test.

  • Interpretation: A chemical is classified as an eye irritant if the tissue viability falls below a predefined threshold (e.g., 60%).

The logical relationship for assessing the primary hazards of this compound is outlined in the diagram below.

HazardAssessment cluster_hazards Primary Hazards cluster_assessment Assessment Methods (OECD Guidelines) substance 3,5-Di-tert-butyl-2- hydroxybenzaldehyde skin Skin Irritation (H315) substance->skin eye Eye Irritation (H319) substance->eye resp Respiratory Irritation (H335) substance->resp tg439 In Vitro Skin Irritation (TG 439) skin->tg439 Assessed by tg492 In Vitro Eye Irritation (TG 492) eye->tg492 Assessed by inhalation_assessment Inhalation Toxicity Studies (e.g., TG 403) resp->inhalation_assessment Assessed by

Caption: Hazard assessment pathways for this compound.

Conclusion

This compound is a valuable laboratory chemical that requires careful handling due to its irritant properties. While specific acute toxicity data are not available, the established hazards of skin, eye, and respiratory irritation necessitate the use of appropriate personal protective equipment and engineering controls. By following the handling precautions and first aid measures outlined in this guide, researchers, scientists, and drug development professionals can work safely with this compound.

References

A Comprehensive Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a versatile aromatic aldehyde crucial in synthetic chemistry and with emerging applications in medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on its role in catalysis and its biological activities.

Chemical Identity and Properties

This compound is a substituted salicylaldehyde (B1680747) characterized by the presence of two bulky tert-butyl groups on the benzene (B151609) ring. These groups impart unique steric and electronic properties to the molecule, influencing its reactivity and the stability of its derivatives.

Synonyms and Identifiers:

This compound is known by several names in the chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

  • Systematic IUPAC Name: 3,5-bis(tert-butyl)-2-hydroxybenzaldehyde[1]

  • Common Synonyms: 3,5-Di-tert-butylsalicylaldehyde, 2-hydroxy-3,5-di-tert-butylbenzaldehyde, 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzaldehyde[1][2]

  • CAS Number: 37942-07-7[1]

Quantitative Data Summary:

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [1][2]
Appearance White to light yellow crystalline solid or powder[2]
Melting Point 58-62 °C[3]
Purity Typically ≥98%[4]
Solubility Soluble in methanol (B129727) and DMSO.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Duff reaction, a formylation method for phenols.[5][6] This section provides a detailed experimental protocol for its synthesis.

Synthesis via the Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium to introduce an aldehyde group onto an electron-rich aromatic ring.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-di-tert-butylphenol (B135424) (1.0 molar equivalent) and hexamethylenetetramine (2.0-3.0 molar equivalents).

  • Solvent Addition: Add a solution of at least 80% aqueous acetic acid to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add water to hydrolyze the intermediate imine.

  • Workup: Transfer the cooled reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a chloroform-pentane mixture or methanol, to yield crystalline this compound.[5]

Key Applications in Synthesis

A major application of this compound is in the synthesis of salen-type ligands. These tetradentate Schiff base ligands are crucial in coordination chemistry and are widely used in catalysis.[7]

Synthesis of Jacobsen's Catalyst Ligand

Jacobsen's catalyst is a manganese-containing coordination complex renowned for its ability to catalyze the enantioselective epoxidation of unfunctionalized alkenes. The salen ligand of this catalyst is synthesized from this compound.[8][9][10]

Experimental Protocol:

  • Ligand Formation: A diimine is formed between resolved (R,R)- or (S,S)-trans-1,2-diaminocyclohexane and two equivalents of this compound.[8][9] This reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol.

  • Complexation: The resulting salen ligand is then treated with a manganese(II) salt, such as manganese(II) acetate, followed by oxidation with air to form the active manganese(III) catalyst.[8][9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as a bioactive molecule, exhibiting both antibacterial and anticancer properties.[2][4]

Anticancer Activity

In vitro studies have demonstrated that this compound has inhibitory effects on carcinoma cell lines. The proposed mechanism of action involves its ability to bind to DNA, thereby inhibiting protein synthesis and ultimately leading to a cessation of cancer cell growth.[2]

Below is a diagram illustrating the proposed anticancer signaling pathway.

anticancer_pathway cluster_cell Cancer Cell Compound 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde DNA Cellular DNA Compound->DNA Binds to DNA Protein_Synthesis Protein Synthesis Machinery (Ribosomes, etc.) DNA->Protein_Synthesis Inhibits Transcription/ Translation Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Inhibits

Caption: Proposed mechanism of anticancer activity.

Antibacterial Activity

This compound has also been shown to be effective against various bacterial strains. Its mechanism of antibacterial action is thought to involve the formation of hydrogen bonds with nitrogen atoms present in bacterial molecules, disrupting essential cellular processes.[2]

Conclusion

This compound is a valuable and versatile compound for both synthetic and medicinal chemistry research. Its unique structural features make it an important precursor for the synthesis of sophisticated catalytic systems, while its inherent biological activities present opportunities for the development of new therapeutic agents. The experimental protocols and data provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule.

References

An In-depth Technical Guide to 3,5-Di-tert-butylsalicylaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butylsalicylaldehyde is a crucial organic compound characterized by a salicylaldehyde (B1680747) core with two tert-butyl groups at the 3 and 5 positions.[1] This sterically hindered phenolic aldehyde is a vital intermediate in the synthesis of a wide array of complex molecules, most notably as a precursor to Salen ligands, which are integral in catalysis.[2] Its derivatives also exhibit promising applications in materials science and pharmaceuticals due to their inherent antibacterial and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of 3,5-Di-tert-butylsalicylaldehyde, presenting detailed experimental protocols and quantitative data to support researchers and professionals in the field.

Discovery and History

Early methods for the synthesis of similar salicylaldehydes often involved the Duff reaction , which utilizes hexamethylenetetramine (HMT) as a formylating agent.[4][5] However, the Duff reaction is notoriously inefficient for 2,4-dialkylphenols like 2,4-di-tert-butylphenol (B135424), the precursor to 3,5-Di-tert-butylsalicylaldehyde, often resulting in poor yields or the formation of undesired by-products such as dihydro-1,3-benzoxazines.[4][5][6]

A significant advancement came with the work of Casiraghi and his team, who developed a method using formaldehyde (B43269) in the presence of SnCl₄ and 2,6-lutidine.[5][7] While effective, the use of expensive and hazardous reagents made this procedure unattractive for large-scale synthesis.[4][5][7]

Later innovations, particularly those outlined in patents from the 1990s, focused on optimizing the Duff reaction conditions to achieve commercially viable yields.[4][5][7] These improved processes, typically involving the reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by acidic workup, have made 3,5-Di-tert-butylsalicylaldehyde more readily accessible for its various applications.[4][5][7]

Synthetic Methodologies

The synthesis of 3,5-Di-tert-butylsalicylaldehyde is primarily achieved through the formylation of 2,4-di-tert-butylphenol. Several methods have been developed, each with its own advantages and disadvantages in terms of yield, cost, and scalability.

Methoxy (B1213986) Magnesium Catalyzed Polyformaldehyde Alkylation

This method involves the use of a methoxy magnesium catalyst to promote the selective alkylation of 2,4-di-tert-butylphenol with polyformaldehyde.[8]

Experimental Protocol:

  • To a 2 L three-necked flask, add 535 mL of anhydrous methanol (B129727) and 28.8 g (1.2 mol) of magnesium strips in batches at room temperature.

  • Reflux the mixture until the evolution of hydrogen gas ceases.

  • Add 300 g (2 mol) of 2,4-di-tert-butylphenol and continue to reflux for 1.5 hours.

  • Distill off 400 mL of methanol.

  • Add 800 mL of toluene (B28343) and distill the toluene-methanol azeotrope until the system's boiling point reaches 95°C.

  • Maintain the temperature at 95-100°C and add a slurry of 210 g (7 mol) of polyformaldehyde in 100 mL of toluene over 2 hours.

  • Continue the reaction for an additional 2 hours.

  • Remove some of the solvent under reduced pressure until the reaction mixture becomes turbid.

  • Cool the mixture to 50°C and add 800 mL of 10% sulfuric acid, stirring for 2 hours.

  • Separate the organic layer, which should be pale yellow, from the colorless aqueous layer.

  • Extract the aqueous layer three times with 100 mL of toluene.

  • Combine all organic phases and wash three times with 200 mL of water until the aqueous layer is neutral.

  • Dry the organic phase with anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using n-hexane as the eluent to yield 3,5-Di-tert-butylsalicylaldehyde.[8]

Tin(IV) Chloride Mediated Formylation

This procedure utilizes tin(IV) chloride as a Lewis acid to facilitate the formylation of 2,4-di-tert-butylphenol with paraformaldehyde.[9]

Experimental Protocol:

  • In a reaction vessel under a nitrogen atmosphere, prepare a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (B128534) (1.69 mL, 12.12 mmol) in toluene (15 mL).

  • Add SnCl₄ (0.28 mL, 2.42 mmol) dropwise to the solution at room temperature. The appearance of white fumes is expected.

  • Stir the mixture for 15 minutes at room temperature.

  • Add paraformaldehyde (1.60 g, 53.31 mmol) in a single portion.

  • Heat the reaction mixture at 80°C for 12 hours.

  • After cooling to room temperature, add 50 mL of water.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Concentrate the solution and purify by column chromatography over SiO₂ using a 1:1 mixture of CHCl₃ and hexane (B92381) as the eluent.

  • Collect the first band and remove the solvent under vacuum to obtain 3,5-Di-tert-butylsalicylaldehyde as a pale-yellow oil.[9]

Modified Duff Reaction

This improved method provides a commercially attractive route to 3,5-Di-tert-butylsalicylaldehyde from readily available starting materials.[4]

Experimental Protocol:

  • Prepare a mixture of 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of hexamethylenetetramine (HMT) in 500 mL of glacial acetic acid.

  • Heat the mixture with stirring at 130°C for 2 hours.

  • Add a solution of 500 mL of 20% (vol/vol) aqueous sulfuric acid.

  • Reflux the resulting solution for 0.5 hours.

  • Cool the solution to approximately 60-80°C and separate the organic phase.

  • Recrystallize the organic phase twice from 150-200 mL of cold (0-5°C) methanol to yield pure 3,5-di-tert-butylsalicylaldehyde.[4]

Quantitative Data

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Methoxy Magnesium Catalyzed Polyformaldehyde Alkylation [8]

ParameterValue
Starting Material 2,4-di-tert-butylphenol
Reagents Magnesium, Methanol, Polyformaldehyde, Toluene, Sulfuric Acid
Catalyst Methoxy magnesium
Molar Ratio (Mg:Phenol:Polyformaldehyde) 1.2 : 2 : 7
Reaction Temperature 96°C
Reaction Time 3 hours
Yield 73.1%

Table 2: Tin(IV) Chloride Mediated Formylation [9]

ParameterValue
Starting Material 2,4-di-tert-butylphenol
Reagents Triethylamine, Tin(IV) chloride, Paraformaldehyde, Toluene
Reaction Temperature (Stage 1) 20°C
Reaction Time (Stage 1) 0.25 hours
Reaction Temperature (Stage 2) 80°C
Reaction Time (Stage 2) 12 hours
Yield 88%

Table 3: Modified Duff Reaction [4]

ParameterValue
Starting Material 2,4-di-tert-butylphenol
Reagents Hexamethylenetetramine (HMT), Glacial Acetic Acid, Sulfuric Acid
Reaction Temperature (Stage 1) 130°C
Reaction Time (Stage 1) 2 hours
Reaction Temperature (Stage 2) Reflux
Reaction Time (Stage 2) 0.5 hours
Yield 40-46%

Applications and Derivatives

3,5-Di-tert-butylsalicylaldehyde serves as a versatile building block for a variety of valuable compounds.

Salen Ligands and Catalysis

The most prominent application of 3,5-Di-tert-butylsalicylaldehyde is in the synthesis of Salen and Salan ligands. These ligands are formed through the condensation reaction of the aldehyde with a diamine. The resulting metal complexes, particularly with manganese (e.g., Jacobsen's catalyst), are highly effective catalysts for various enantioselective reactions, including epoxidation, aziridination, and cyclopropanation.[2][10]

Pharmaceutical and Biological Applications

The structural motif of 3,5-Di-tert-butylsalicylaldehyde is found in compounds with interesting biological activities. Its derivatives have been explored for their antibacterial properties.[3] It is also used as an intermediate in the synthesis of more complex pharmaceutical compounds, often leveraging its ability to form Schiff base ligands.[3][10] The presence of the tert-butyl groups can enhance the lipophilicity of molecules, which can be advantageous in drug design.

Materials Science

In materials science, 3,5-Di-tert-butylsalicylaldehyde is used to develop novel complexes with potential applications in catalysis and as advanced materials.[3] Its antioxidant properties also make it a precursor for stabilizers in polymers and other materials.[1]

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by 3,5-Di-tert-butylsalicylaldehyde itself. Its primary role in a biological context appears to be as a synthetic intermediate for creating more complex molecules with targeted biological activities. For instance, it is structurally related to 3,5-di-t-butylcatechol (DTCAT), but it is not as potent an activator of the rat skeletal muscle ryanodine (B192298) receptor Ca2+ channel (RyRC).[10] The research focus has predominantly been on the applications of its derivatives rather than its intrinsic signaling properties.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3,5-Di-tert-butylsalicylaldehyde.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol Reaction Vessel Reaction Vessel 2,4-Di-tert-butylphenol->Reaction Vessel Formylating Agent Formylating Agent Formylating Agent->Reaction Vessel Heating/Stirring Heating/Stirring Reaction Vessel->Heating/Stirring Solvent Solvent Solvent->Reaction Vessel Catalyst/Reagent Catalyst/Reagent Catalyst/Reagent->Reaction Vessel Quenching Quenching Heating/Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Recrystallization Recrystallization Solvent Removal->Recrystallization Final Product 3,5-Di-tert-butylsalicylaldehyde Column Chromatography->Final Product Recrystallization->Final Product

Caption: Generalized workflow for the synthesis of 3,5-Di-tert-butylsalicylaldehyde.

Applications and Derivatives Pathway

This diagram illustrates the central role of 3,5-Di-tert-butylsalicylaldehyde in the synthesis of various important derivatives.

G cluster_applications Applications & Derivatives cluster_end_uses End Uses Start 3,5-Di-tert-butylsalicylaldehyde Condensation with Diamines Condensation with Diamines Start->Condensation with Diamines Pharmaceutical Intermediates Pharmaceutical Intermediates Start->Pharmaceutical Intermediates Polymer Stabilizers Polymer Stabilizers Start->Polymer Stabilizers Schiff Base Ligands Schiff Base Ligands Condensation with Diamines->Schiff Base Ligands Salen/Salan Complexes Salen/Salan Complexes Schiff Base Ligands->Salen/Salan Complexes Asymmetric Catalysis Asymmetric Catalysis Salen/Salan Complexes->Asymmetric Catalysis Antibacterial Agents Antibacterial Agents Pharmaceutical Intermediates->Antibacterial Agents Advanced Materials Advanced Materials Polymer Stabilizers->Advanced Materials

Caption: Key synthetic pathways and applications of 3,5-Di-tert-butylsalicylaldehyde.

Conclusion

3,5-Di-tert-butylsalicylaldehyde remains a cornerstone intermediate in modern organic synthesis. Its historical development from a product of inefficient reactions to a readily accessible chemical through optimized synthetic protocols highlights the progress in synthetic methodology. The continued exploration of its derivatives in catalysis, medicine, and materials science ensures its relevance and importance in both academic and industrial research. This guide provides a foundational understanding for scientists and researchers to build upon in their respective fields.

References

An In-depth Technical Guide to the Core Chemical Reactions of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a sterically hindered aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern, featuring bulky tert-butyl groups ortho and para to the hydroxyl group, imparts distinct reactivity and solubility characteristics. This technical guide provides a comprehensive overview of the principal chemical reactions involving this compound, with a focus on its synthesis and its utility in the preparation of Schiff bases and other derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are presented to aid researchers in the practical application of this versatile reagent.

Introduction

This compound, also known as 3,5-di-tert-butylsalicylaldehyde, is a crystalline solid at room temperature.[1] Its structure is characterized by a salicylaldehyde (B1680747) core with two tert-butyl groups at positions 3 and 5 of the benzene (B151609) ring. These bulky groups play a crucial role in directing the regioselectivity of its synthesis and influencing the properties of its derivatives, such as enhancing their solubility in organic solvents and providing steric protection to coordinated metal centers in the resulting complexes. This compound is a key precursor in the synthesis of a wide range of organic molecules, most notably as a component of salen-type ligands, which are renowned for their applications in catalysis, including asymmetric synthesis.[2][3]

Synthesis of this compound

The preparation of this compound typically starts from the readily available 2,4-di-tert-butylphenol (B135424). The introduction of the formyl group at the ortho position to the hydroxyl group is achieved through various formylation reactions. The primary synthetic routes are the Duff reaction, the Reimer-Tiemann reaction, and a method employing tin(IV) chloride and paraformaldehyde.

Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMT) as the formylating agent in an acidic medium.[4][5] For 2,4-di-tert-butylphenol, the formylation occurs at the ortho position relative to the hydroxyl group.[5]

Reaction Scheme:

Duff_Reaction 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol This compound This compound 2,4-Di-tert-butylphenol->this compound Hexamethylenetetramine, Glacial Acetic Acid, Heat; then H3O+

Caption: Synthesis via the Duff Reaction.

Experimental Protocol:

A mixture of 2,4-di-tert-butylphenol and hexamethylenetetramine in glacial acetic acid is heated, typically at reflux.[6] Following the initial reaction, the mixture is treated with aqueous acid and heated to hydrolyze the intermediate and yield the final product.[6]

  • Step 1: A mixture of 2,4-di-tert-butylphenol (1 equivalent) and hexamethylenetetramine (1.5 to 2 equivalents) in glacial acetic acid is heated at 130°C for 1 to 5 hours.[6]

  • Step 2: The reaction mixture is then quenched with an equal volume of aqueous acid (e.g., 4N HCl or 20% H2SO4) and heated at 100-130°C for 0.5 to 1 hour.[6][7]

  • Step 3: After cooling, the organic phase is separated and can be purified by recrystallization from a suitable solvent like methanol (B129727) to yield this compound.[6]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, employing chloroform (B151607) in a basic solution.[5][8] The reactive species is dichlorocarbene, which is generated in situ.[9]

Reaction Scheme:

Reimer_Tiemann_Reaction 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol This compound This compound 2,4-Di-tert-butylphenol->this compound 1. CHCl3, NaOH 2. H3O+

Caption: Synthesis via the Reimer-Tiemann Reaction.

Experimental Protocol:

The reaction is typically carried out in a biphasic system.[9]

  • Step 1: 2,4-di-tert-butylphenol is dissolved in an aqueous solution of a strong base, such as sodium hydroxide.

  • Step 2: Chloroform is added, and the mixture is heated with vigorous stirring.

  • Step 3: After the reaction is complete, the mixture is acidified to yield the product.

Formylation using Tin(IV) Chloride and Paraformaldehyde

This method offers an alternative route to this compound, often with good yields.

Reaction Scheme:

Tin_Chloride_Formylation 2,4-Di-tert-butylphenol 2,4-Di-tert-butylphenol This compound This compound 2,4-Di-tert-butylphenol->this compound Paraformaldehyde, SnCl4, Triethylamine (B128534), Toluene

Caption: Synthesis via Tin(IV) Chloride and Paraformaldehyde.

Experimental Protocol: [10]

  • Step 1: To a solution of 2,4-di-tert-butylphenol (1 equivalent) and triethylamine (0.5 equivalents) in toluene, tin(IV) chloride (0.1 equivalents) is added dropwise under an inert atmosphere. The mixture is stirred for 15 minutes at room temperature.

  • Step 2: Paraformaldehyde (2.2 equivalents) is then added, and the mixture is heated at 80°C for 12 hours.

  • Step 3: After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography.

Table 1: Comparison of Synthetic Methods for this compound

MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)
Duff Reaction2,4-di-tert-butylphenol, HexamethylenetetramineGlacial Acetic Acid100 - 1301.5 - 6 hours>40
Reimer-Tiemann Reaction2,4-di-tert-butylphenol, Chloroform, NaOHBiphasic (e.g., water/chloroform)RefluxVariableGenerally lower than other methods
Tin(IV) Chloride/Paraformaldehyde2,4-di-tert-butylphenol, Paraformaldehyde, SnCl4, TriethylamineToluene8012 hours88

Key Reactions of this compound

The aldehyde and hydroxyl functional groups of this compound are the primary sites of its chemical reactivity.

Schiff Base Condensation

The most prominent reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[2] This reaction is fundamental to the synthesis of a vast array of ligands used in coordination chemistry and catalysis.[2]

General Reaction Scheme:

Schiff_Base_Formation This compound This compound Schiff Base Schiff Base This compound->Schiff Base Primary Amine (R-NH2) - H2O

Caption: General Schiff Base Formation.

When a diamine is used, tetradentate salen-type ligands are formed.[2] A notable example is the synthesis of the ligand for Jacobsen's catalyst, which involves the condensation with (1R,2R)-(-)-1,2-diaminocyclohexane.[2]

Experimental Protocol for Salen-type Ligand Synthesis: [2]

  • Step 1: this compound (2 equivalents) and a diamine (1 equivalent) are dissolved in a suitable solvent, such as ethanol.

  • Step 2: The mixture is heated at reflux for several hours.

  • Step 3: Upon cooling, the Schiff base product often precipitates and can be collected by filtration.

Table 2: Examples of Schiff Base Formation Reactions

AmineProduct TypeReaction Conditions
Primary Amines (general)Imine (Schiff Base)Mild conditions, often in an alcohol solvent.
Diamines (e.g., 1,2-diaminocyclohexane)Salen-type LigandRefluxing in ethanol.[2]
N,N-diethyl-2-methyl-1,4-phenylenediamineSalicylaldimine LigandUsed in the synthesis of Co(II) and Cu(II) complexes.[11]
Reduction to Alcohol

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding 2,4-di-tert-butyl-6-(hydroxymethyl)phenol.[2]

Reaction Scheme:

Aldehyde_Reduction This compound This compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol 2,4-di-tert-butyl-6-(hydroxymethyl)phenol This compound->2,4-di-tert-butyl-6-(hydroxymethyl)phenol Reducing Agent (e.g., NaBH4)

Caption: Reduction of the Aldehyde Group.

Experimental Protocol: [2]

  • Step 1: this compound is dissolved in an appropriate alcohol solvent (e.g., methanol or ethanol).

  • Step 2: A mild reducing agent, such as sodium borohydride (B1222165) (NaBH4), is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • Step 3: The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Step 4: The reaction is quenched, and the product is isolated and purified.

Table 3: Quantitative Data for the Reduction Reaction

Reducing AgentSolventTemperature (°C)Yield (%)
Sodium Borohydride (NaBH4)Absolute EthanolRoom Temperature93

Applications in Catalysis

The Schiff base ligands derived from this compound are of paramount importance in the field of catalysis. When complexed with various metal ions (e.g., Mn, Co, Cu, Ni), they form catalysts for a wide range of organic transformations.[12] The steric bulk of the tert-butyl groups can influence the stereoselectivity of these reactions, making them valuable in asymmetric catalysis.[2] A prime example is Jacobsen's catalyst, a manganese-salen complex, which is a highly effective catalyst for the asymmetric epoxidation of alkenes.[2]

Catalysis_Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_application Catalytic Application Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Schiff_Base Chiral Schiff Base Ligand Aldehyde->Schiff_Base Diamine Chiral Diamine Diamine->Schiff_Base Catalyst Metal-Salen Complex (e.g., Jacobsen's Catalyst) Schiff_Base->Catalyst Metal_Salt Metal Salt Metal_Salt->Catalyst Product Product (e.g., Epoxide) Catalyst->Product Substrate Substrate (e.g., Alkene) Substrate->Product

Caption: Workflow for the application in asymmetric catalysis.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its preparation from 2,4-di-tert-butylphenol can be achieved through several established formylation methods, each with its own advantages. The primary utility of this aldehyde lies in its facile condensation with amines to produce a wide variety of Schiff bases, which serve as crucial ligands in the development of catalysts for numerous organic transformations, including important asymmetric reactions. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound in research and development settings.

References

A Comprehensive Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, also known as 3,5-Di-tert-butylsalicylaldehyde, is a sterically hindered aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique structure, featuring bulky tert-butyl groups ortho and para to the hydroxyl group, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules. This guide provides an in-depth overview of its commercial availability, key technical data, synthesis protocols, and applications, with a focus on its role in the development of ligands for catalysis and its noted biological activities.

Section 1: Commercial Availability and Suppliers

This compound is readily available from a variety of global and regional chemical suppliers. It is typically offered in research quantities, with purities generally exceeding 98%. Major suppliers offer this compound as a standard catalog item, ensuring reliable access for research and development purposes.

Table 1: Prominent Global Suppliers

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥99%[1]5g, 25gOften cited in research papers.
Thermo Fisher Scientific ≥98.5% (GC)[2]5g, 25g, 100gAvailable under Thermo Scientific Chemicals and Alfa Aesar brands.
TCI (Tokyo Chemical Industry) >98.0% (GC)[3]25g, 100g, 500gOffers various grades for different research needs.
Santa Cruz Biotechnology N/AInquireFor Research Use Only. Not for Diagnostic or Therapeutic Use.[4]
Apollo Scientific N/A100g, 500g, 1kgPhenol derivative used in pharmaceuticals and advanced materials synthesis.[5]

Table 2: Other Notable Suppliers

SupplierRegion/SpecialtyWebsite
Synthonix Fine Chemicalssynthonix.com
Chem-Impex Organic Synthesischemimpex.com
BLDpharm Research Chemicalsbldpharm.com
Echemi Global Chemical Marketplaceechemi.com
CymitQuimica European Suppliercymitquimica.com

Section 2: Technical and Physicochemical Data

The compound is a crystalline solid, with its color ranging from white to light yellow or brown depending on purity and supplier.[6][7] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol. Key physicochemical properties are summarized below.

Table 3: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 37942-07-7[1][6]
Molecular Formula C₁₅H₂₂O₂[6][8]
Molecular Weight 234.33 g/mol [1][8]
Appearance White to cream to yellow crystalline solid or powder[2][6]
Melting Point 58-63 °C[2][3]
Boiling Point 277.6 °C at 760 mmHg (Predicted)[9]
Density 1.0 ± 0.1 g/cm³ (Predicted)[9]
Purity (Typical) ≥98%[2][3]
Solubility Soluble in DMSO and methanol.[9]
InChI Key RRIQVLZDOZPJTH-UHFFFAOYSA-N[6]

Section 3: Experimental Protocols

This compound is not only a commercially available starting material but can also be synthesized in the laboratory. Its primary use is in the preparation of salen-type ligands, which are crucial in asymmetric catalysis.

Synthesis of this compound via the Duff Reaction

The Duff reaction is a common method for the ortho-formylation of phenols using hexamethylenetetramine. For 2,4-di-tert-butylphenol (B135424), the reaction yields the title compound.

Protocol: Synthesis via the Duff Reaction

  • Materials: 2,4-di-tert-butylphenol, hexamethylenetetramine, glacial acetic acid, hydrochloric acid (5 M), ethyl acetate (B1210297), magnesium sulfate.

  • Procedure:

    • A mixture of 2,4-di-tert-butylphenol (1.0 eq) and hexamethylenetetramine (2.0 eq) in glacial acetic acid is stirred and heated to reflux (approx. 118°C) for 3 hours.

    • The reaction mixture is cooled to room temperature.

    • A solution of 5 M HCl is added slowly to hydrolyze the intermediate.

    • The mixture is stirred for an additional 30 minutes.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield this compound as a pale-yellow solid.

G cluster_0 Synthesis of this compound A 2,4-Di-tert-butylphenol + Hexamethylenetetramine C Reflux (118°C, 3h) A->C B Glacial Acetic Acid B->C D Cool to RT C->D E Hydrolysis (5M HCl) D->E F Workup (Extraction with EtOAc) E->F G Purification (Chromatography) F->G H 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde G->H

Caption: Synthesis workflow for this compound.

Synthesis of a Chiral Salen Ligand and Jacobsen's Catalyst

A primary application of this compound is in the synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the ligand for the renowned Jacobsen's catalyst used in asymmetric epoxidation.

Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

  • Materials: (R,R)-1,2-diaminocyclohexane L-tartrate salt, sodium bicarbonate, ethanol, this compound, manganese(II) acetate tetrahydrate, lithium chloride.

  • Procedure:

    • Ligand Formation: (R,R)-1,2-diaminocyclohexane L-tartrate (1.0 eq) is dissolved in aqueous sodium bicarbonate. The free diamine is extracted.

    • The diamine solution is added to a hot solution of this compound (2.0 eq) in ethanol.

    • The mixture is heated at reflux for 1 hour. Upon cooling, the yellow Schiff base ligand precipitates and is collected by filtration.

    • Complexation: The dried ligand (1.0 eq) is dissolved in hot absolute ethanol.

    • Manganese(II) acetate tetrahydrate (2.0 eq) is added, and the mixture is refluxed for 30 minutes.

    • Air is bubbled through the refluxing solution for 1 hour to oxidize Mn(II) to Mn(III).

    • Solid lithium chloride is added, and the mixture is cooled. The brown precipitate of the Mn(III) complex (Jacobsen's catalyst) is collected by filtration, washed with water, and dried.

G cluster_ligand Part 1: Ligand Synthesis cluster_catalyst Part 2: Catalyst Formation A (R,R)-1,2-Diaminocyclohexane C Condensation (Ethanol, Reflux 1h) A->C B 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde (2 eq) B->C D Chiral Salen Ligand (Yellow Solid) C->D F Oxidation (Air) D->F E Mn(OAc)2·4H2O E->F G LiCl F->G H Jacobsen's Catalyst (Brown Solid) G->H

Caption: Synthesis of Jacobsen's Catalyst from the title compound.

Section 4: Biological and Pharmacological Relevance

While primarily used as a synthetic intermediate, this compound and related salicylaldehydes exhibit notable biological activities.

Antibacterial Activity

Phenolic compounds, including salicylaldehydes, are known for their antimicrobial properties.[10] The mechanism of action is generally attributed to their ability to disrupt the bacterial cell membrane. The lipophilic nature of the molecule, enhanced by the tert-butyl groups, facilitates its accumulation in the lipid bilayer of the bacterial membrane. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), and ultimately, cell death.[11]

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Compound 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde Compound->Membrane Accumulation Leakage Leakage of Intracellular Contents (Ions, ATP) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Postulated mechanism of antibacterial action.

Ryanodine (B192298) Receptor Modulation

The compound is structurally related to 3,5-di-tert-butylcatechol (B55391) (DTCAT), a known potent activator of the ryanodine receptor 1 (RyR1), a calcium release channel in the sarcoplasmic reticulum of skeletal muscle. While this compound is reported to be a less potent activator, its phenolic structure suggests a potential interaction with RyR1.[12] Natural small-molecule phenols can act as agonists on RyR1, binding to the channel and inducing the release of Ca²⁺ from intracellular stores into the cytoplasm.[13] This mobilization of calcium is a critical signaling event in many cellular processes, including muscle contraction.

G cluster_cell Muscle Cell SR Sarcoplasmic Reticulum (SR) [High Ca²⁺] RyR1 RyR1 Channel Cytoplasm Cytoplasm [Low Ca²⁺] Ca_Release Ca²⁺ Release RyR1->Ca_Release Opens Ca_Release->Cytoplasm ↑ Cytosolic Ca²⁺ Compound 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde Compound->RyR1 Modulation (Agonism)

Caption: Postulated modulation of the Ryanodine Receptor 1 (RyR1).

Section 5: Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is noted to be stable under normal conditions.[6]

  • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[6]

This technical guide provides a foundational understanding of this compound for its application in research and development. For detailed, lot-specific data and safety information, always refer to the supplier's Certificate of Analysis and Safety Data Sheet.

References

Methodological & Application

Synthesis and Applications of Schiff Bases Derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases using 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. The unique structural features of this compound, particularly the sterically hindered phenolic hydroxyl group, impart valuable properties to the resulting Schiff bases and their metal complexes, leading to a wide range of applications.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds. Those derived from this compound are of particular interest due to their applications in medicinal chemistry, catalysis, and materials science.[1][2] The bulky tert-butyl groups on the salicylaldehyde (B1680747) ring enhance the stability and influence the electronic properties and solubility of the resulting Schiff bases and their metal complexes.[3] These compounds have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents.[4][5] Furthermore, they serve as ligands in the synthesis of metal complexes used as catalysts in various organic transformations.[6]

Applications

Schiff bases synthesized from this compound exhibit a broad spectrum of biological and chemical activities.

1. Antimicrobial and Antifungal Activity:

Many Schiff bases derived from this aldehyde have shown promising activity against various strains of bacteria and fungi.[1][4] For instance, certain compounds have exhibited significant inhibition of Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria such as Escherichia coli.[5] The mode of action is often attributed to the ability of the imine group to form hydrogen bonds with cellular components, disrupting normal cell function. The chelation of these Schiff bases with metal ions can further enhance their antimicrobial efficacy.[7]

2. Anticancer Activity:

Several studies have reported the cytotoxic effects of these Schiff bases against various cancer cell lines.[8] The planar structure of the Schiff base ligand can facilitate intercalation with DNA, while the presence of the phenolic hydroxyl group and the bulky tert-butyl groups can influence their interaction with biological targets.

3. Catalysis:

The nitrogen and oxygen donor atoms in these Schiff bases make them excellent ligands for a variety of metal ions. The resulting metal complexes are effective catalysts for reactions such as oxidation, reduction, and polymerization.[6] The steric hindrance provided by the tert-butyl groups can influence the selectivity of the catalytic reactions.

4. Material Science:

These Schiff bases and their metal complexes have been investigated for their applications in materials science, including the development of sensors, corrosion inhibitors, and molecular magnets.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of Schiff bases derived from this compound.

Compound TypeTarget Organism/Cell LineActivity MetricValueReference
Thiosemicarbazone DerivativeStaphylococcus aureus (Gram-positive)MIC-[5]
Thiosemicarbazone DerivativeEscherichia coli (Gram-negative)MIC-[5]
Ni(II) ComplexCandida albicans (Fungus)MIC-[5]
Human Lung Cancer Cell LineA549IC50-[8]

Note: Specific MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific amine used in the synthesis and the test conditions. The reference provided contains more detailed information.

Experimental Protocols

This section provides a general and a specific experimental protocol for the synthesis of Schiff bases from this compound.

General Synthesis Protocol:

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, aliphatic amine)

  • Solvent (e.g., absolute ethanol, methanol)[9]

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolution: Dissolve this compound (1 molar equivalent) in a suitable solvent in a round-bottom flask.

  • Amine Addition: Add the primary amine (1 molar equivalent) to the solution. If the amine is a solid, it should also be dissolved in a minimal amount of the solvent.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the Schiff base product often precipitates out of the solution upon cooling. The precipitate can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Specific Protocol: Synthesis of N-(3,5-di-tert-butylsalicylidene)-1-aminoethane

This protocol describes the synthesis of a specific Schiff base derived from this compound and ethylamine (B1201723).

Materials:

  • This compound (2.34 g, 10 mmol)

  • Ethylamine (70% solution in water, ~0.64 g, 10 mmol)

  • Absolute Methanol (50 mL)[9]

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.34 g (10 mmol) of this compound in 25 mL of absolute methanol.

  • In a separate beaker, add the stoichiometric amount of ethylamine to 25 mL of absolute methanol.

  • Slowly add the methanolic solution of ethylamine to the stirred solution of the aldehyde at room temperature.

  • A yellow precipitate typically forms immediately or after a short period of stirring.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.

  • Collect the yellow precipitate by vacuum filtration and wash it with a small amount of cold methanol.

  • Dry the product in a vacuum oven at 40-50 °C.

  • Characterize the final product using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_aldehyde Dissolve 3,5-Di-tert-butyl-2- hydroxybenzaldehyde in Solvent start->dissolve_aldehyde dissolve_amine Dissolve Primary Amine in Solvent start->dissolve_amine mix Mix Reactants dissolve_aldehyde->mix dissolve_amine->mix react Stir/Reflux mix->react cool Cool to Room Temperature react->cool filter Filter Precipitate cool->filter dry Dry Product filter->dry ftir FT-IR Spectroscopy dry->ftir nmr NMR Spectroscopy (¹H, ¹³C) dry->nmr mass_spec Mass Spectrometry dry->mass_spec

Caption: General workflow for the synthesis and characterization of Schiff bases.

General Reaction Scheme

reaction_scheme reactant1 This compound product Schiff Base reactant1->product + R-NH₂ reactant2 Primary Amine (R-NH₂) water H₂O product->water - H₂O

Caption: General reaction for the formation of a Schiff base.

References

Application Notes and Protocols: Synthesis of Salen-Type Ligands from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salen-type ligands, formally known as N,N'-bis(salicylidene)ethylenediamine and its derivatives, are a class of tetradentate Schiff base ligands that have garnered significant attention in coordination chemistry and catalysis. Their facile synthesis, structural versatility, and ability to form stable complexes with a wide range of metal ions have made them invaluable in various applications, including asymmetric catalysis, materials science, and medicinal chemistry. The use of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a precursor allows for the introduction of bulky tert-butyl groups onto the salen backbone. These bulky groups enhance the solubility of the resulting ligands and their metal complexes in organic solvents and can impart unique steric and electronic properties that influence catalytic activity and selectivity. A prominent example is the ligand component of Jacobsen's catalyst, which is synthesized from this compound and is renowned for its efficacy in the enantioselective epoxidation of unfunctionalized olefins.[1][2]

This document provides detailed protocols for the synthesis of salen-type ligands derived from this compound, focusing on the condensation reaction with various diamines.

Data Presentation

The following table summarizes key quantitative data for the synthesis of representative salen-type ligands from this compound. The general reaction involves the condensation of two equivalents of the aldehyde with one equivalent of a diamine.

DiamineProduct NameMolar Ratio (Aldehyde:Diamine)SolventReaction ConditionsYieldReference
Ethylenediamine (B42938)N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine2:1Ethanol (B145695)Reflux, 3-4 hours~95%[3][4]
(1R,2R)-(-)-1,2-Diaminocyclohexane(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine2:1EthanolReflux, 1 hourHigh (not specified)[5]

Experimental Protocols

The synthesis of salen-type ligands from this compound is typically achieved through a straightforward condensation reaction with a primary diamine. The general procedure involves refluxing the reactants in an alcoholic solvent.[6]

Protocol 1: Synthesis of N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine

This protocol describes the synthesis of a salen-type ligand using ethylenediamine.

Materials:

  • This compound (2 equivalents)

  • Ethylenediamine (1 equivalent)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (2 equivalents) in a minimal amount of absolute ethanol.

  • To this solution, add a solution of ethylenediamine (1 equivalent) in absolute ethanol dropwise with continuous stirring.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 3-4 hours.[3]

  • Upon completion of the reaction, the mixture is cooled to room temperature, which should induce the precipitation of the product.

  • The solid product is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with cold ethanol to remove any unreacted starting materials.

  • The purified product is dried under vacuum. The expected product is a yellow crystalline solid.

Protocol 2: Synthesis of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

This protocol outlines the synthesis of the chiral salen ligand used in Jacobsen's catalyst.

Materials:

  • This compound (2 equivalents)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (1 equivalent)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add this compound (2.0 equivalents) and absolute ethanol to the flask.

  • Heat the mixture to a gentle reflux to dissolve the aldehyde.

  • In a separate container, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent) in a small amount of absolute ethanol.

  • Slowly add the diamine solution to the refluxing aldehyde solution.

  • Continue to reflux the reaction mixture for 1 hour.[5]

  • After the reflux period, add water to the reaction mixture and cool it in an ice bath for 30 minutes to facilitate precipitation.[5]

  • Collect the resulting yellow solid by suction filtration.

  • Wash the solid with a small amount of cold ethanol.

  • The crude product can be further purified by dissolving it in dichloromethane, washing with water and brine, drying over sodium sulfate, and removing the solvent under reduced pressure to yield the final product.[5]

Visualizations

The following diagrams illustrate the general workflow for the synthesis of salen-type ligands from this compound.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup and Purification Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Dissolve Dissolve Aldehyde in Ethanol Aldehyde->Dissolve Diamine Diamine (e.g., Ethylenediamine) AddDiamine Add Diamine Solution Diamine->AddDiamine Dissolve->AddDiamine Reflux Reflux Reaction Mixture AddDiamine->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Salen-Type Ligand Dry->Product

Caption: General workflow for the synthesis of salen-type ligands.

G Aldehyde 2 x 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Product Salen-Type Ligand Aldehyde->Product Diamine 1 x Diamine Diamine->Product Solvent Ethanol Solvent->Product in Heat Reflux Heat->Product under Water 2 x H2O Product->Water +

Caption: Chemical relationship in the condensation reaction.

References

Application Notes and Protocols: Synthesis of Jacobsen's Catalyst Utilizing 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacobsen's catalyst, chemically known as N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is a coordination complex renowned for its application as an asymmetric catalyst in the Jacobsen epoxidation.[1] This reaction is pivotal for the enantioselective conversion of prochiral alkenes into epoxides, which are valuable chiral building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The strategic use of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in the synthesis of the catalyst's salen-type ligand is crucial for establishing the steric and electronic properties that lead to high enantioselectivity.[1][2] The bulky tert-butyl groups on the salicylaldehyde (B1680747) moiety play a key role in creating a chiral environment around the manganese center, thereby directing the stereochemical outcome of the epoxidation.[1]

These application notes provide detailed protocols for the synthesis of Jacobsen's catalyst, starting from the preparation of the chiral diamine, synthesis of the salen ligand using this compound, and the final metalation step.

Data Presentation

Table 1: Summary of Reactants and Typical Yields for Jacobsen's Catalyst Synthesis

StepReactant 1Reactant 2Reactant 3Solvent(s)Typical YieldReference
1. Resolution of trans-1,2-diaminocyclohexaneRacemic trans-1,2-diaminocyclohexaneL-(+)-Tartaric acidWaterWater, Ethanol (B145695)-[3]
2. Synthesis of Salen Ligand(R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate3,5-Di-tert-butylsalicylaldehydePotassium carbonateEthanol, Water95-99%[3]
3. Synthesis of Jacobsen's Catalyst(R,R)-Salen LigandManganese(II) acetate (B1210297) tetrahydrateLithium chloride (optional)Ethanol, Toluene (B28343)95-99%[3]

Table 2: Physical and Spectroscopic Data of Key Intermediates and Final Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceKey Spectroscopic DataReference
3,5-Di-tert-butylsalicylaldehydeC₁₅H₂₂O₂234.3461-62Yellow solid¹H NMR (CDCl₃): δ 1.33 (s, 9H), 1.43 (s, 9H), 7.35 (d, 1H), 7.59 (d, 1H), 9.87 (s, 1H), 11.65 (s, 1H)[3]
(R,R)-Salen LigandC₃₆H₅₆N₂O₂560.85205-207Bright yellow solid-[4]
(R,R)-Jacobsen's CatalystC₃₆H₅₂ClMnN₂O₂635.21330-332Dark brown solidParamagnetic, limited NMR data[1]

Experimental Protocols

Protocol 1: Synthesis of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)

This protocol details the Schiff base condensation to form the salen ligand.

Materials:

  • (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate salt

  • 3,5-Di-tert-butylsalicylaldehyde[3]

  • Potassium carbonate

  • Ethanol

  • Water

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 29.7 g of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt (0.112 mol), 31.2 g of potassium carbonate (0.225 mol), and 150 mL of water.[3]

  • Stir the mixture until all solids are dissolved. Add 600 mL of ethanol. The mixture will become cloudy.[3]

  • Heat the mixture to reflux using a heating mantle.

  • In a separate beaker, dissolve 53.7 g (0.229 mol) of 3,5-di-tert-butylsalicylaldehyde in 250 mL of ethanol. Gentle heating may be necessary.[3]

  • Add the salicylaldehyde solution slowly to the refluxing diamine solution over a period of 30 minutes. The reaction mixture will turn bright yellow, and a precipitate of the ligand will form.[3]

  • Rinse the addition funnel with 50 mL of ethanol and add it to the reaction mixture.

  • Continue to stir the mixture at reflux for an additional 2 hours.[3]

  • After 2 hours, discontinue heating and add 150 mL of water to the stirred mixture.

  • Cool the mixture to ≤5°C in an ice bath over 2 hours and maintain this temperature for another hour.[3]

  • Collect the yellow solid product by vacuum filtration using a Buchner funnel.[3]

  • Wash the solid with 100 mL of cold ethanol.[3]

  • Dry the product under vacuum to yield the (R,R)-salen ligand. A typical yield is 58.2-60.6 g (95-99%).[3]

Protocol 2: Synthesis of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)

This protocol describes the complexation of the salen ligand with manganese.

Materials:

  • (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Ethanol

  • Toluene

  • Heptane (B126788)

  • Air source (e.g., aquarium pump)

  • Three-necked round-bottomed flask with reflux condenser and gas dispersion tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, add 67.2 g (0.27 mol) of manganese(II) acetate tetrahydrate and 500 mL of ethanol.[3]

  • Begin stirring and heat the solution to reflux (75-80°C).[3]

  • In a separate flask, dissolve 50.0 g (0.09 mol) of the (R,R)-salen ligand in 250 mL of toluene. Sonication and gentle warming can aid dissolution.[3]

  • Add the ligand solution to the refluxing manganese acetate solution in a slow stream over 45 minutes. The solution will turn from a pinkish-brown to a dark brown heterogeneous mixture.[3]

  • Rinse the addition funnel with 50 mL of toluene and add it to the reaction flask.[3]

  • Stir the reaction mixture at reflux for 2 hours. The solution should become homogeneous.[3]

  • Replace the addition funnel with a gas dispersion tube connected to an air source. Bubble air through the refluxing solution for 1 hour. This facilitates the oxidation of Mn(II) to Mn(III).[3]

  • Monitor the reaction for the complete consumption of the ligand using thin-layer chromatography (TLC) (1:4 EtOAc/hexanes, ligand Rf = 0.85, catalyst remains at baseline).[3]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble residues.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Add 750 mL of heptane to the residue and stir vigorously at room temperature for 30 minutes.

  • Cool the mixture to 0°C and stir for an additional 2 hours.

  • Collect the brown solid by vacuum filtration and wash with 200 mL of heptane.

  • Dry the catalyst under vacuum. The typical yield is 54.9-57.2 g (95-99%).[3]

Mandatory Visualizations

Synthesis_Workflow A Racemic trans-1,2- diaminocyclohexane C (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate A->C Resolution B L-(+)-Tartaric acid B->C Resolution E (R,R)-Salen Ligand (Schiff Base) C->E Condensation D 3,5-Di-tert-butyl-2- hydroxybenzaldehyde D->E Condensation G (R,R)-Jacobsen's Catalyst E->G Metalation & Oxidation F Mn(OAc)₂·4H₂O F->G Metalation & Oxidation Air Air (O₂) Air->G Metalation & Oxidation Logical_Relationship Start Starting Materials Step1 Chiral Resolution of Diamine Start->Step1 Step2 Formation of Salen Ligand (Schiff Base Condensation) Step1->Step2 Step3 Manganese Complexation and Oxidation Step2->Step3 Product Jacobsen's Catalyst Step3->Product Precursor1 This compound Precursor1->Step2

References

Application Notes and Protocols for Condensation Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) is a fundamental transformation in organic chemistry, yielding an imine, also known as a Schiff base.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry and drug development, as the resulting carbon-nitrogen double bond is a key structural motif in a vast array of biologically active molecules, including antiviral and anticancer drugs.[4] The formation of imines is a critical step in the synthesis of nitrogen-containing active pharmaceutical ingredients (APIs).[4] This reaction is reversible and typically acid-catalyzed, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[2][3][5][6] The efficiency of the reaction is often enhanced by the removal of water as it is formed.[1][3][5]

Reaction Mechanism and Signaling Pathway

The formation of an imine proceeds through a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl group to form a hemiaminal intermediate, followed by the acid-catalyzed dehydration of the hemiaminal to yield the imine.[2][5] The reaction is sensitive to pH; it is generally fastest around a pH of 5.[2] At low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal for elimination.[2]

Reaction_Mechanism reactant1 Primary Amine (R-NH2) intermediate Hemiaminal Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Aldehyde/Ketone (R'C=O) reactant2->intermediate product Imine (Schiff Base) intermediate->product Dehydration water Water (H2O) intermediate->water Elimination of catalyst Acid Catalyst (H+) catalyst->intermediate Protonation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Aldehyde/Ketone, Primary Amine, and Solvent catalyst Add Catalyst (Optional) reactants->catalyst dehydrating_agent Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) OR Setup Dean-Stark catalyst->dehydrating_agent stir Stir at RT or Reflux dehydrating_agent->stir monitor Monitor Progress (TLC, GC-MS) stir->monitor filter Filter (if dehydrating agent used) monitor->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify (Distillation, Recrystallization) concentrate->purify product Pure Imine Product purify->product

References

Application of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols on the use of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in coordination chemistry. This versatile salicylaldehyde (B1680747) derivative serves as a crucial precursor for the synthesis of sterically hindered Schiff base ligands. Subsequent coordination with various metal ions yields complexes with significant applications in catalysis, materials science, and biological imaging. The bulky tert-butyl groups on the ligand framework enhance the stability and influence the stereochemistry of the resulting metal complexes, making them valuable tools in modern chemical research.

Overview of Applications

This compound is primarily utilized in the formation of Schiff base ligands, most notably salen-type ligands, through condensation with a primary diamine. These tetradentate ligands readily coordinate with a variety of transition metals, including copper(II) and zinc(II), to form stable complexes.

Key Application Areas:

  • Homogeneous Catalysis: Copper(II) complexes derived from this aldehyde have demonstrated significant catalytic activity in the selective oxidation of alcohols to their corresponding aldehydes. The steric hindrance provided by the tert-butyl groups can influence substrate selectivity and catalyst stability.

  • Fluorescence Sensing: Schiff base ligands and their zinc(II) complexes often exhibit fluorescence properties. The coordination of Zn²⁺ can lead to a "turn-on" fluorescence response, enabling the development of selective sensors for this biologically important ion.

  • Materials Science: The rigid and stable nature of these metal complexes makes them suitable for incorporation into larger supramolecular assemblies or as building blocks for functional materials.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a common Schiff base ligand from this compound and its subsequent complexation with copper(II) and zinc(II). A representative protocol for a catalytic application is also included.

Protocol 1: Synthesis of N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine (H₂L)

This protocol details the synthesis of a common salen-type Schiff base ligand.

Materials:

  • This compound (2 equivalents)

  • Ethylenediamine (B42938) (1 equivalent)

  • Absolute Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound (40 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • To this stirred solution, slowly add a solution of ethylenediamine (20 mmol) in 30 mL of absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 4 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

Characterization: The resulting yellow crystalline solid can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of a Copper(II) Schiff Base Complex ([Cu(L)])

This protocol describes the synthesis of a copper(II) complex using the Schiff base ligand from Protocol 1.

Materials:

  • N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine (H₂L) (1 equivalent)

  • Copper(II) Acetate (B1210297) Monohydrate (Cu(OAc)₂·H₂O) (1 equivalent)

  • Ethanol or Methanol (B129727)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (H₂L) in hot ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of Copper(II) acetate monohydrate in the same solvent, also with heating.

  • Add the hot metal salt solution dropwise to the stirred solution of the ligand.

  • A color change and the formation of a precipitate should be observed.

  • Reflux the reaction mixture for 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature, collect the solid complex by filtration, wash with the solvent, and dry.

Protocol 3: Synthesis of a Zinc(II) Schiff Base Complex ([Zn(L)])

This protocol outlines the synthesis of a zinc(II) complex for potential fluorescence studies.

Materials:

  • N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine (H₂L) (1 equivalent)

  • Zinc(II) Acetate Dihydrate (Zn(OAc)₂·2H₂O) (1 equivalent)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Schiff base ligand (H₂L) in ethanol or methanol.

  • Add a solution of an equimolar amount of Zinc(II) acetate dihydrate in the same solvent to the ligand solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent can be slowly evaporated to yield the complex.

  • Wash the resulting solid with a small amount of cold solvent and dry.

Protocol 4: Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol provides a general procedure for testing the catalytic activity of the synthesized copper(II) complex in the oxidation of benzyl alcohol.

Materials:

  • [Cu(L)] complex (catalyst)

  • Benzyl alcohol (substrate)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O) or Hydrogen Peroxide (H₂O₂) (oxidant)

  • Acetonitrile or another suitable solvent

  • Reaction vial or flask

  • Stirrer and heating block/oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vial, dissolve the copper(II) complex (e.g., 0.1-3.0 mol%) and benzyl alcohol in the chosen solvent.

  • Add the oxidant (e.g., 1-20 equivalents relative to the substrate) to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 60-90 °C) for a specified time (e.g., 1-24 hours).

  • After the reaction, take an aliquot of the mixture, dilute it appropriately, and analyze by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Quantitative Data

The following tables summarize key quantitative data for the Schiff base ligand N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine (H₂L) and its copper(II) complex.

Table 1: Spectroscopic Data for H₂L and its Cu(II) Complex

CompoundTechniqueKey Signals / Bands (cm⁻¹ or nm)Description
H₂L FT-IR~1630 cm⁻¹C=N (imine) stretch
~3440 cm⁻¹O-H (phenolic) stretch
¹H NMR (CDCl₃)δ ~1.3, ~1.4 (s, 36H)tert-butyl protons
δ ~3.9 (s, 4H)-CH₂-CH₂- protons
δ ~8.4 (s, 2H)-CH=N- protons
δ ~13.2 (s, 2H)-OH protons
[Cu(L)] FT-IR~1618 cm⁻¹C=N stretch (shift upon coordination)
Absence of O-H bandDeprotonation and coordination of phenolic oxygen
UV-Vis~385 nmLigand-to-Metal Charge Transfer (LMCT)
~280-300 nmπ → π* intraligand transitions

Table 2: Catalytic Oxidation of Benzyl Alcohol using Copper(II) Schiff Base Complexes

Catalyst SystemOxidantConversion (%)Selectivity for Benzaldehyde (%)Reference
Cu(II) Phenanthroline ComplexH₂O₂up to 96High[2]
CuCl₂ in various solventsO₂ (photocatalytic)VariableHigh[3]
--INVALID-LINK--₂H₂O₂Optimized to high conversionBenzaldehyde as sole product[4]

Note: The data in Table 2 are for related copper complexes to provide a benchmark for catalytic performance. Specific results for the complex of N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamine may vary.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Synthesis_Workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocols 2 & 3: Complexation Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Reaction1 Reflux, 4h Aldehyde->Reaction1 Amine Ethylenediamine Amine->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Ligand Schiff Base Ligand (H₂L) Reaction1->Ligand Reaction2 Stir/Reflux Ligand->Reaction2 MetalSalt Metal Acetate (Cu(OAc)₂ or Zn(OAc)₂) MetalSalt->Reaction2 Solvent2 Ethanol/Methanol Solvent2->Reaction2 Complex Metal Complex ([M(L)]) Reaction2->Complex

General synthesis workflow for Schiff base and its metal complexes.

Catalysis_Workflow cluster_reaction_setup Reaction Setup Catalyst [Cu(L)] Complex Reaction Catalytic Oxidation (Heat, Stir) Catalyst->Reaction Substrate Benzyl Alcohol Substrate->Reaction Oxidant Oxidant (TBHP/H₂O₂) Oxidant->Reaction Solvent Solvent (Acetonitrile) Solvent->Reaction Analysis GC Analysis Reaction->Analysis Results Determine: - Conversion (%) - Selectivity (%) Analysis->Results

Experimental workflow for the catalytic oxidation of benzyl alcohol.

References

Formation of Metal Complexes with 3,5-Di-tert-butyl-2-hydroxybenzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and its Schiff base derivatives. These compounds are of significant interest due to their versatile coordination chemistry and promising applications in catalysis, as well as their antimicrobial and antioxidant properties, which are relevant to drug development.

Introduction

This compound is a versatile precursor for the synthesis of a wide range of Schiff base ligands. The aldehyde functional group readily undergoes condensation reactions with primary amines to form imines (Schiff bases).[1] The resulting ligands, typically containing N and O donor atoms, form stable complexes with various transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The bulky tert-butyl groups enhance the solubility of the ligands and their metal complexes in organic solvents and can influence the steric and electronic properties of the metal center, impacting their reactivity and biological activity.[2]

These metal complexes have garnered attention for their potential as:

  • Catalysts: In various organic transformations.[2]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[3][4]

  • Antioxidant Agents: Capable of scavenging free radicals.[5]

This guide offers detailed protocols for the synthesis of representative Schiff base ligands and their metal complexes, as well as methodologies for evaluating their antimicrobial and antioxidant activities.

Data Presentation

Spectroscopic Characterization Data

The formation of Schiff base ligands and their metal complexes can be monitored and confirmed using various spectroscopic techniques. The following table summarizes typical spectroscopic data.

Compound TypeFT-IR (cm⁻¹)UV-Vis (λ_max, nm)¹H NMR (δ, ppm)
This compound ~3400 (O-H), ~1650 (C=O)-~11.5 (s, 1H, OH), ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~1.4 (s, 9H, t-Bu), ~1.3 (s, 9H, t-Bu)[6]
Schiff Base Ligand ~3400 (O-H), ~1620 (C=N, azomethine), Disappearance of ~1650 (C=O)Transitions corresponding to π → π* and n → π* of the aromatic rings and the azomethine group.Appearance of a signal for the azomethine proton (-CH=N-) typically between 8.0 and 9.0 ppm. Disappearance of the aldehyde proton signal.
Metal(II) Schiff Base Complex Shift in the C=N band (typically lower frequency), Appearance of new bands for M-N and M-O vibrations (typically < 600 cm⁻¹).[7]Ligand-based transitions are often shifted. Appearance of d-d transitions for transition metal complexes in the visible region.Broadening or shifting of ligand proton signals upon coordination to a paramagnetic metal ion.
Antimicrobial Activity Data

The antimicrobial activity of Schiff base ligands and their metal complexes is often enhanced upon complexation. The following table presents representative data for the zone of inhibition against various microorganisms.

CompoundStaphylococcus aureus (mm)Bacillus cereus (mm)Escherichia coli (mm)Salmonella typhimurium (mm)Candida albicans (mm)
Ligand (L) 1012897
[Ni(L)₂(salicylaldehyde)] 1517121311
[Ni(L)₂(2-hydroxy-1-naphthaldehyde)] 1820151614

Data is illustrative and based on findings reported in similar studies.[3]

Antioxidant Activity Data

The antioxidant potential of these compounds can be quantified by their ability to scavenge free radicals, often expressed as the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)
Schiff Base Ligand 45.8
[Co(II) Complex] 32.5
[Ni(II) Complex] 28.9
[Cu(II) Complex] 21.7
Ascorbic Acid (Standard) 15.2

Data is illustrative and based on findings reported in similar studies.[8]

Experimental Protocols

Synthesis of Schiff Base Ligands

This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine (e.g., S-methylthiosemicarbazide).

Materials:

  • This compound

  • Primary amine (e.g., S-methylthiosemicarbazide hydrochloride)

  • Methanol (B129727) or Ethanol

  • Triethylamine (B128534) or other suitable base

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (1 mmol) in 20 mL of methanol. If the amine is a hydrochloride salt, add an equimolar amount of a base like triethylamine to neutralize it.

  • Add the amine solution dropwise to the stirred solution of the aldehyde at room temperature.

  • The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold methanol and dried in a desiccator.

  • The purity of the Schiff base ligand can be checked by melting point determination and spectroscopic methods (FT-IR, NMR).

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde in Methanol Mixing Mix and Stir Aldehyde->Mixing Amine Primary Amine in Methanol Amine->Mixing Reflux Reflux (2-4h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Cooling->Filtration Washing Wash with cold Methanol Filtration->Washing Drying Dry Washing->Drying Product Schiff Base Ligand Drying->Product

Caption: Workflow for the synthesis of a Schiff base ligand.

Synthesis of Metal(II) Complexes

This protocol provides a general procedure for the synthesis of a metal(II) complex from a Schiff base ligand.

Materials:

  • Schiff base ligand

  • Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of methanol.

  • Add the metal salt solution dropwise to the hot, stirred solution of the ligand. A change in color is often observed, indicating complex formation.[8]

  • The reaction mixture is then refluxed for 3-5 hours.

  • After reflux, the mixture is cooled to room temperature, and the precipitated metal complex is collected by filtration.

  • The solid is washed with methanol to remove any unreacted starting materials and then dried in a desiccator.

  • The metal complex can be characterized by FT-IR, UV-Vis, elemental analysis, and other relevant techniques.

Metal_Complex_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Ligand Schiff Base Ligand in hot Methanol Addition Dropwise Addition Ligand->Addition MetalSalt Metal(II) Salt in Methanol MetalSalt->Addition Reflux Reflux (3-5h) Addition->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Cooling->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry Washing->Drying Product Metal(II) Complex Drying->Product

Caption: General workflow for the synthesis of a metal(II) complex.

Antimicrobial Activity Assay (Disk Diffusion Method)

This protocol outlines the disk diffusion method for assessing the antimicrobial activity of the synthesized compounds.[9]

Materials:

  • Synthesized compounds (ligand and metal complexes)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nutrient agar (B569324) plates

  • Bacterial and fungal cultures (e.g., S. aureus, E. coli, C. albicans)

  • Sterile paper discs (6 mm diameter)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

  • Micropipettes

  • Sterile swabs

Procedure:

  • Prepare stock solutions of the test compounds and the standard antibiotic in DMSO.

  • Inoculate the surface of the nutrient agar plates uniformly with the microbial culture using a sterile swab.

  • Impregnate sterile paper discs with a known concentration of the test solutions. A disc impregnated with DMSO serves as a negative control.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.

Antimicrobial_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solutions Prepare Test Solutions in DMSO Discs Impregnate Sterile Discs Solutions->Discs Plates Inoculate Agar Plates with Microbes Placement Place Discs on Inoculated Plates Plates->Placement Discs->Placement Incubation Incubate Plates Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Result Antimicrobial Activity Measurement->Result

Caption: Workflow for the disk diffusion antimicrobial assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the free radical scavenging activity of the synthesized compounds.[5][9]

Materials:

  • Synthesized compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • UV-Vis spectrophotometer

  • Cuvettes

  • Micropipettes

  • Ascorbic acid (as a standard)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

  • In a cuvette, mix a specific volume of the DPPH solution with a specific volume of the test compound solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer. A control containing only DPPH and methanol is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mixing Mix DPPH and Sample Solutions DPPH_sol->Mixing Sample_sol Prepare Sample Dilutions Sample_sol->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Absorbance Measure Absorbance at ~517 nm Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50 Result Antioxidant Activity IC50->Result

References

The Versatility of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a commercially available aromatic aldehyde, serves as a pivotal precursor in the field of asymmetric catalysis. Its sterically bulky tert-butyl groups and the ortho-directing hydroxyl group make it an ideal building block for a wide array of chiral ligands. These ligands, upon complexation with various metal centers, form highly effective and selective catalysts for a multitude of enantioselective transformations, which are critical in the pharmaceutical and fine chemical industries. This document provides an overview of the application of this compound in the synthesis of chiral Salen-type and Schiff base ligands and details experimental protocols for their preparation and use in key asymmetric reactions.

Application in Chiral Ligand Synthesis

The most prominent application of this compound is in the synthesis of chiral Salen-type ligands. These tetradentate ligands are readily prepared through the condensation of two equivalents of the aldehyde with a chiral diamine. The resulting metal complexes, particularly with manganese, have proven to be exceptionally effective catalysts for the enantioselective epoxidation of unfunctionalized olefins, a reaction famously known as the Jacobsen epoxidation.

Beyond Salen ligands, this versatile precursor is also employed in the synthesis of a variety of other chiral Schiff base ligands through condensation with chiral amino alcohols and other monoamines. These bidentate and tridentate ligands have found utility in a range of asymmetric reactions, including the addition of nucleophiles to carbonyl compounds and the catalysis of carbon-carbon bond-forming reactions like the Henry and Michael reactions. The steric hindrance provided by the di-tert-butyl groups on the salicylaldehyde (B1680747) moiety plays a crucial role in creating a well-defined chiral environment around the metal center, thereby enabling high levels of enantiocontrol.

Quantitative Data Summary

The following tables summarize the performance of various chiral ligands derived from this compound in selected asymmetric catalytic reactions.

Table 1: Enantioselective Epoxidation of Unfunctionalized Alkenes with Jacobsen's Catalyst

Alkene SubstrateCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Indene<19085-88[1]
cis-Ethyl cinnamateNot specified9693[2]
1,2-DihydronaphthaleneNot specifiedNot specified33
StyreneNot specifiedNot specified13

Table 2: Asymmetric Henry Reaction Catalyzed by a Copper(II)-Schiff Base Complex

Aldehyde SubstrateSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzaldehydei-PropanolRoom Temp.487174[3]
2-Nitrobenzaldehydei-PropanolRoom Temp.487596[4]
4-Chlorobenzaldehydei-PropanolRoom Temp.486572[4]
4-Methoxybenzaldehydei-PropanolRoom Temp.487265[4]

Experimental Protocols

Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine Manganese(III) Chloride (Jacobsen's Catalyst)

This protocol describes the three-step synthesis of the renowned Jacobsen's catalyst.

Step 1: Resolution of trans-1,2-Diaminocyclohexane

The resolution of racemic trans-1,2-diaminocyclohexane is achieved via fractional crystallization with L-(+)-tartaric acid to obtain the (R,R)-enantiomer.[1]

Step 2: Synthesis of the Salen Ligand ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

  • In a round-bottom flask, dissolve the resolved (R,R)-1,2-diaminocyclohexane mono-tartrate salt in water.

  • Add potassium carbonate and ethanol (B145695) to the solution.

  • Heat the mixture to reflux and add a solution of this compound (2 equivalents) in hot ethanol.

  • Continue refluxing for 1-2 hours.

  • Cool the mixture and add water to precipitate the yellow solid ligand.

  • Collect the solid by vacuum filtration, wash with ethanol, and dry. A typical yield for the ligand is in the range of 95-99%.[1]

Step 3: Manganese(III) Complexation

  • In a three-necked flask equipped with a reflux condenser, dissolve the synthesized Salen ligand in absolute ethanol and heat to reflux.

  • Add solid manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O) in one portion and continue to reflux for 30 minutes.

  • Bubble air through the refluxing solution for 1 hour to facilitate oxidation to Mn(III).

  • After cooling, add a saturated solution of lithium chloride (LiCl) in ethanol.

  • Collect the resulting dark brown precipitate of Jacobsen's catalyst by vacuum filtration, wash with cold ethanol, and dry.

Protocol 2: Asymmetric Epoxidation of an Unfunctionalized Alkene
  • Dissolve the alkene substrate and Jacobsen's catalyst (1-10 mol%) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Prepare a buffered bleach solution (e.g., commercial bleach buffered with Na₂HPO₄ to pH ~11.3).[5]

  • Add the buffered bleach solution to the vigorously stirred solution of the alkene and catalyst.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude epoxide by flash chromatography.

  • Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 3: Synthesis of a Chiral Copper(II)-Schiff Base Complex for the Asymmetric Henry Reaction

Step 1: Synthesis of the Chiral Schiff Base Ligand

  • Dissolve a chiral amino alcohol (e.g., derived from L-Phenylalanine) in methanol.

  • Add an equimolar amount of this compound to the solution.

  • Stir the mixture at room temperature for 3 hours to form the Schiff base ligand.[6]

Step 2: Copper(II) Complexation

  • To the methanolic solution of the Schiff base ligand, add a solution of copper(II) acetate monohydrate in methanol.

  • Stir the resulting mixture at room temperature to form the chiral copper(II) complex.

  • The complex can be isolated by filtration or used directly in the catalytic reaction.

Protocol 4: Asymmetric Henry (Nitroaldol) Reaction
  • In a reaction vessel, dissolve the aldehyde substrate, nitromethane (B149229) (in excess), and the chiral copper(II)-Schiff base complex (typically 5 mol%) in a suitable solvent (e.g., i-propanol).[3]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the resulting β-nitroalcohol by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Visualizations

Synthesis_of_Jacobsens_Catalyst cluster_step1 Step 1: Resolution cluster_step2 Step 2: Ligand Synthesis cluster_step3 Step 3: Complexation Racemic_Diamine Racemic trans-1,2-Diaminocyclohexane Resolved_Diamine (R,R)-1,2-Diaminocyclohexane Mono-tartrate Salt Racemic_Diamine->Resolved_Diamine Fractional Crystallization Tartaric_Acid L-(+)-Tartaric Acid Tartaric_Acid->Resolved_Diamine Salen_Ligand (R,R)-Salen Ligand Resolved_Diamine->Salen_Ligand Condensation Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Aldehyde->Salen_Ligand Jacobsens_Catalyst Jacobsen's Catalyst Salen_Ligand->Jacobsens_Catalyst Coordination Mn_source Mn(OAc)₂·4H₂O Mn_source->Jacobsens_Catalyst Oxidant Air (O₂) Oxidant->Jacobsens_Catalyst LiCl LiCl LiCl->Jacobsens_Catalyst

Caption: Synthetic workflow for Jacobsen's Catalyst.

Asymmetric_Epoxidation_Workflow Start Start Prepare_Reactants Dissolve Alkene and Jacobsen's Catalyst in CH₂Cl₂ Start->Prepare_Reactants Prepare_Oxidant Prepare Buffered Bleach Solution (pH ~11.3) Start->Prepare_Oxidant Reaction Combine and Stir Vigorously Prepare_Reactants->Reaction Prepare_Oxidant->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Flash Chromatography Workup->Purification Analysis Determine ee% by Chiral GC/HPLC Purification->Analysis End Chiral Epoxide Analysis->End

Caption: Experimental workflow for asymmetric epoxidation.

Henry_Reaction_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction Aldehyde_prec 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Schiff_Base Chiral Schiff Base Aldehyde_prec->Schiff_Base Condensation Amino_Alcohol Chiral Amino Alcohol Amino_Alcohol->Schiff_Base Cu_Complex Chiral Cu(II) Complex Schiff_Base->Cu_Complex Complexation Cu_Source Cu(OAc)₂ Cu_Source->Cu_Complex Product Chiral β-Nitroalcohol Cu_Complex->Product Catalysis Aldehyde_sub Aldehyde Substrate Aldehyde_sub->Product Nitromethane Nitromethane Nitromethane->Product

Caption: Logical relationship for the asymmetric Henry reaction.

References

Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde via the Duff Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a key intermediate in the preparation of salen ligands and other fine chemicals. The primary synthetic route discussed is the Duff reaction, a formylation process utilizing 2,4-di-tert-butylphenol (B135424) and hexamethylenetetramine (hexamine).

Introduction

This compound is a valuable aromatic aldehyde characterized by the presence of bulky tert-butyl groups ortho and para to the hydroxyl group, and a formyl group ortho to the hydroxyl. This substitution pattern imparts unique steric and electronic properties, making it a crucial building block in coordination chemistry, particularly for the synthesis of Schiff base ligands. These ligands, when complexed with various metals, form catalysts with applications in asymmetric synthesis and other catalytic processes. The Duff reaction provides a classical and effective method for the ortho-formylation of phenols, proceeding via an electrophilic aromatic substitution mechanism.[1][2]

Reaction Mechanism: The Duff Reaction

The Duff reaction involves the formylation of an electron-rich aromatic compound, such as a phenol (B47542), using hexamethylenetetramine as the formylating agent in an acidic medium. The reaction proceeds through several key steps:

  • Formation of the Electrophile: In the presence of an acid, hexamethylenetetramine is protonated and subsequently breaks down to form an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, typically at the position ortho to the hydroxyl group due to its activating and directing effects. This forms a benzylamine (B48309) intermediate.

  • Intramolecular Redox and Hydrolysis: The benzylamine intermediate undergoes an intramolecular redox reaction, followed by acidic hydrolysis of the resulting imine to yield the final aldehyde product.[1][3] The oxygen atom of the aldehyde is incorporated from water during the hydrolysis step.[1]

Duff_Reaction_Mechanism phenol 2,4-Di-tert-butylphenol benzylamine Benzylamine Intermediate phenol->benzylamine Electrophilic Aromatic Substitution hexamine Hexamethylenetetramine (Hexamine) iminium Iminium Ion (Electrophile) hexamine->iminium Protonation & Decomposition iminium->benzylamine imine Imine Intermediate benzylamine->imine Intramolecular Redox product 3,5-Di-tert-butyl-2- hydroxybenzaldehyde imine->product Acidic Hydrolysis

Caption: Generalized mechanism of the Duff reaction.

Comparative Data of Synthetic Protocols

Several methodologies for the synthesis of this compound via the Duff reaction have been reported. The table below summarizes the key parameters and outcomes of representative protocols.

ParameterProtocol 1Protocol 2
Starting Material 2,4-di-tert-butylphenol2,4-di-tert-butylphenol
Formylating Agent Hexamethylenetetramine (HMT)Hexamethylenetetramine (HMT)
Solvent Glacial Acetic AcidGlacial Acetic Acid
Molar Ratio (Phenol:HMT) 1:21:1.1
Temperature 130°C100°C
Reaction Time 2 hours1 hour
Workup Addition of 20% aq. H₂SO₄, reflux for 0.5h, cooling, separation of organic phase, and recrystallization from methanol (B129727).Addition of conc. HCl in water, heating for 0.5h, cooling, extraction with hexane (B92381), washing, filtration through silica (B1680970) gel, and concentration.
Yield 40-46%64.6%
Purity >95% by HPLCYellow solid
Reference EP0650952A1[3]US5324860A[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis with Sulfuric Acid Workup

Materials and Equipment:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine (HMT)

  • Glacial acetic acid

  • Sulfuric acid (20% v/v aqueous solution)

  • Methanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask, combine 2,4-di-tert-butylphenol (1.0 mol, 206.36 g) and hexamethylenetetramine (2.0 mol, 280.36 g).

  • Add 500 mL of glacial acetic acid to the flask.

  • Heat the mixture to 130°C with stirring for 2 hours.

  • After 2 hours, carefully add a solution of 500 mL of 20% (v/v) aqueous sulfuric acid.

  • Heat the resulting solution to reflux for 30 minutes.

  • Cool the solution to approximately 60-80°C.

  • Separate the organic phase from the aqueous phase.

  • Recrystallize the organic phase twice from 150-200 mL of cold (0-5°C) methanol to yield pure 3,5-di-tert-butylsalicylaldehyde.

Protocol 2: Synthesis with Hydrochloric Acid Workup and Silica Gel Filtration

Materials and Equipment:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine (HMT)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Hexane

  • Saturated sodium chloride solution

  • Silica gel

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a suitable reaction vessel, prepare a solution of 2,4-di-tert-butylphenol in glacial acetic acid.

  • Add hexamethylenetetramine and heat the mixture with stirring.

  • After the initial reaction period, add a solution of concentrated hydrochloric acid in water.

  • Continue heating for an additional 30 minutes.

  • After cooling, extract the reaction mixture with hexane.

  • Wash the hexane phase with water and then with a saturated sodium chloride solution.

  • Filter the hexane solution through a pad of silica gel.

  • Rinse the silica gel pad with additional hexane.

  • Combine the hexane solutions and concentrate to obtain 3,5-di-tert-butylsalicylaldehyde as a yellow solid.

Experimental Workflow

The general workflow for the synthesis of this compound via the Duff reaction is depicted below.

Duff_Reaction_Workflow start Start reactants Combine 2,4-di-tert-butylphenol, Hexamethylenetetramine, and Glacial Acetic Acid start->reactants heat Heat Reaction Mixture (e.g., 100-130°C) reactants->heat hydrolysis Cool and Perform Acidic Hydrolysis (add aqueous acid) heat->hydrolysis workup Workup: - Separation or - Extraction with Organic Solvent hydrolysis->workup purification Purification: - Recrystallization or - Silica Gel Filtration workup->purification product Obtain Pure This compound purification->product

Caption: General experimental workflow for the Duff reaction.

Characterization Data

The final product, this compound, can be characterized by various analytical techniques.

PropertyValueReference
Appearance White to cream to yellow crystalline solid or powder[5]
Molecular Formula C₁₅H₂₂O₂[5]
Molecular Weight 234.33 g/mol [6]
Melting Point 58-62°C[5]
Assay (GC) ≥98.5%[5]
¹H NMR (CDCl₃) Spectroscopic data are consistent with previously reported data.[7]

Safety Precautions

  • The Duff reaction should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Glacial acetic acid and concentrated acids are corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Troubleshooting

  • Low Yield: The Duff reaction is known to sometimes produce modest yields. Ensure all reagents are of high purity and that anhydrous conditions are maintained during the initial heating phase. The molar ratio of hexamine to the phenol can be optimized.

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material persists, consider extending the reflux time.

  • Purification Difficulties: The crude product may contain unreacted starting materials or byproducts. Column chromatography or multiple recrystallizations may be necessary to achieve high purity.

References

Application Notes and Protocols for the Characterization of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and its reaction products. Detailed protocols for key analytical methods are provided to ensure accurate and reproducible results in a laboratory setting.

Introduction

This compound is a crucial synthetic intermediate in the preparation of various organic compounds, including Schiff base ligands used in catalysis and coordination chemistry.[1][2] Its bulky tert-butyl groups provide significant steric hindrance, influencing the reactivity of the aldehyde and hydroxyl functionalities.[3] Accurate characterization of this starting material and its subsequent products is paramount for ensuring the desired purity, structure, and performance in downstream applications. This document outlines the primary analytical techniques for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[4][5]
Molecular Weight 234.34 g/mol [4][6]
Appearance White to cream to yellow crystalline solid or powder[5]
Melting Point 58-62 °C[5][7]
Solubility Soluble in DMSO and methanol (B129727).[8]
CAS Number 37942-07-7[5]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Technique Nucleus Solvent Observed Chemical Shifts (δ, ppm) Reference
¹H NMR¹HCDCl₃~1.3 (s, 9H, t-butyl), ~1.4 (s, 9H, t-butyl), ~7.4 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~9.8 (s, 1H, CHO), ~11.5 (s, 1H, OH)[4]
¹³C NMR¹³CCDCl₃~29.3 (t-butyl CH₃), ~31.4 (t-butyl CH₃), ~34.1 (t-butyl C), ~35.0 (t-butyl C), ~120.0 (Ar-C), ~127.3 (Ar-CH), ~136.9 (Ar-C), ~139.8 (Ar-CH), ~158.4 (Ar-C-OH), ~196.5 (C=O)[6]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (this compound or its product).

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will likely be necessary to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Characteristic Absorption Band (cm⁻¹)
O-H (hydroxyl)Stretching~3400-3200 (broad)
C-H (alkane)Stretching~2960-2870
C=O (aldehyde)Stretching~1650-1680
C=C (aromatic)Stretching~1600-1450
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal.

    • Set the instrument to collect data in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Technique Ionization Mode Observed m/z Fragment Reference
Electron Ionization (EI)Positive234.16[M]⁺[9]
219.14[M-CH₃]⁺[9]
Electrospray Ionization (ESI)Positive235.1693[M+H]⁺[10]
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.

    • Set the mass analyzer to scan over the desired mass range (e.g., m/z 50-500).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method is commonly employed for this compound.[11][12]

Parameter Condition Reference
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)[11]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid[11]
Flow Rate 1.0 mL/min[12]
Detection UV-Vis at a specified wavelength (determined by UV-Vis spectroscopy)[11]
Column Temperature Ambient or controlled (e.g., 30 °C)[12]
  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound of known concentration in the mobile phase or a suitable solvent like methanol.

    • Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength to the λmax of this compound.

  • Data Acquisition:

    • Inject a series of standard solutions to create a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the amount of the compound in the sample using the calibration curve.

    • Assess the purity by calculating the peak area percentage.

Other Analytical Techniques

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for determining the optimal wavelength for HPLC detection. The presence of a chromophore in the molecule allows for its direct quantification.[11]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).

  • Instrument Setup:

    • Use a double-beam UV-Vis spectrophotometer.

    • Use the same solvent as a blank.

  • Data Acquisition:

    • Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11]

  • Data Analysis:

    • The λmax can be used as the detection wavelength for HPLC analysis. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the λmax.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions.[3][13] This technique is particularly valuable for determining the three-dimensional structure of metal complexes derived from this compound.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound and its products.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_other Further Characterization Synthesis Synthesis of Product Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC UV_Vis UV-Vis Purification->UV_Vis X_Ray X-ray Crystallography Purification->X_Ray Purity Purity Assessment HPLC->Purity

Caption: General workflow for the characterization of a product derived from this compound.

HPLC_Method_Development start Start: HPLC Method Development uv_scan Determine λmax using UV-Vis Spectroscopy start->uv_scan column_select Select C18 Reverse-Phase Column uv_scan->column_select mobile_phase Optimize Mobile Phase (Acetonitrile/Water) column_select->mobile_phase flow_rate Set Flow Rate (e.g., 1.0 mL/min) mobile_phase->flow_rate injection Inject Standard & Sample flow_rate->injection data_analysis Analyze Data (Retention Time, Peak Area) injection->data_analysis end End: Method Validated data_analysis->end

References

Application Notes and Protocols: Use of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a key building block in the synthesis of chiral ligands for asymmetric catalysis. The sterically demanding tert-butyl groups and the strategically positioned hydroxyl and aldehyde functionalities make it an excellent precursor for a variety of privileged ligands, most notably salen and Schiff base types. These ligands, when complexed with various metals, catalyze a range of enantioselective transformations with high efficiency and stereocontrol, which are critical in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Application 1: Enantioselective Epoxidation of Alkenes using Jacobsen's Catalyst

The most prominent application of this compound is in the synthesis of the ligand for Jacobsen's catalyst, a manganese-salen complex renowned for its ability to perform highly enantioselective epoxidations of unfunctionalized alkenes.[1] This catalyst is particularly effective for the epoxidation of cis-disubstituted and certain terminal alkenes.

Catalytic Pathway

Jacobsen_Epoxidation cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Ligand (R,R)-Salen Ligand Aldehyde->Ligand Condensation Diamine (1R,2R)-(-)-1,2- Diaminocyclohexane Diamine->Ligand Jacobsen_Catalyst Jacobsen's Catalyst (Mn(III)-Salen) Ligand->Jacobsen_Catalyst Complexation + Oxidation (Air) Mn_OAc Mn(OAc)₂ Mn_OAc->Jacobsen_Catalyst Active_Catalyst Active Mn(V)=O Species Jacobsen_Catalyst->Active_Catalyst Oxidation Alkene Alkene Substrate Epoxide Enantiopure Epoxide Alkene->Epoxide Oxidant Oxidant (e.g., NaOCl) Oxidant->Active_Catalyst Active_Catalyst->Epoxide Oxygen Transfer Epoxide->Jacobsen_Catalyst Catalyst Regeneration

Caption: Synthesis of Jacobsen's Catalyst and its catalytic cycle for alkene epoxidation.

Quantitative Data for Enantioselective Epoxidation

The following table summarizes the performance of the (R,R)-Jacobsen's catalyst in the epoxidation of various alkenes.

EntryAlkene SubstrateProductYield (%)ee (%)Reference
1cis-Ethyl cinnamatecis-(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate9693[2]
2Styrene (B11656)(R)-Styrene oxide8486[3]
31,2-Dihydronaphthalene(1S,2R)-1,2-Dihydronaphthalene oxide>9898[4]
4cis-β-Methylstyrene(1R,2S)-1-Phenyl-1,2-epoxypropane7592[5]
5Indene(1S,2R)-Indene oxide8895[5]
Experimental Protocols

Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

  • To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in absolute ethanol (B145695) (50 mL) in a 250 mL round-bottom flask, add this compound (4.68 g, 20 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.

  • After 1 hour, cool the mixture to room temperature. A yellow precipitate will form.

  • Collect the yellow solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to afford the pure ligand.

Protocol 2: Synthesis of (R,R)-Jacobsen's Catalyst

  • In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend the Jacobsen's ligand (5.93 g, 10 mmol) in absolute ethanol (100 mL).

  • Heat the mixture to reflux for 30 minutes.

  • Add manganese(II) acetate (B1210297) tetrahydrate (2.45 g, 10 mmol) in one portion. The mixture will turn dark brown.

  • Continue refluxing for 1 hour.

  • Add lithium chloride (0.42 g, 10 mmol) and continue to reflux while bubbling air through the solution for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • Collect the dark brown solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Protocol 3: General Procedure for Enantioselective Epoxidation of Alkenes

  • In a 50 mL Erlenmeyer flask, dissolve the alkene (1 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.10 mmol, 2-10 mol%) in dichloromethane (B109758) (10 mL).

  • To this solution, add a buffered bleach solution (commercial bleach buffered to pH ~11.3 with Na₂HPO₄ and NaOH) (5-10 mL) at 0 °C with vigorous stirring.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude epoxide by flash chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.[4]

Application 2: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Schiff base ligands derived from this compound and chiral amino alcohols are effective catalysts for the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols.

Catalytic Pathway

Diethylzinc_Addition cluster_ligand_synthesis Ligand Synthesis cluster_catalytic_cycle Catalytic Cycle Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Schiff_Base Chiral Schiff Base Ligand Aldehyde->Schiff_Base Condensation Amino_Alcohol Chiral Amino Alcohol Amino_Alcohol->Schiff_Base Ligand_Zn Ligand-Zn Complex Schiff_Base->Ligand_Zn Active_Catalyst Active Chiral Zinc Complex Ligand_Zn->Active_Catalyst Coordination DEZ Diethylzinc (Et₂Zn) DEZ->Ligand_Zn Aldehyde_Substrate Aldehyde Substrate Aldehyde_Substrate->Active_Catalyst Product Chiral Secondary Alcohol Active_Catalyst->Product Ethyl Transfer Product->Ligand_Zn Catalyst Regeneration

Caption: General pathway for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data for Diethylzinc Addition
EntryAldehydeChiral Ligand TypeYield (%)ee (%)Reference
1BenzaldehydeTADDOL-derived>95up to 99[1]
2BenzaldehydeAzetidine alcohol>9094-100[1]
34-ChlorobenzaldehydeFerrocenyl amino alcohol8598
42-NaphthaldehydeCarbohydrate-derived9392[6]
5HexanalCarbohydrate-derived7862[6]
Experimental Protocol

Protocol 4: General Procedure for Enantioselective Addition of Diethylzinc

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Schiff base ligand (derived from this compound and a chiral amino alcohol) (0.05-0.1 mmol, 5-10 mol%).

  • Add anhydrous toluene (B28343) (5 mL) and stir to dissolve.

  • Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (2.0 mmol) dropwise.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude alcohol by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Application 3: Copper-Catalyzed Asymmetric Addition of Phenylacetylene (B144264) to Imines

Schiff base ligands prepared from this compound and a chiral diamine can be complexed with copper(I) to catalyze the enantioselective addition of terminal alkynes to imines, yielding valuable chiral propargylamines.

Catalytic Pathway

Alkyne_Addition cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Schiff_Base Chiral Schiff Base Ligand Cu_Catalyst Chiral Cu(I) Complex Schiff_Base->Cu_Catalyst Cu_Source Cu(I) Source (e.g., CuOTf) Cu_Source->Cu_Catalyst Cu_Acetylide Copper Acetylide Cu_Catalyst->Cu_Acetylide Deprotonation Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Imine Imine Substrate Product Chiral Propargylamine (B41283) Imine->Product Cu_Acetylide->Product Nucleophilic Addition Product->Cu_Catalyst Catalyst Regeneration

Caption: Proposed pathway for the copper-catalyzed asymmetric addition of alkynes to imines.

Quantitative Data for Asymmetric Alkyne Addition

The following table shows representative results for the copper-catalyzed enantioselective addition of phenylacetylene to various imines.

EntryImine SubstrateAlkyneYield (%)ee (%)Reference
1N-BenzylideneanilinePhenylacetylene7896[7]
2N-(4-Methoxybenzylidene)anilinePhenylacetylene8595
3N-(4-Chlorobenzylidene)anilinePhenylacetylene7297
4N-CinnamylideneanilinePhenylacetylene6590
5N-Benzylideneaniline1-Hexyne7592
Experimental Protocol

Protocol 5: General Procedure for Copper-Catalyzed Asymmetric Addition of Phenylacetylene to Imines

  • In a flame-dried Schlenk tube under an argon atmosphere, prepare the imine in situ by heating the corresponding aldehyde (0.2 mmol) and aniline (B41778) (0.24 mmol) at 60 °C for 2 hours.

  • To a separate Schlenk tube, add the chiral Schiff base ligand (derived from this compound and a chiral diamine) (0.02 mmol, 10 mol%) and copper(I) trifluoromethanesulfonate (B1224126) toluene complex (CuOTf·0.5C₇H₈) (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (0.5 mL) to the ligand-copper mixture and stir for 15 minutes.

  • Add the pre-formed imine solution to the catalyst mixture, followed by the terminal alkyne (0.3 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude propargylamine by flash chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.[7]

References

Synthesizing the Future of Sensing: A Guide to Fluorescent Probes and Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of specific analytes within complex biological systems is a perpetual challenge. Fluorescent probes and sensors have emerged as indispensable tools in this pursuit, offering high sensitivity, selectivity, and the ability for real-time, non-invasive measurements. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes for pH sensing, metal ion detection, and enzyme activity analysis.

This guide offers a practical approach to understanding and implementing these powerful molecular tools, complete with detailed experimental protocols, quantitative performance data, and visual representations of their signaling mechanisms.

Core Principles: The Mechanisms of Fluorescence Sensing

The functionality of most fluorescent probes is underpinned by a few key photophysical principles. A typical probe consists of a fluorophore (the light-emitting component) and a receptor (the analyte-binding component). The interaction between the probe and its target analyte induces a change in the fluorophore's properties, leading to a detectable change in fluorescence. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][2][3] Understanding these mechanisms is crucial for the rational design and application of fluorescent sensors.

Application 1: pH Sensing with Fluorescein-Based Probes

Fluorescein (B123965) and its derivatives are widely used as pH indicators due to their pH-dependent absorption and emission profiles.[4][5] The fluorescence intensity of fluorescein is highly sensitive to pH changes within the physiological range, making it an excellent tool for monitoring intracellular pH.[6][7][8]

Quantitative Data: Fluorescein-Based pH Sensors
Probe/DerivativepKaExcitation (nm)Emission (nm)Key Features
Fluorescein~6.4490514Prone to photobleaching and leakage from cells.[4]
BCECF~6.98~440 & ~504~527Dual-excitation ratiometric probe, well-retained in cells.[5][9]
Carboxy-SNARF-1~7.5~548 & ~576~588 & ~640Dual-emission ratiometric probe.
pHrodo™ Red~6.5560585Increased fluorescence in acidic environments, good photostability.
RatioWorks™ PDMPO~4.47~333 & ~450~450 & ~550Acidotropic probe for measuring pH in acidic organelles.[9]
Synthesis Protocol: Fluorescein

This protocol outlines the synthesis of fluorescein from resorcinol (B1680541) and phthalic anhydride (B1165640).[10][11]

Materials:

  • Resorcinol

  • Phthalic anhydride

  • Sulfuric acid (concentrated) or Zinc Chloride

  • Ethanol (95%)

  • Sodium hydroxide (B78521) (1 M)

  • Hydrochloric acid (1 M)

  • Test tubes, beaker, hot plate, stirring rod, UV lamp

Procedure:

  • In a test tube, combine 1 part phthalic anhydride and 1.5 parts resorcinol.

  • Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture gently on a hot plate until it turns into a dark reddish-brown, brittle solid. Avoid overheating to prevent decomposition.

  • Allow the test tube to cool to room temperature.

  • Add 10 mL of deionized water and use a stirring rod to break up the solid. The product is insoluble in water.

  • Decant the aqueous layer. Dissolve the remaining solid in a small amount of 95% ethanol.

  • To observe the pH-dependent fluorescence, take a small aliquot of the ethanolic solution and dilute it with 10% ethanol.

  • Add 1 M NaOH dropwise and observe the increase in green fluorescence under a UV lamp.

  • Add 1 M HCl dropwise to quench the fluorescence.

Detection Mechanism: Fluorescein pH Sensing

The fluorescence of fluorescein is dependent on its ionization state, which is in turn governed by the pH of the surrounding environment.[4]

Fluorescein (less fluorescent) Fluorescein (less fluorescent) Fluorescein (highly fluorescent) Fluorescein (highly fluorescent) Fluorescein (less fluorescent)->Fluorescein (highly fluorescent) Increase in pH (deprotonation) Fluorescein (highly fluorescent)->Fluorescein (less fluorescent) Decrease in pH (protonation)

Figure 1. pH-dependent equilibrium of fluorescein.

Application 2: Metal Ion Detection with Rhodamine-Based Sensors

Rhodamine derivatives are a versatile class of fluorophores used in the design of "turn-on" fluorescent probes for various metal ions.[12][13] The underlying sensing mechanism often involves a structural change from a non-fluorescent spirolactam form to a highly fluorescent ring-opened amide form upon metal ion coordination.[14][15]

Quantitative Data: Rhodamine-Based Metal Ion Sensors
ProbeTarget IonLimit of Detection (LOD)Linear RangeExcitation (nm)Emission (nm)
Rhodamine B hydrazide derivativeHg²⁺30 nM[16]80 nM - 10 µM[16]~500~580
RdN (Rhodamine 6G derivative)Pb²⁺0.112 µM[12]Not specified490[12]560[12]
RdN (Rhodamine 6G derivative)Cu²⁺0.130 µM[12]Not specified490[12]560[12]
RhB-EDAFe³⁺Not specifiedNot specified550 or 560[17]590[17]
Synthesis Protocol: Rhodamine B-based Probe for Fe³⁺ (RhB-EDA)

This protocol describes the synthesis of a rhodamine B-ethylenediamine (RhB-EDA) fluorescent probe.[14][17]

Materials:

Procedure:

  • Activation of Rhodamine B: Dissolve Rhodamine B in anhydrous DCM. Add thionyl chloride dropwise at 0 °C and then reflux the mixture for several hours to form the rhodamine B acid chloride. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation Reaction: Dissolve the resulting rhodamine B acid chloride in anhydrous DCM. In a separate flask, dissolve ethylenediamine and triethylamine in anhydrous DCM.

  • Add the ethylenediamine solution dropwise to the rhodamine B acid chloride solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the RhB-EDA probe.

Detection Mechanism: Rhodamine-Based "Turn-On" Sensor

The detection of metal ions by this type of rhodamine probe is based on the metal ion-induced ring-opening of the non-fluorescent spirolactam.

cluster_0 Probe Alone cluster_1 Probe + Metal Ion Spirolactam (Non-fluorescent) Spirolactam (Non-fluorescent) Ring-Opened Amide (Fluorescent) Ring-Opened Amide (Fluorescent) Spirolactam (Non-fluorescent)->Ring-Opened Amide (Fluorescent) + Metal Ion Ring-Opened Amide (Fluorescent)->Spirolactam (Non-fluorescent) - Metal Ion (e.g., with chelator) Coumarin-Substrate (Quenched) Coumarin-Substrate (Quenched) Enzyme Enzyme Coumarin-Substrate (Quenched)->Enzyme Binding Cleaved Coumarin (B35378) (Fluorescent) Cleaved Coumarin (Fluorescent) Enzyme->Cleaved Coumarin (Fluorescent) Catalysis Cleaved Substrate Cleaved Substrate Enzyme->Cleaved Substrate

References

Application Notes and Protocols: Antibacterial Activity of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial properties of 3,5-di-tert-butyl-2-hydroxybenzaldehyde and its derivatives, particularly its Schiff base forms. This document includes a summary of their antibacterial efficacy, detailed protocols for relevant experimental assays, and insights into their potential mechanisms of action.

Introduction

This compound is a versatile organic compound that has demonstrated notable antibacterial activity. Its derivatives, especially Schiff bases formed through the condensation of the aldehyde group with primary amines, have been a subject of significant interest in the development of novel antimicrobial agents. The structural modifications enabled by the formation of Schiff bases allow for the fine-tuning of their biological activity, offering a promising avenue for combating antibiotic resistance.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available quantitative data for representative derivatives.

Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Reference
Schiff base of this compound with 4,4'-methylenedicyclohexanamineStaphylococcus aureus---[1]
Schiff base of this compound with histidine analoguesNot Specified---
Generic Benzaldehyde Schiff Base Derivative (PC1)Escherichia coli62.5125Not Reported
Generic Benzaldehyde Schiff Base Derivative (PC1)Staphylococcus aureus62.5125Not Reported
Generic Benzaldehyde Schiff Base Derivative (PC2)Escherichia coli250500Not Reported
Generic Benzaldehyde Schiff Base Derivative (PC2)Staphylococcus aureus62.5125Not Reported
Generic Benzaldehyde Schiff Base Derivative (PC3)Escherichia coli250>500Not Reported
Generic Benzaldehyde Schiff Base Derivative (PC3)Staphylococcus aureus62.5250Not Reported
Generic Benzaldehyde Schiff Base Derivative (PC4)Escherichia coli62.5250Not Reported
Generic Benzaldehyde Schiff Base Derivative (PC4)Staphylococcus aureusNo ActivityNo ActivityNot Reported

Proposed Mechanisms of Action

The precise antibacterial mechanism of this compound and its derivatives is an active area of research. However, studies on related salicylaldehyde (B1680747) and Schiff base compounds suggest several potential modes of action. One proposed mechanism involves the inhibition of bacterial DNA replication through the targeting of essential enzymes like DNA gyrase and topoisomerase IV. Another potential pathway is the disruption of fatty acid synthesis by inhibiting enzymes such as β-ketoacyl-acyl carrier protein synthase III (ecKAS III).

Synthesis_Workflow A 1. Dissolve this compound in Ethanol C 3. Mix Solutions and Add Acid Catalyst (e.g., Acetic Acid) A->C B 2. Dissolve Primary Amine in Ethanol B->C D 4. Reflux the Mixture for 2-4 hours C->D E 5. Cool the Reaction Mixture to Room Temperature D->E F 6. Collect Precipitate by Filtration E->F G 7. Wash the Product with Cold Ethanol F->G H 8. Dry the Purified Schiff Base G->H MIC_Workflow A 1. Prepare Serial Dilutions of Test Compound in a 96-well Plate C 3. Inoculate each well with the Bacterial Suspension A->C B 2. Prepare a Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Include Positive (bacteria only) and Negative (broth only) Controls C->D E 5. Incubate the Plate at 37°C for 18-24 hours D->E F 6. Visually Inspect for Bacterial Growth (Turbidity) E->F G 7. Determine the MIC: Lowest Concentration with No Visible Growth F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound are the Duff reaction and the Reimer-Tiemann reaction. The Duff reaction, which involves the formylation of 2,4-di-tert-butylphenol (B135424) with hexamethylenetetramine (HMTA), is generally the more effective and preferred method for this specific compound.[1][2] The Reimer-Tiemann reaction, using chloroform (B151607) and a strong base, is another classic method for phenol (B47542) formylation but is often less efficient for sterically hindered phenols.[3][4]

Q2: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen synthetic route and reaction conditions. The Duff reaction, when optimized, can provide high yields. For instance, using hexamethylenetetramine in trifluoroacetic acid has been reported to yield around 60%.[5] A process utilizing formaldehyde (B43269) and ammonium (B1175870) acetate (B1210297) in aqueous acetic acid has been reported to achieve yields of up to 98.2%.[3] The conventional Duff reaction in glacial acetic acid can result in yields of approximately 67.5%.[3] The Reimer-Tiemann reaction generally provides lower yields for this particular product due to steric hindrance.

Q3: What are the primary starting materials for the synthesis?

The primary starting material for the synthesis of this compound is 2,4-di-tert-butylphenol.[6]

Q4: What are the main applications of this compound?

This compound is a crucial building block in the synthesis of salen ligands, which are widely used in catalysis.[7] For example, it is a precursor to the ligand used in Jacobsen's catalyst for asymmetric epoxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield

Potential Cause Suggested Solution
Inefficient Reaction Conditions Optimize reaction temperature, time, and solvent. For the Duff reaction, trifluoroacetic acid can be a more effective medium than glacial acetic acid, although it is more corrosive.[5] A mixture of aqueous acetic acid can also lead to high yields.[3]
Impure Reactants Ensure the purity of 2,4-di-tert-butylphenol and hexamethylenetetramine. Impurities can lead to side reactions and lower the yield.
Presence of Water In the initial stages of the Duff reaction, the presence of moisture can be detrimental as it can hydrolyze reactive intermediates. Use anhydrous conditions where specified.
Incomplete Hydrolysis In the Duff reaction, ensure complete hydrolysis of the intermediate by adding water or aqueous acid and heating.[8]

Problem 2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted Starting Material Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. Adjust reaction time and temperature as needed.
Formation of Side Products In the Duff reaction, the formation of benzoxazine (B1645224) derivatives is a known side reaction. Careful control of reaction conditions can minimize this.
Inefficient Purification Recrystallization is a common method for purifying the final product. Suitable solvents include isopropanol, methanol, or a chloroform-pentane mixture.[2][3] Column chromatography can also be employed for higher purity.[7]

Problem 3: Difficulty in Product Isolation

Potential Cause Suggested Solution
Product is an Oil If the product does not solidify upon cooling, try seeding the solution with a small crystal of the pure product or scratching the inside of the flask to induce crystallization.
Emulsion during Workup During aqueous workup, emulsions can form. Adding a saturated brine solution can help to break the emulsion.

Data Presentation

Table 1: Comparison of Duff Reaction Conditions for the Synthesis of this compound

Formylating AgentAcid/SolventTemperatureReaction TimeReported Yield (%)Reference
HexamethylenetetramineTrifluoroacetic AcidReflux (83-90°C)12 hours60[2][5]
HexamethylenetetramineAqueous Acetic AcidRefluxNot Specified67.5[3]
Formaldehyde & Ammonium AcetateAqueous Acetic AcidReflux (111-112°C)6 hoursup to 98.2[3]
PolyformaldehydeMethoxy magnesium in Toluene95-100°C2 hours73.1[7]
HexamethylenetetramineGlacial Acetic Acid100-130°C1-5 hoursNot Specified[8]

Experimental Protocols

Protocol 1: High-Yield Synthesis via the Duff Reaction in Aqueous Acetic Acid

This protocol is adapted from a patented procedure demonstrating high yields.[3]

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine

  • Glacial acetic acid

  • Water

Procedure:

  • In a reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a water-cooled condenser, charge 166 mL of glacial acetic acid and 34 mL of water.

  • To the stirred solution, add 42.1 g (0.3 mole) of hexamethylenetetramine and 20.6 g (0.1 mole) of 2,4-di-tert-butylphenol.

  • Heat the mixture to reflux and maintain for a specified period. Monitor the reaction progress by a suitable technique (e.g., TLC).

  • After cooling to ambient temperature, pour the mixture onto a vacuum filter.

  • Wash the collected solid with water.

  • After drying, a crystalline product of this compound is obtained.

  • Further purification can be achieved by recrystallization from isopropanol.

Protocol 2: Synthesis using Trifluoroacetic Acid

This protocol is based on a method reported to give a 60% yield.[2][5]

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine

  • Trifluoroacetic Acid (TFA)

  • Ice-water

  • Sodium Carbonate

  • Diethyl ether

  • Chloroform

  • Pentane

Procedure:

  • In a round-bottom flask, dissolve 2,4-di-tert-butylphenol (1.0 molar equivalent) in trifluoroacetic acid.

  • Add hexamethylenetetramine (1.0 molar equivalent) to the solution.

  • Heat the mixture to reflux (approximately 83-90°C) for 12 hours.

  • After cooling, concentrate the reaction mixture.

  • Add the residue to ice-water and stir for 15 minutes.

  • Make the mixture basic with sodium carbonate and extract with diethyl ether.

  • Evaporate the ether to obtain a solid residue.

  • Recrystallize the solid from a chloroform-pentane mixture to yield pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 2,4-Di-tert-butylphenol reaction Duff Reaction (e.g., Acetic Acid/Water or TFA) Heat (Reflux) start->reaction reagent Hexamethylenetetramine reagent->reaction hydrolysis Hydrolysis (Water or Aqueous Acid) reaction->hydrolysis filtration Filtration hydrolysis->filtration recrystallization Recrystallization (e.g., Isopropanol) filtration->recrystallization end This compound recrystallization->end

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield? q1 Reaction Conditions Optimized? start->q1 Yes sol1 Adjust Temp, Time, Solvent (e.g., use TFA or aq. Acetic Acid) start->sol1 No q2 Reactant Purity Checked? q1->q2 Yes q1->sol1 No q3 Anhydrous Conditions Maintained? q2->q3 Yes sol2 Use High Purity Reactants q2->sol2 No q4 Hydrolysis Complete? q3->q4 Yes sol3 Ensure Dry Glassware and Reagents q3->sol3 No sol4 Ensure Sufficient Time and/or Acid for Hydrolysis Step q4->sol4 No ok Yield Improved q4->ok Yes sol1->ok sol2->ok sol3->ok sol4->ok

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Formylation of 2,4-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the formylation of 2,4-di-tert-butylphenol (B135424) to synthesize 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields are a common issue in the formylation of sterically hindered phenols. Several factors can contribute:

  • Steric Hindrance: The bulky tert-butyl groups flanking the target ortho position (C6) significantly hinder the approach of the formylating agent.

  • Reaction Inefficiency: Certain methods, like the Duff reaction, are known to be generally inefficient for this transformation.[1]

  • Side Reactions: Competing side reactions, such as oxidation of the phenol (B47542) or polymerization under harsh conditions, can consume the starting material and reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q2: My post-reaction analysis (TLC, GC-MS) shows multiple products. What are the likely side products?

A2: The presence of multiple products indicates that side reactions have occurred. The most common byproducts include:

  • Oxidation Products: Phenols are susceptible to oxidation, especially at elevated temperatures or in the presence of air. This can lead to the formation of colored quinone-type compounds or radical coupling products.[2][3]

  • Products of De-tert-butylation: Under strong acidic conditions, one or both tert-butyl groups can be cleaved from the aromatic ring. The resulting mono-tert-butylphenol or phenol can then undergo formylation, leading to a mixture of undesired formylated products.

  • Para-Formylated Isomers: While ortho-formylation is generally preferred for phenols, para-formylation can occur.[1] In the case of 2,4-di-tert-butylphenol, this would likely only happen if the tert-butyl group at the para position is first removed.

Q3: The reaction mixture turned dark brown or black, forming a tar-like substance. What causes this and how can it be prevented?

A3: Dark coloration and tar formation are typically signs of product and starting material degradation or polymerization. This is often caused by:

  • Harsh Reaction Conditions: High temperatures and highly concentrated acidic or basic reagents can promote polymerization and decomposition of the phenolic compound.

  • Oxidation: Exposure of the electron-rich phenol to oxygen at high temperatures can lead to complex, dark-colored oxidation products.

To prevent this, consider the following:

  • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.

  • Control Reagent Addition: Slow, controlled addition of reagents can help manage exothermic processes and prevent localized overheating.

Q4: Which formylation method is most suitable for 2,4-di-tert-butylphenol?

A4: The choice of method depends on available reagents, equipment, and desired scale.

  • Duff Reaction: This method uses hexamine and is specifically cited for preparing 3,5-di-tert-butylsalicylaldehyde, though yields can be low.[1] It involves heating in an acidic medium.[4]

  • Reimer-Tiemann Reaction: This classic method uses chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile.[5] It is effective for ortho-formylation of phenols but can be prone to thermal runaways and the formation of byproducts.[5]

  • Vilsmeier-Haack Reaction: This reaction uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃) and is a powerful method for formylating electron-rich aromatics.[6][7] It is often milder than other methods and can provide good yields.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive reagents.2. Reaction temperature is too low.3. Insufficient reaction time.4. Steric hindrance impeding the reaction.1. Use fresh, high-purity reagents.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Monitor the reaction by TLC and extend the reaction time.4. Consider a less sterically demanding formylating agent or a different catalytic system.
Multiple Spots on TLC 1. De-tert-butylation followed by formylation.2. Oxidation of the starting material or product.3. Formation of positional isomers (less common for this substrate).1. Use milder acidic/basic conditions and lower temperatures.2. Purge the reaction vessel with an inert gas (N₂ or Ar).3. Isolate and characterize the byproducts to confirm their structure.
Formation of Tar/Polymer 1. Reaction temperature is too high.2. Reagent concentration is too high.3. Presence of oxygen.1. Reduce the reaction temperature.2. Perform the reaction in a more dilute solution.3. Ensure the reaction is carried out under a completely inert atmosphere.
Product is Difficult to Purify 1. Presence of closely related byproducts.2. Tar formation complicating extraction and chromatography.1. Optimize reaction conditions to improve selectivity.2. Employ careful column chromatography with an optimized solvent system. Consider recrystallization if the product is a solid.

Experimental Protocols

Protocol 1: Formylation via the Duff Reaction [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-di-tert-butylphenol (1.0 eq), hexamethylenetetramine (2.0 eq), and glacial acetic acid.

  • Reaction: Heat the mixture with stirring to approximately 115-120°C for 3-5 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly add a solution of 5 M hydrochloric acid (HCl) and stir for an additional hour to hydrolyze the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Formylation via the Vilsmeier-Haack Reaction (General Procedure) [6][7]

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: Dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the cold Vilsmeier reagent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing sodium acetate or another base to neutralize the acid and hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting crude aldehyde by column chromatography or recrystallization.

Visualizations

G cluster_workflow General Experimental Workflow Reactants 1. Combine Phenol & Formylating Agents Reaction 2. Heat Under Inert Atmosphere Reactants->Reaction Workup 3. Quench & Hydrolyze (e.g., with Acid/Base) Reaction->Workup Extraction 4. Extract with Organic Solvent Workup->Extraction Purification 5. Purify via Column Chromatography Extraction->Purification Product 6. Characterize Final Product Purification->Product

Caption: A typical workflow for the formylation of phenols.

G cluster_pathways Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reactions Start 2,4-Di-tert-butylphenol Desired_Product 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde Start->Desired_Product Ortho-Formylation Oxidation Oxidation Products (e.g., Quinones) Start->Oxidation Harsh Conditions (Heat, O₂) Dealkylation De-tert-butylation Start->Dealkylation Strong Acid Other_Aldehyde Formylated Mono-tert-butylphenol Dealkylation->Other_Aldehyde Formylation

Caption: Desired formylation pathway and common side reactions.

References

Technical Support Center: Purification of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common purification techniques.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Duff reaction?

A1: The most common impurities include unreacted starting material (2,4-di-tert-butylphenol), isomeric aldehydes, and byproducts from the reaction of hexamethylenetetramine with the phenol. These byproducts can include complex structures such as 2,4-di-tert-butyl-6-[(6,8-di-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)methyl]phenol and tris(2-hydroxy-3,5-dialkylbenzyl)amine hydrochlorates.[1]

Q2: My purified product has a lower than expected melting point. What could be the reason?

A2: A depressed and broad melting point range is a classic indicator of impurities. The presence of residual starting materials, solvents, or reaction byproducts can disrupt the crystal lattice of the purified compound, leading to a lower melting point. The reported melting point for pure this compound is in the range of 59-61 °C.[2]

Q3: The color of my purified product is off-white or yellowish, not the expected pale yellow. Is this a cause for concern?

A3: While pure this compound is a pale yellow solid, a slight off-white or more intense yellow color may not necessarily indicate significant impurity. However, a pronounced brown or orange coloration could suggest the presence of oxidation products or other colored impurities. Purity should be confirmed by analytical methods such as HPLC, GC-MS, or NMR.

Q4: Which purification technique, recrystallization or column chromatography, is generally better for this compound?

A4: Both methods are effective, but they offer different advantages. Recrystallization is often capable of yielding very high purity material, potentially exceeding what is achievable by routine column chromatography.[3][4] However, it may be associated with lower yields. Column chromatography offers a high degree of separation for a wider range of impurities in a single run but can be more time-consuming and require larger volumes of solvent. The choice depends on the level of purity required and the nature of the impurities present.

Troubleshooting Guide

Issue 1: Low yield after recrystallization.

  • Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures.

  • Solution: Consider a mixed solvent system (a solvent/anti-solvent pair). For example, dissolve the crude product in a minimal amount of a hot, good solvent (like methanol (B129727) or ethanol) and then slowly add a poor solvent (like water) until the solution becomes slightly turbid. Allow this to cool slowly.

  • Possible Cause: The cooling process was too rapid, leading to the formation of fine crystals or a precipitate that is difficult to filter and may trap impurities.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, further cooling in an ice bath can maximize crystal formation.

  • Possible Cause: Premature crystallization occurred during a hot filtration step.

  • Solution: Use a heated funnel and pre-warm the receiving flask. Ensure the solution is fully saturated but not supersaturated before filtration. Use a slight excess of hot solvent to prevent crystallization in the funnel.

Issue 2: Incomplete separation of impurities by column chromatography.

  • Possible Cause: The chosen eluent system does not provide sufficient resolution between the product and impurities.

  • Solution: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297). For phenolic compounds, incorporating toluene (B28343) into the eluent system can sometimes improve separation.

  • Possible Cause: The compound is streaking or tailing on the silica (B1680970) gel column.

  • Solution: This can be due to the acidic nature of silica gel interacting with the phenolic hydroxyl group. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or switching to a more neutral stationary phase like neutral alumina.

  • Possible Cause: The column was overloaded with the crude sample.

  • Solution: Use an appropriate amount of silica gel relative to the mass of the crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

Issue 3: The purified product is an oil or fails to crystallize.

  • Possible Cause: The presence of significant impurities is preventing crystallization.

  • Solution: Attempt to purify a small portion of the oil by column chromatography to isolate the desired compound. The purified fractions can then be used to seed a larger batch for recrystallization.

  • Possible Cause: Residual solvent is trapped in the product.

  • Solution: Ensure the purified solid is thoroughly dried under vacuum to remove any remaining solvent.

Quantitative Data Summary

The following table summarizes quantitative data for the purification of this compound.

Purification TechniquePurity AchievedYieldRecovery RateSource of Data
Recrystallization>95% (by HPLC)40-46% (from crude reaction mixture)Not specifiedPatent Data
Column ChromatographyHigh purity achievableDependent on loading and separationDependent on loading and separationGeneral literature

Experimental Protocols

1. Recrystallization from Methanol

  • Methodology:

    • Dissolve the crude this compound in a minimal amount of hot methanol.

    • If the solution contains insoluble impurities, perform a hot filtration through a fluted filter paper.

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once the solution has reached room temperature, place it in an ice-water bath (0-5 °C) for at least 30 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the purified crystals under vacuum.

2. Column Chromatography on Silica Gel

  • Methodology:

    • Slurry Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., hexane or petroleum ether). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

    • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate or toluene. A typical gradient might start with 100% hexane and gradually increase to a 9:1 or 8:2 mixture of hexane:ethyl acetate.

    • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Purity Analysis cluster_product Final Product Crude Crude 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde Choice Choose Method Crude->Choice Recrystallize Dissolve in hot solvent, cool slowly, filter Choice->Recrystallize High Purity Needed Column Pack column, load sample, elute with solvent gradient Choice->Column Complex Impurity Profile Analysis Check purity (TLC, HPLC, NMR) Recrystallize->Analysis Column->Analysis Analysis->Choice Purity <95% Pure Pure Product Analysis->Pure Purity >95%

Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.

Troubleshooting_Low_Yield Start Low Recrystallization Yield CheckSolvent Is the compound very soluble in the cold solvent? Start->CheckSolvent CheckCooling Was cooling too rapid? CheckSolvent->CheckCooling No UseAntiSolvent Use a solvent/anti-solvent system. CheckSolvent->UseAntiSolvent Yes CheckFiltration Was hot filtration performed? CheckCooling->CheckFiltration No SlowCooling Allow slow cooling to room temperature before placing in an ice bath. CheckCooling->SlowCooling Yes HeatedFunnel Use a heated funnel and pre-warmed glassware. CheckFiltration->HeatedFunnel Yes End Improved Yield UseAntiSolvent->End SlowCooling->End HeatedFunnel->End

Caption: A troubleshooting guide for addressing low yields during the recrystallization of this compound.

References

Technical Support Center: The Duff Reaction for Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Duff reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of salicylaldehydes, a common challenge due to the reaction's notoriously low yields.

Troubleshooting Guide

This guide addresses specific issues encountered during the Duff reaction in a question-and-answer format.

Q1: My Duff reaction has a very low yield or failed completely. What are the common causes?

A1: Low or no yield in the Duff reaction can stem from several factors. The reaction is known for being generally inefficient.[1] Key areas to investigate include:

  • Reaction Conditions: The traditional Duff reaction requires high temperatures (150-160°C) when using glycerol (B35011) and boric acid.[2][3] Temperatures outside this range can be detrimental. For instance, if the temperature is too high (much above 160°C), the hexamethylenetetramine (hexamine) can decompose rapidly before it reacts with the phenol (B47542).[2]

  • Reagent Quality and Ratio: The purity of hexamine is crucial. Ensure it is of high quality and dry. The molar ratio of hexamine to the phenol can also be optimized.[1]

  • Anhydrous Conditions: The initial stage of the reaction should be anhydrous. The presence of water can lead to the decomposition of hexamine to formaldehyde, which is detrimental to the desired reaction pathway.[2]

  • Substrate Reactivity: The Duff reaction works best with electron-rich phenols.[1] Phenols with strong electron-withdrawing groups may be unreactive under classical conditions.[4][5]

  • Incomplete Hydrolysis: The final step of the reaction is the acidic hydrolysis of an imine intermediate.[1][6] Incomplete hydrolysis will result in a lower yield of the desired aldehyde.

Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity?

A2: The Duff reaction predominantly yields the ortho-formylated product (salicylaldehyde).[1] However, if the ortho positions are blocked, formylation will occur at the para position.[1] The formation of multiple products can be due to:

  • Polyformylation: If both ortho positions are available, diformylation can occur.[1] Controlling the stoichiometry of the reagents can help minimize this.

  • Side Reactions: At high temperatures, various side reactions can lead to a complex mixture of products.

  • Optimizing for Ortho-Selectivity: The strong ortho-selectivity is a key feature of the Duff reaction, often attributed to hydrogen bonding between the phenolic proton and the formylating agent.[4] Ensuring the reaction conditions favor this interaction is key.

Q3: How can I improve the overall yield of my Duff reaction?

A3: Several modifications to the classical Duff reaction have been developed to improve yields:

  • Choice of Acid/Solvent: Using trifluoroacetic acid (TFA) instead of the traditional glycerol/boric acid or acetic acid can significantly improve yields, especially for less reactive phenols.[5][7] TFA is a strong acid and a good solvent for the reaction.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[8]

  • Catalysts: The addition of a copper catalyst has been shown to improve both the yield and the ortho-selectivity of the Duff reaction.[6]

  • Additives: The use of trimethylsilyl (B98337) chloride (TMSCl) has been reported to increase the yield for certain substrates.[9]

  • Workup Procedure: A careful workup is essential to maximize the isolated yield. This includes ensuring complete hydrolysis of the intermediate and efficient extraction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Duff reaction?

A1: The Duff reaction is an electrophilic aromatic substitution. The key steps are:

  • Protonation of hexamine in the acidic medium, which then opens to form an electrophilic iminium ion.[1]

  • The electron-rich phenol attacks the iminium ion, leading to an aminomethylated intermediate.

  • An intramolecular redox reaction occurs, raising the oxidation state of the benzylic carbon to that of an aldehyde.[1]

  • The final step is the hydrolysis of the resulting imine in the presence of acid and water to yield the salicylaldehyde.[1][6]

Q2: Can I use the Duff reaction for phenols with electron-withdrawing groups?

A2: The classical Duff reaction is generally not effective for phenols with strong electron-withdrawing groups. However, modifications using stronger acids like trifluoroacetic acid have been successful in formylating some electron-deficient phenols.[5]

Q3: What are some alternative reactions to the Duff reaction for synthesizing salicylaldehydes?

A3: Other common methods for the synthesis of salicylaldehydes include the Reimer-Tiemann reaction, the Gattermann reaction, and the Vilsmeier-Haack reaction.[6] However, the Duff reaction is often favored for its operational simplicity and the use of inexpensive and readily available reagents.

Data Presentation

Table 1: Comparison of Yields for Different Phenols in the Duff Reaction

PhenolReaction ConditionsYield (%)Reference
p-CresolGlycerol, Boric Acid, 150-165°C~18%[2]
ThymolGlycerol, Boric Acid, 150-165°C~18%[2]
p-EthylphenolGlycerol, Boric Acid, 150-165°C18%[2]
o-BromophenolGlycerol, Boric Acid, 150-165°C14.5%[2]
2,4-DichlorophenolGlycerol, Boric Acid, 150-165°C6.8%[2]
2,6-di-tert-butylphenolTrifluoroacetic AcidHigh[5]
3,5-difluorophenolTrifluoroacetic Acid79% (of imine)[5]

Table 2: Effect of Reaction Conditions on the Yield of Formylated Umbelliferone

AcidHMTA:Substrate RatioMethodYield (%)Reference
Acetic Acid2:1Conventional Heating~25%[8]
Acetic Acid2:1Microwave (300W, 7 min)40%[8]
Trifluoroacetic Acid3:1Conventional Heating71% (combined isomers)[8]
Trifluoroacetic Acid3:1Microwave (800W, 3 min)64%[8]

Experimental Protocols

Protocol 1: Classical Duff Reaction using Glycerol and Boric Acid

This protocol is adapted from the work of Liggett and Diehl.[2]

  • Preparation of Glyceroboric Acid: In a 2-liter beaker, heat a mixture of 300 g of glycerol and 70 g of boric acid with stirring until the temperature reaches 165°C to expel water.

  • Reaction Setup: Cool the glyceroboric acid mixture to 150°C.

  • Addition of Reactants: Prepare an intimate mixture of 50 g of the phenol and 50 g of hexamethylenetetramine by grinding them together. Add this mixture to the glyceroboric acid solution with vigorous stirring.

  • Reaction: Maintain the temperature between 150°C and 165°C for 20 minutes.

  • Quenching: Allow the reaction mixture to cool to 115°C and then acidify with a mixture of 50 ml of concentrated sulfuric acid and 150 ml of water.

  • Isolation: The o-hydroxyaldehyde can be isolated from the acidified mixture by steam distillation.

Protocol 2: Modified Duff Reaction using Trifluoroacetic Acid (TFA)

This protocol is a general procedure based on modifications that have shown improved yields.[5][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenol (1 equivalent) in trifluoroacetic acid.

  • Addition of Hexamine: Add hexamethylenetetramine (1 to 3 equivalents, depending on the substrate) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to a temperature between 70°C and 100°C for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Hydrolysis: The intermediate imine will hydrolyze to the aldehyde upon the addition of water. In some cases, further heating after the addition of aqueous acid (e.g., HCl) may be necessary to ensure complete hydrolysis.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low or No Yield in Duff Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality and Stoichiometry start->check_reagents check_substrate Evaluate Substrate Reactivity start->check_substrate check_workup Examine Workup and Purification start->check_workup temp Incorrect Temperature? check_conditions->temp hexamine_quality High Purity Hexamine? check_reagents->hexamine_quality ewg Phenol has strong EWGs? check_substrate->ewg hydrolysis Incomplete Hydrolysis? check_workup->hydrolysis anhydrous Anhydrous Conditions Maintained? temp->anhydrous No adjust_temp Adjust Temperature (e.g., 150-160°C for glycerol method) temp->adjust_temp Yes anhydrous->check_reagents Yes ensure_dry Ensure Anhydrous Reagents and Solvents anhydrous->ensure_dry No ratio Optimized Phenol:Hexamine Ratio? hexamine_quality->ratio Yes use_high_purity Use High-Purity Hexamine hexamine_quality->use_high_purity No ratio->check_substrate Yes optimize_ratio Optimize Reagent Ratios ratio->optimize_ratio No ewg->check_workup No modify_reaction Use Modified Protocol (e.g., TFA, Catalyst) ewg->modify_reaction Yes extraction Inefficient Extraction? hydrolysis->extraction No extend_hydrolysis Extend Hydrolysis Time or Increase Acid Concentration hydrolysis->extend_hydrolysis Yes optimize_extraction Optimize Extraction Solvent and Procedure extraction->optimize_extraction Yes

Caption: A flowchart for systematically troubleshooting low yields in the Duff reaction.

Simplified Reaction Pathway of the Duff Reaction

Duff_Reaction_Pathway phenol Phenol intermediate Aminomethyl Intermediate phenol->intermediate hexamine Hexamethylenetetramine iminium Iminium Ion hexamine->iminium + H+ acid Acid (H+) acid->iminium iminium->intermediate imine Imine Intermediate intermediate->imine Intramolecular Redox salicylaldehyde Salicylaldehyde imine->salicylaldehyde + H2O, H+ (Hydrolysis) water Water (H2O) water->salicylaldehyde

Caption: A simplified schematic of the Duff reaction mechanism.

Decision Tree for Method Selection

Method_Selection start Starting Phenol reactivity Electron-rich or electron-deficient? start->reactivity electron_rich Electron-Rich reactivity->electron_rich Rich electron_deficient Electron-Deficient reactivity->electron_deficient Deficient classical_duff Classical Duff (Glycerol/Boric Acid) electron_rich->classical_duff Standard Yield Acceptable tfa_method TFA Modified Duff electron_rich->tfa_method Higher Yield Desired catalytic_method Copper-Catalyzed Duff electron_rich->catalytic_method Improved Selectivity/Yield microwave_method Microwave-Assisted Duff electron_rich->microwave_method Faster Reaction Time recommend_tfa Recommended: TFA Modified Duff electron_deficient->recommend_tfa

Caption: A decision-making guide for selecting a suitable Duff reaction method.

References

Stability and storage conditions for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS: 37942-07-7). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue 1: The compound has changed color (e.g., from off-white/pale yellow to yellow or brown).

  • Possible Cause: The compound is sensitive to air and may have oxidized. Phenolic compounds can form colored quinone-type structures upon oxidation.

  • Solution:

    • It is crucial to handle the compound under an inert atmosphere, such as in a glove box or using a Schlenk line, to minimize exposure to oxygen.

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • If discoloration is observed, it is advisable to verify the purity of the compound using analytical methods like HPLC before use. If significant degradation has occurred, using a fresh batch is recommended.

Issue 2: Inconsistent or unexpected results in reactions (e.g., lower yields, formation of side products).

  • Possible Cause 1: Partial degradation of the this compound. The primary degradation product is likely the corresponding carboxylic acid (3,5-Di-tert-butyl-2-hydroxybenzoic acid) formed through oxidation of the aldehyde group. The presence of this and other impurities can interfere with the desired reaction.

  • Solution 1:

    • Confirm the purity of the starting material.

    • If degradation is suspected, consider purifying the compound by recrystallization or using a fresh, unopened container.

  • Possible Cause 2: Reaction with incompatible substances. Contamination from strong oxidizing agents can accelerate the degradation of the compound.

  • Solution 2:

    • Ensure all glassware is scrupulously clean and free from any residual oxidizing agents.

    • Use high-purity solvents and other reagents in your experimental setup.

Issue 3: Difficulty dissolving the compound.

  • Possible Cause: The compound has specific solubility properties.

  • Solution: this compound is soluble in solvents such as DMSO and methanol.[1] Gentle warming may be necessary to achieve complete dissolution. It is always recommended to perform a small-scale solubility test before preparing a larger solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the stability of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as it is air-sensitive.[1]

Q2: What is the shelf life of this compound?

A: The shelf life can vary depending on the supplier and storage conditions. When stored properly, some suppliers suggest a shelf life of at least one year. However, it is always best to refer to the certificate of analysis provided by the manufacturer for a specific expiration date.

Q3: What are the signs of degradation for this compound?

A: The most common sign of degradation is a change in color from its typical off-white or pale yellow appearance to a more pronounced yellow or brown color. This indicates potential oxidation.

Q4: Is this compound stable in solution?

A: While the solid compound is stable under proper storage conditions, its stability in solution will depend on the solvent, the presence of oxygen, and exposure to light. For air-sensitive compounds, it is best to prepare solutions fresh for each use and to de-gas the solvent prior to dissolution.

Storage Conditions Summary

ParameterRecommended Condition
Temperature Cool
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]
Light Store in a light-resistant container
Moisture Dry environment
Container Tightly closed container[1][2]
Incompatibilities Strong oxidizing agents[1]

Experimental Protocol: Synthesis of a Schiff Base Ligand

This protocol describes a general procedure for the synthesis of a Schiff base ligand using this compound, a common application where the purity of the aldehyde is crucial.

Materials:

  • This compound

  • An appropriate diamine (e.g., ethylenediamine)

  • Ethanol (B145695) or Methanol (anhydrous)

  • Stirring apparatus

  • Reaction flask with a condenser

Procedure:

  • Dissolve this compound (2 equivalents) in a minimal amount of warm anhydrous ethanol in a round-bottom flask.

  • In a separate container, dissolve the diamine (1 equivalent) in anhydrous ethanol.

  • Slowly add the diamine solution to the stirred solution of this compound at room temperature.

  • A precipitate, the Schiff base ligand, should begin to form.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Note: The stability of the this compound is critical for achieving a high yield of the desired Schiff base. If the starting material is partially oxidized, the yield may be reduced, and the product may be contaminated with byproducts.

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues A Issue Observed (e.g., Discoloration, Inconsistent Results) B Check Storage Conditions A->B First Step C Improper Storage (Exposure to Air/Light) B->C Identified D Proper Storage B->D Confirmed E Assess Compound Purity (e.g., HPLC, TLC) C->E D->E F Significant Degradation Detected E->F Purity Issue G Purity Acceptable E->G No Purity Issue H Consider Purification (e.g., Recrystallization) F->H I Use a Fresh Batch of Compound F->I If Purification is Not Feasible K Review Experimental Protocol (e.g., Reagent Purity, Incompatibilities) G->K J Proceed with Experiment H->J I->J K->J Protocol Optimized

Caption: Troubleshooting workflow for stability issues.

SignalingPathways Predicted Degradation Pathway of this compound A This compound B Oxidation (Exposure to Air) A->B C 3,5-Di-tert-butyl-2-hydroxybenzoic acid (Primary Degradation Product) B->C D Further Degradation (e.g., formation of quinone-type structures) C->D

Caption: Predicted oxidative degradation pathway.

References

Technical Support Center: Synthesis of Sterically Hindered Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of sterically hindered Schiff bases.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my sterically hindered Schiff base consistently low?

Low yields in the synthesis of sterically hindered Schiff bases are a common issue and can be attributed to several factors:

  • Steric Hindrance: Bulky groups on either the aldehyde/ketone or the amine starting materials can physically block the approach of the reactants, slowing down the reaction rate and unfavorably shifting the reaction equilibrium.

  • Reversibility of the Reaction: Schiff base formation is a reversible condensation reaction that produces water as a byproduct. If water is not effectively removed, the equilibrium will shift back towards the reactants, leading to lower product yield.

  • Electronic Effects: Electron-donating groups on the aldehyde can reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.

  • Side Reactions: In some cases, particularly with highly hindered systems, side reactions such as the elimination of bulky groups (e.g., tert-butyl groups) can occur, leading to the formation of undesired products.[1]

Q2: How can I drive the reaction equilibrium towards the product side to improve the yield?

To improve the yield, it is crucial to shift the reaction equilibrium towards the formation of the Schiff base. This can be achieved by:

  • Water Removal: Actively removing water as it is formed is one of the most effective strategies. This can be accomplished using:

    • Azeotropic Distillation: Employing a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is a classic and effective method.[2][3][4]

    • Dehydrating Agents: Adding anhydrous chemical agents like molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (B86663) (MgSO₄) to the reaction mixture can effectively sequester water.[2]

  • Increasing Reactant Concentration: Using a slight excess of one of the reactants (typically the less expensive or more volatile one) can help push the equilibrium towards the product.

Q3: What are the best catalysts for synthesizing sterically hindered Schiff bases?

While some Schiff base syntheses can proceed without a catalyst, especially at elevated temperatures, catalysis is often necessary for sterically hindered systems.

  • Acid Catalysis: Mild acidic catalysts are commonly used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Commonly used acid catalysts include:

    • Glacial Acetic Acid[5][6]

    • p-Toluenesulfonic acid (p-TsOH)

    • Lewis acids such as Zinc Chloride (ZnCl₂)[1]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst® 15, montmorillonite (B579905) K-10 clay, and silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) offer the advantages of easy separation from the reaction mixture and potential for recycling.[2][7]

Q4: My sterically hindered Schiff base is difficult to purify. What methods are recommended?

Purification of sterically hindered Schiff bases can be challenging due to their potential instability (hydrolysis) and sometimes poor crystallization properties.

  • Recrystallization: This is the most common and often preferred method for purifying solid Schiff bases.[8] Finding a suitable solvent or solvent system is key. Common choices include ethanol (B145695), methanol, or mixtures like ethyl acetate/hexane. The goal is to find a solvent in which the Schiff base is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Column Chromatography: This technique can be used for purification, but care must be taken to avoid hydrolysis of the imine bond on the stationary phase.

    • It is often recommended to use a neutral stationary phase like neutral alumina (B75360) instead of the more acidic silica (B1680970) gel.[9][10]

    • Adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can help to suppress the acidity of the stationary phase and prevent product decomposition.[11]

  • Solvent Washing/Trituration: If the product has low solubility in a particular solvent while the impurities are soluble, washing the crude product with that solvent can be an effective purification method.[8]

Q5: Are there alternative synthesis methods to overcome the challenges of steric hindrance?

Yes, several non-conventional methods can be more effective for synthesizing sterically hindered Schiff bases:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating.[2] This method can often be performed under solvent-free conditions, which is also environmentally beneficial.

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction rate and improve yields.

  • Solvent-Free Grinding: In some cases, simply grinding the solid reactants together, sometimes with a catalytic amount of a solid acid, can lead to the formation of the Schiff base in high yield.[2]

Troubleshooting Guides

Guide 1: Low or No Product Formation

Low_Yield_Troubleshooting

Guide 2: Product Purification Issues

Purification_Troubleshooting

Experimental Protocols

Protocol 1: General Synthesis of a Sterically Hindered Schiff Base using a Dean-Stark Apparatus

This protocol describes a general method for the condensation of a sterically hindered aldehyde/ketone with a sterically hindered primary amine using azeotropic removal of water.

Materials:

  • Sterically hindered aldehyde or ketone (1.0 eq)

  • Sterically hindered primary amine (1.0 - 1.1 eq)

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq)

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer, and heating mantle.

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • To the round-bottom flask, add the sterically hindered aldehyde/ketone (1.0 eq), the sterically hindered primary amine (1.0-1.1 eq), and the catalyst (e.g., p-TsOH).

  • Add a sufficient amount of toluene to the flask to ensure the reactants are dissolved and the mixture can be stirred effectively.

  • Fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. As the reaction proceeds, the water-toluene azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[4][12]

  • Monitor the progress of the reaction by observing the amount of water collected in the trap and by thin-layer chromatography (TLC).

  • Once the theoretical amount of water has been collected or the reaction is complete as indicated by TLC, turn off the heat and allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization or column chromatography.

Dean_Stark_Workflow

Protocol 2: Microwave-Assisted Synthesis of a Sterically Hindered Schiff Base

This protocol provides a general procedure for the rapid synthesis of sterically hindered Schiff bases using microwave irradiation, often in the absence of a solvent.

Materials:

  • Sterically hindered aldehyde or ketone (1.0 eq)

  • Sterically hindered primary amine (1.0 eq)

  • Catalyst (e.g., a few drops of glacial acetic acid or a small amount of a solid catalyst like K-10 clay)

  • Microwave synthesizer or a domestic microwave oven (use with caution and appropriate safety measures)

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • In a microwave-safe vessel, combine the sterically hindered aldehyde/ketone (1.0 eq) and the sterically hindered primary amine (1.0 eq).

  • Add the catalyst. If the reaction is performed solvent-free, ensure the reactants are well-mixed.

  • Place the vessel in the microwave synthesizer and irradiate at a set power and temperature for a short period (e.g., 1-5 minutes). The optimal time and power should be determined experimentally.

  • Monitor the reaction progress by TLC after short irradiation intervals.

  • After completion, allow the reaction mixture to cool.

  • If the product solidifies upon cooling, it can be washed with a suitable solvent (e.g., cold ethanol or hexane) and then purified by recrystallization. If it is an oil, it can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Methods for a Generic Sterically Hindered Schiff Base

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
Conventional RefluxAcetic AcidEthanol808 h~60-70[13]
Dean-Starkp-TsOHToluene1104-6 h>85[2]
MicrowaveK-10 ClaySolvent-free1203-5 min>90[2]
GrindingNoneSolvent-freeRoom Temp2 h~95-100[2]

Note: Yields are approximate and can vary significantly depending on the specific substrates used. This table is for comparative purposes to illustrate general trends.

References

Technical Support Center: Optimizing Reaction Conditions for Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for metal complex formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of metal complexes, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect Stoichiometry: The ligand-to-metal ratio is not optimal.[1]Systematically screen a range of ligand-to-metal ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1). A common starting point is a 1:1 or 1.2:1 ratio.[1]
Suboptimal pH: The pH of the reaction medium is outside the ideal range for complex formation.[1]Determine the optimal pH by running the reaction in a series of buffered solutions. For many complexes, an acidic to slightly neutral pH is optimal to prevent metal hydroxide (B78521) precipitation.[1]
Decomposition of Reactants or Product: The metal salt, ligand, or formed complex may be unstable under the reaction conditions (e.g., high temperature, presence of light).Use fresh, high-purity reagents.[1] If the complex is known to be sensitive, conduct the reaction under an inert atmosphere and/or protect it from light. Consider lowering the reaction temperature.
Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or may coordinate too strongly with the metal ion, preventing ligand binding.Select a solvent in which both the metal salt and ligand are soluble. Consider the solvent's coordinating ability; a weakly coordinating solvent is often preferable.[2]
Formation of an Unexpected Precipitate Metal Hydroxide Precipitation: The pH of the solution is too high, causing the metal ion to precipitate as a hydroxide or oxide.[1][3]Maintain the pH within an acidic to neutral range using a suitable buffer system.[1]
Insoluble Complex Formation: The desired metal complex has low solubility in the reaction solvent.Choose a different solvent or a solvent mixture to increase the solubility of the complex.
Decomposition Product: The precipitate may be a decomposition product of the ligand or complex.Analyze the precipitate to identify its composition. Adjust reaction conditions (e.g., temperature, atmosphere) to prevent decomposition.
Unexpected Color or No Color Change Incorrect Metal Oxidation State: The color of a complex is often dependent on the oxidation state of the metal ion.[4]Ensure the metal ion is in the correct oxidation state. If necessary, add a reducing or oxidizing agent. For example, the deep red [Fe(phen)₃]²⁺ complex requires Fe(II), so a reducing agent is needed if starting with an Fe(III) salt.[1]
Ligand Protonation: At low pH, the donor atoms of the ligand can be protonated, preventing coordination to the metal ion.[1]Increase the pH of the reaction mixture to deprotonate the ligand and facilitate coordination.
Solvent Coordination: The solvent molecules may be competing with the ligand for coordination sites on the metal ion.Use a less coordinating solvent.
Difficulty in Product Isolation/Crystallization Solution is Too Dilute: The concentration of the complex in the solution is too low for crystallization to occur.[1]Concentrate the solution by slowly evaporating the solvent.[1]
Inappropriate Crystallization Solvent: The complex is too soluble in the current solvent.Induce crystallization by adding a co-solvent (an "anti-solvent") in which the complex is less soluble.[1]
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or an amorphous solid instead of crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.

Frequently Asked Questions (FAQs)

1. What is the first step in optimizing a metal complex formation reaction?

A logical first step is to establish the correct stoichiometry by optimizing the ligand-to-metal ratio. This ensures that the desired complex is the major species formed in the solution. Subsequently, other parameters such as pH, temperature, solvent, and reaction time can be fine-tuned.

2. How does pH affect metal complex formation?

The pH of the reaction medium is a critical parameter. At low pH, ligands with basic functional groups can become protonated, which prevents them from coordinating to the metal ion.[1] Conversely, at high pH, many metal ions will precipitate as hydroxides or oxides, removing them from the solution and preventing complex formation.[1][3] Therefore, controlling the pH within an optimal range is crucial for maximizing the yield of the desired complex.

3. What role does the solvent play in the reaction?

The solvent has multiple roles in metal complex formation. It must first dissolve the metal salt and the ligand. The solvent's polarity and coordinating ability can also significantly influence the stability of the complex.[2] A solvent with a high donor number may compete with the ligand for coordination to the metal center, potentially inhibiting the formation of the desired complex. In some cases, a mixture of solvents is used to achieve the desired solubility and reactivity.

4. How does temperature influence the formation of metal complexes?

Temperature affects both the rate of reaction and the position of the equilibrium. While higher temperatures generally increase the reaction rate, they can also lead to the decomposition of reactants or the product. For exothermic complexation reactions, lower temperatures will favor product formation at equilibrium. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all species involved.

5. My complex is soluble in the reaction mixture. How can I induce precipitation or crystallization?

If the complex is highly soluble, you can try several techniques to induce crystallization. One common method is to slowly add a solvent in which the complex is insoluble (an "anti-solvent").[1] Another approach is to reduce the volume of the solvent by slow evaporation to increase the concentration of the complex.[1] Slow cooling of a saturated solution can also promote the growth of high-quality crystals.

Data Presentation

Table 1: Properties of Common Solvents in Coordination Chemistry

This table provides the dielectric constant and Gutmann donor number (DN) for a selection of common solvents. The dielectric constant is a measure of a solvent's polarity, while the donor number indicates its ability to donate an electron pair, reflecting its coordinating strength.

SolventDielectric Constant (ε) at 20°CDonor Number (DN) (kcal/mol)
Hexane1.88~0
Toluene2.380.1
Diethyl Ether4.3419.2
Tetrahydrofuran (THF)7.5820.0
Acetone20.717.0
Acetonitrile37.514.1
Dimethylformamide (DMF)36.726.6
Dimethyl Sulfoxide (DMSO)46.729.8
Ethanol24.5520
Methanol32.719
Water80.118.0

Note: Values are approximate and can vary slightly with temperature and purity.

Table 2: Representative Stability Constants (log K) of Metal-Ligand Complexes

The stability constant (K) is the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. These values are highly dependent on experimental conditions such as temperature, ionic strength, and solvent.

Metal IonLigandlog K₁Conditions
Cu²⁺Glycine8.625°C, 0.1 M KNO₃
Ni²⁺Ethylenediamine (en)7.525°C, 0.1 M KCl
Zn²⁺Ammonia (NH₃)2.330°C, 1 M NH₄NO₃
Fe³⁺Oxalate (ox²⁻)7.525°C, 0.5 M NaClO₄
Ag⁺Cyanide (CN⁻)21.1 (β₂)25°C, 0.1 M KNO₃
Co²⁺1,10-Phenanthroline (phen)7.225°C, 0.1 M KCl

β₂ represents the overall formation constant for the 1:2 metal-ligand complex.

Experimental Protocols

General Protocol for Optimizing Ligand-to-Metal Ratio

This protocol outlines a general procedure for determining the optimal ligand-to-metal ratio for a given complexation reaction.

  • Preparation: Set up a series of reaction vessels (e.g., vials or a multi-well plate).

  • Metal Salt Solution: Prepare a stock solution of the metal salt in a suitable solvent.

  • Ligand Solution: Prepare a stock solution of the ligand in the same solvent.

  • Reaction Setup: In each reaction vessel, add a fixed amount of the metal salt stock solution.

  • Varying Ligand Amount: To each vessel, add a varying amount of the ligand stock solution to achieve a range of ligand-to-metal molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1).

  • Reaction: Allow the reactions to proceed under the desired conditions (temperature, time).

  • Analysis: Analyze the product formation in each vessel using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, NMR) to determine the ratio that gives the highest yield of the desired complex.

General Protocol for pH Optimization

This protocol provides a general method for identifying the optimal pH for a complexation reaction.

  • Buffer Preparation: Prepare a series of buffer solutions covering a range of pH values relevant to the reaction.

  • Reaction Setup: In separate reaction vessels, combine the metal salt and ligand in the predetermined optimal ratio.

  • pH Adjustment: Add a specific buffer solution to each reaction vessel to control the pH.

  • Reaction: Allow the reactions to proceed under consistent temperature and time conditions.

  • Analysis: Monitor the formation of the complex in each buffer system. The pH that results in the highest yield of the desired complex is the optimum pH.

Visualizations

Experimental_Workflow_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Refinement cluster_2 Phase 3: Finalization A Define Metal and Ligand B Select Solvent A->B C Optimize Ligand-to-Metal Ratio B->C D Optimize pH C->D E Optimize Temperature D->E F Optimize Reaction Time E->F G Scale-up Reaction F->G H Isolate and Characterize Product G->H

Caption: A general experimental workflow for optimizing metal complex formation.

Troubleshooting_Low_Yield cluster_conditions Check Reaction Conditions cluster_reagents Check Reagents & Solvent cluster_solutions Solutions Start Low or No Yield Ratio Incorrect Ligand/Metal Ratio? Start->Ratio pH Suboptimal pH? Start->pH Temp Incorrect Temperature? Start->Temp Reagents Degraded Reagents? Start->Reagents Solvent Poor Solvent Choice? Start->Solvent Sol_Ratio Screen Ratios Ratio->Sol_Ratio Sol_pH Screen pH Range pH->Sol_pH Sol_Temp Vary Temperature Temp->Sol_Temp Sol_Reagents Use Fresh Reagents Reagents->Sol_Reagents Sol_Solvent Test New Solvents Solvent->Sol_Solvent

Caption: A troubleshooting decision tree for addressing low product yield.

References

Troubleshooting guide for the synthesis of salen ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of salen and salen-type ligands.

Section 1: General Synthesis & Reaction Conditions

This section addresses common questions regarding the fundamental synthesis of salen ligands, which typically involves the condensation of a salicylaldehyde (B1680747) derivative with a diamine.[1][2][3]

??? What is the general procedure for synthesizing a simple salen ligand?

The synthesis of salen ligands is typically a straightforward condensation reaction.[3][4] The most common method involves reacting two equivalents of a salicylaldehyde with one equivalent of a diamine, such as ethylenediamine (B42938), often in a refluxing alcohol solvent like ethanol (B145695).[1][5]

Experimental Protocol: Synthesis of SalenH₂ (N,N′-bis(salicylidene)ethylenediamine)

A widely used protocol for synthesizing the parent SalenH₂ ligand is as follows:[6]

  • Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve ethylenediamine (1.0 equivalent) in absolute ethanol.

  • Add the ethylenediamine solution to the salicylaldehyde solution.

  • Heat the mixture at reflux with stirring for approximately 1-2 hours.[4][6]

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the bright yellow solid product.[6]

  • Collect the solid by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.[4][6]

  • The crude product can be further purified by recrystallization from hot ethanol.[6][7]

??? How do I choose the right solvent and temperature?

Ethanol and methanol (B129727) are the most common solvents for salen synthesis, typically at reflux temperature.[1][7] However, the choice of solvent can be critical for optimizing yield and purity. Solvents like DMF, DMSO, and even water can lead to significant improvements in the transformation of reactants, whereas acetonitrile, THF, and DCM at lower temperatures may result in lower yields.[8] For aluminum salen complexes, reactions are often performed at low temperatures to prevent decomposition, especially if HCl is a byproduct.[9]

??? Is a catalyst necessary for the condensation reaction?

For reactions involving aliphatic amines, an acid catalyst is generally not required.[4] However, the condensation reaction can be acid-catalyzed.[4] In some procedures, a few drops of glacial acetic acid are used, particularly when reacting with less reactive amines.[5]


Section 2: Troubleshooting Low Yield and Incomplete Reactions

Low product yield is one of the most common challenges. This section explores potential causes and solutions.

??? My reaction yield is very low. What are the possible causes?

Several factors can contribute to low yields in salen ligand synthesis:

  • Impure Reactants: Salicylaldehyde and ethylenediamine can degrade during storage. Using purified starting materials is recommended for optimal results.[6]

  • Reaction Reversibility (Hydrolysis): The formation of the imine bond is a reversible reaction. Water produced during the condensation can hydrolyze the imine back to the aldehyde and amine.[10]

  • Suboptimal Conditions: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion.[8]

  • Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during filtration. Cooling the mixture on ice before filtering can help maximize precipitation.[6]

??? How can I drive the reaction to completion and improve the yield?

To combat reaction reversibility and improve yield, it is crucial to remove the water formed during the condensation. This can be achieved by:

  • Using a Dean-Stark apparatus: This is effective when using water-immiscible solvents like toluene (B28343) or benzene.[10]

  • Adding a dehydrating agent: Molecular sieves (3 Å) can be added to the reaction mixture to absorb the water as it is formed.[10]

The following workflow provides a logical approach to troubleshooting low yield issues.

G start Problem: Low Yield check_reactants Are starting materials (aldehyde, diamine) pure? start->check_reactants check_water Is water being removed (e.g., Dean-Stark, sieves)? check_reactants->check_water Yes solution_purify Purify reactants (distillation/recrystallization) and retry. check_reactants->solution_purify No check_conditions Are reaction conditions (solvent, temp, time) optimized? check_water->check_conditions Yes solution_water Incorporate water removal (Dean-Stark/molecular sieves) into the protocol. check_water->solution_water No solution_conditions Adjust conditions. Consider higher boiling point solvents (e.g., DMF, DMSO). Increase reaction time. check_conditions->solution_conditions No end_node Yield Improved check_conditions->end_node Yes solution_purify->end_node solution_water->end_node solution_conditions->end_node G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Analysis Stage reactants 1. Combine Salicylaldehyde (2 eq) & Diamine (1 eq) in Solvent (EtOH) reflux 2. Heat at Reflux (1-2 hours) reactants->reflux precipitate 3. Cool to Room Temp & then on Ice reflux->precipitate filter 4. Filter Crude Product precipitate->filter Crude Mixture wash 5. Wash with Cold EtOH filter->wash recrystallize 6. Recrystallize from Hot EtOH wash->recrystallize dry 7. Dry Final Product recrystallize->dry Pure Crystals characterize 8. Characterize (NMR, IR, MS) dry->characterize

References

Technical Support Center: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and avoiding impurities in the synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound are the Duff reaction and the Reimer-Tiemann reaction, both of which involve the formylation of 2,4-di-tert-butylphenol (B135424).[1]

Q2: Why is my yield of this compound unexpectedly low?

Low yields can be attributed to several factors, including:

  • Reaction Conditions: Inadequate temperature control or insufficient reaction time can lead to incomplete conversion.

  • Reagent Purity: The purity of the starting 2,4-di-tert-butylphenol and other reagents is crucial, as impurities can lead to side reactions.

  • Moisture Content: The presence of water can be detrimental, particularly in the Duff reaction, as it can hydrolyze reactive intermediates.[2]

  • Choice of Acid/Solvent: In the Duff reaction, the acidic medium plays a significant role. While glacial acetic acid is common, trifluoroacetic acid has been reported to improve yields in some cases.[2][3]

Q3: What are the likely impurities in my reaction mixture?

Common impurities can include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2,4-di-tert-butylphenol.

  • Positional Isomers: The Reimer-Tiemann reaction can produce a mixture of ortho- and para-formylated products, although the ortho-isomer is typically favored.[4][5][6]

  • Polymeric Materials: The Duff reaction, in particular, is known to sometimes produce polymeric byproducts which can complicate purification.[2]

  • Benzoxazine Derivatives: In the Duff reaction, the formation of N-substituted 3,5-di-tert-butyl-2-hydroxybenzylamines and related benzoxazines has been reported as an abnormal reaction pathway.

Q4: How can I improve the purity of my final product?

Purification of the crude product is essential to remove impurities. Common methods include:

  • Recrystallization: This is a highly effective method for purifying the final product. Solvents such as isopropanol, or a chloroform-pentane mixture have been reported to be effective.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed.

  • Washing: Washing the crude product with water can help remove water-soluble impurities and residual acids.[2]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present.Increased conversion of starting material to product.
Suboptimal Temperature Ensure the reaction temperature is maintained at the optimal level for the chosen method (e.g., reflux for the Duff reaction). Use a temperature-controlled heating mantle.Consistent and optimal reaction rate, minimizing side reactions.
Moisture Contamination Use anhydrous solvents and reagents, especially for the Duff reaction. Dry glassware thoroughly before use.Reduced hydrolysis of intermediates, leading to higher yield.
Inefficient Formylating Agent In the Duff reaction, consider using trifluoroacetic acid instead of glacial acetic acid, which may improve yields for certain substrates.[3][7]Potentially higher yield of the desired aldehyde.
Issue 2: Presence of Multiple Isomers (Ortho vs. Para)
Potential Cause Troubleshooting Step Expected Outcome
Reaction Selectivity The Reimer-Tiemann reaction is known to produce both ortho and para isomers.[4][5][6] While ortho is generally favored, the ratio can be influenced by reaction conditions.While complete elimination of the para isomer may be difficult, optimization can favor the ortho product.
Steric Hindrance The bulky tert-butyl groups on the starting phenol (B47542) influence the position of formylation.The reaction inherently favors the less sterically hindered position, but electronic effects also play a significant role.
Purification Utilize column chromatography on silica gel to separate the ortho and para isomers. The polarity difference between the isomers should allow for effective separation.Isolation of the pure desired this compound (ortho product).
Issue 3: Formation of Polymeric Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions in Duff Reaction Optimize the molar ratio of hexamethylenetetramine to the phenol. An excess of the formylating agent can sometimes lead to polymerization.Minimized formation of high molecular weight impurities.
Reaction Temperature Avoid excessively high reaction temperatures, which can promote polymerization.Reduced byproduct formation and a cleaner reaction mixture.
Purification After the reaction, triturate the crude product with a suitable solvent to dissolve the desired aldehyde while leaving the less soluble polymeric material behind. Recrystallization is also effective.Isolation of the product from insoluble polymeric impurities.

Quantitative Data

The following table summarizes reported yields for the synthesis of this compound using different methods. It is important to note that direct comparison may be limited due to variations in experimental conditions.

Synthetic Method Starting Material Key Reagents Solvent Reported Yield Reference
Duff Reaction2,4-di-tert-butylphenolHexamethylenetetramineGlacial Acetic Acid40-46%U.S. Patent 5,324,860
Modified Duff Reaction2,4-di-tert-butylphenolHexamethylenetetramineTrifluoroacetic Acid-[3][7]
Reimer-Tiemann Reaction2,4-di-tert-butylphenolChloroform (B151607), Sodium Hydroxide (B78521)Biphasic (organic/aqueous)-[4]

Note: Specific yield for the modified Duff and Reimer-Tiemann reactions for this particular product were not found in a directly comparable format.

Experimental Protocols

Duff Reaction Protocol

This protocol is adapted from a patented procedure.

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine

  • Glacial Acetic Acid

  • 20% (v/v) Aqueous Sulfuric Acid

  • Methanol (B129727)

Procedure:

  • In a suitable reaction vessel, prepare a 2 M solution of 2,4-di-tert-butylphenol in glacial acetic acid.

  • Add 2 equivalents of hexamethylenetetramine to the solution.

  • Heat the mixture to approximately 130°C and maintain for 1 to 5 hours.

  • After the initial heating period, add approximately one volume of 20% (v/v) aqueous sulfuric acid.

  • Reflux the resulting mixture for 0.5 to 1 hour.

  • Cool the solution to 60-80°C and separate the organic phase.

  • Recrystallize the crude product from cold methanol (0-5°C) to obtain pure 3,5-di-tert-butylsalicylaldehyde.

Reimer-Tiemann Reaction Protocol (General)

This is a general procedure for the Reimer-Tiemann reaction.

Materials:

  • 2,4-di-tert-butylphenol

  • Chloroform

  • Sodium Hydroxide

  • Ethanol (B145695)

  • Water

  • Ethyl Acetate

  • Hydrochloric Acid (for workup)

Procedure:

  • Dissolve 2,4-di-tert-butylphenol in a 2:1 mixture of ethanol and water containing sodium hydroxide (8 equivalents).

  • Heat the solution to 70°C.

  • Add chloroform (2 equivalents) dropwise over 1 hour.

  • Stir the resulting mixture for 3 hours at 70°C.

  • Cool the reaction to room temperature and remove the ethanol by evaporation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 4-5 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Perform a standard workup and purify the product, for example, by column chromatography on silica gel.[4]

Visualizations

Troubleshooting_Workflow start Synthesis of this compound issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield Issue impurities Product Impure (TLC/GC/NMR) issue->impurities Purity Issue check_reaction Check Reaction Conditions: - Temperature - Time - Reagent Stoichiometry low_yield->check_reaction check_reagents Check Reagent Purity: - Starting Phenol - Solvents (Anhydrous?) - Other Reagents low_yield->check_reagents analyze_impurities Identify Impurities: - Unreacted Starting Material - Isomers (ortho/para) - Polymeric Byproducts impurities->analyze_impurities optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_purification Optimize Purification: - Recrystallization Solvent - Column Chromatography analyze_impurities->optimize_purification success Pure Product, Good Yield optimize_conditions->success purify_reagents->success optimize_purification->success

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathways start 2,4-Di-tert-butylphenol duff Duff Reaction start->duff reimer Reimer-Tiemann Reaction start->reimer product 3,5-Di-tert-butyl-2- hydroxybenzaldehyde duff->product duff_reagents Hexamethylenetetramine, Acid (e.g., Acetic Acid) duff->duff_reagents reimer->product reimer_reagents Chloroform, Strong Base (e.g., NaOH) reimer->reimer_reagents impurity_ortho_para Ortho/Para Isomers reimer->impurity_ortho_para Potential Impurity

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Managing 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of issues related to the air sensitivity of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: Like many aldehydes, this compound is susceptible to oxidation when exposed to atmospheric oxygen. The aldehyde functional group (-CHO) is easily oxidized to a carboxylic acid group (-COOH). For this specific compound, the primary degradation product is 3,5-Di-tert-butyl-2-hydroxybenzoic acid. This degradation alters the chemical's purity and can negatively impact its performance in subsequent reactions.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: While the pure compound is typically an off-white to light brown or pale yellow solid, significant degradation may lead to a more pronounced discoloration. However, visual inspection alone is not a reliable indicator of purity. Chromatographic or spectroscopic analysis is recommended for confirmation.

Q3: What is the recommended method for storing this compound?

A3: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. Crucially, for long-term stability and to prevent oxidation, it should be stored under an inert atmosphere, such as nitrogen or argon.

Q4: Can I use a degraded sample in my experiment?

A4: Using a degraded sample is not recommended. The presence of the 3,5-Di-tert-butyl-2-hydroxybenzoic acid impurity can lead to lower yields, inconsistent results, and the formation of unexpected side products. The acidic impurity can interfere with reaction mechanisms, especially those sensitive to pH or involving basic reagents or catalysts.

Troubleshooting Guide

Issue 1: My reaction yield is significantly lower than expected in a salen ligand synthesis.

  • Possible Cause: Your this compound starting material may have partially oxidized to 3,5-Di-tert-butyl-2-hydroxybenzoic acid. The carboxylic acid will not participate in the Schiff base condensation with the diamine, thus reducing the amount of active aldehyde available for the reaction and lowering the theoretical yield.

  • Troubleshooting Steps:

    • Verify Purity: Before starting the synthesis, check the purity of the aldehyde using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy. The oxidized impurity will have a different retention factor (Rf) on TLC and a distinct retention time in HPLC.

    • Use Inert Atmosphere: If you suspect degradation is occurring during your experimental setup, ensure all handling of the solid and its solutions is performed under a positive pressure of an inert gas like nitrogen or argon using a glovebox or Schlenk line techniques.

    • Purify the Aldehyde: If the starting material is found to be impure, consider purifying it by recrystallization from a suitable solvent, such as aqueous ethanol (B145695) or toluene, to remove the more polar carboxylic acid impurity.

Issue 2: I am observing inconsistent results between different batches of the aldehyde.

  • Possible Cause: Different batches may have varying levels of oxidation due to differences in their manufacturing, packaging, or handling history. This variability in purity will lead to inconsistent reaction outcomes.

  • Troubleshooting Steps:

    • Standardize Handling: Implement a strict, standardized protocol for handling and storing the compound for all users in the lab. This includes always using an inert atmosphere when accessing the main stock container.

    • Quantify Purity: Use an analytical technique like HPLC with UV detection to quantify the purity of each new batch of the aldehyde before use. This will allow you to adjust the stoichiometry of your reaction accordingly or decide if purification is necessary.

Issue 3: An unexpected side product is forming in my reaction.

  • Possible Cause: The 3,5-Di-tert-butyl-2-hydroxybenzoic acid impurity could be reacting with other components in your mixture or acting as an unintended acid catalyst or inhibitor for your primary reaction.

  • Troubleshooting Steps:

    • Isolate and Characterize: Isolate the side product and characterize it using methods like Mass Spectrometry and NMR to understand its structure. This can provide clues about the interfering side reaction.

    • Perform a Control Reaction: Run a control experiment where you intentionally add a small amount of 3,5-Di-tert-butyl-2-hydroxybenzoic acid to your reaction with pure aldehyde to see if it reproduces the side product.

    • Ensure Purity: The most effective solution is to ensure the starting aldehyde is free from its oxidized impurity by following proper storage and handling protocols or by purifying it before use.

Data Presentation

The stability of this compound is critically dependent on its storage conditions. While specific kinetic data for its degradation is not widely published, the following table summarizes the recommended practices and expected outcomes.

Storage ConditionInert Gas (Nitrogen/Argon)Container SealTemperatureLight ExposureExpected Stability
Optimal YesTightly Sealed/SeptumCool (2-8°C)Dark (Amber Vial)High (Months to Years)
Acceptable No (Air)Tightly SealedRoom TemperatureDark (Amber Vial)Moderate (Weeks to Months)
Poor No (Air)Loosely CappedRoom TemperatureAmbient LightLow (Days to Weeks)

Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere

This protocol describes the procedure for safely handling and weighing the solid compound using a glovebox, which is the preferred method.

  • Preparation: Move the sealed container of this compound, a clean spatula, a tared vial for weighing, and any other necessary labware into the glovebox antechamber.

  • Inerting: Cycle the antechamber (evacuate and refill with inert gas) at least three times to remove atmospheric air and moisture before transferring the items into the main glovebox chamber.

  • Dispensing: Inside the glovebox, open the main container. Using the clean spatula, carefully transfer the desired amount of the solid into the tared vial on a balance.

  • Sealing: Securely cap the weighing vial and the main stock container.

  • Removal: The sealed vial containing the weighed compound can now be removed from the glovebox for use in your experiment.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product.

  • Sample Preparation:

    • Prepare a stock solution of the aldehyde in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of approximately 280 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared sample.

    • The this compound will have a characteristic retention time.

    • The presence of the more polar 3,5-Di-tert-butyl-2-hydroxybenzoic acid will be indicated by an earlier eluting peak.

    • The purity can be estimated by the relative peak areas. For accurate quantification, a calibration curve using a pure standard is required.

Mandatory Visualizations

G cluster_0 Troubleshooting Low Reaction Yield start Low or Inconsistent Reaction Yield Observed check_purity Assess Purity of Aldehyde (TLC, HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure handling Review Handling Procedure check_purity->handling purify Purify Aldehyde (e.g., Recrystallization) is_pure->purify No proceed Proceed with Reaction is_pure->proceed Yes use_inert Implement Strict Inert Atmosphere Technique (Glovebox/Schlenk Line) handling->use_inert purify->proceed other_issues Investigate Other Reaction Parameters (Reagents, Temp, Time) proceed->other_issues

Caption: Troubleshooting workflow for low reaction yield.

Caption: Air-oxidation of the aldehyde to a carboxylic acid.

Technical Support Center: Scaling Up the Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Below are troubleshooting guides and frequently asked questions to address potential issues during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly when scaling up the reaction.

Question: Why is the yield of my synthesis unexpectedly low?

A low yield can be attributed to several factors, especially when scaling up the Duff reaction, a common method for this synthesis which is known for being generally inefficient.[1][2][3] Key areas to investigate include:

  • Reaction Conditions : Inadequate temperature control or insufficient reaction time can lead to incomplete conversion.[2] For the Duff reaction, the temperature can typically range between 145°C and 175°C without significant detriment to the yield.[1]

  • Reagent Purity : The purity of the starting materials, 2,4-di-tert-butylphenol (B135424) and hexamethylenetetramine (HMTA), is crucial. Impurities can lead to side reactions and lower the yield of the desired product.[2]

  • Moisture Content : The presence of water can be detrimental, especially in the initial stages of the Duff reaction, as it can hydrolyze reactive intermediates.[1][2] Anhydrous conditions are often recommended.[1]

  • Choice of Acid/Solvent : The acidic medium plays a significant role. While glacial acetic acid is commonly used, some studies report that trifluoroacetic acid (TFA) can improve yields, although it is more corrosive and expensive.[2][4]

Question: What are the likely side products or impurities in my reaction mixture?

Several by-products can form, complicating purification:

  • Unreacted Starting Material : Incomplete conversion can leave residual 2,4-di-tert-butylphenol in the product mixture.

  • Polymeric/Resin Formation : Under harsh acidic conditions or at excessively high temperatures, phenolic substrates can undergo polymerization.[1]

  • Dihydro-1,3-benzoxazine Derivatives : It has been observed in some cases that the reaction of 2,4-di-tert-butylphenol with HMTA can yield a dihydro-1,3-benzoxazine as the primary product instead of the desired aldehyde.

Question: How can I improve the purity of my final product during scale-up?

Purification of this compound typically involves the following steps:

  • Initial Work-up : After the reaction, the crude product is often collected by filtration and washed with water to remove acid and other water-soluble impurities.[2]

  • Recrystallization : This is the most effective method for purification. Common solvents for recrystallization include isopropanol, methanol, or a chloroform-pentane mixture.[2][5] The choice of solvent and a controlled cooling rate are critical for obtaining high-purity crystals.

  • Purity Monitoring : The purity of the final product should be monitored using techniques such as Gas Chromatography-Liquid Chromatography (GLC) to ensure it meets the required specifications.[2]

Question: I'm observing poor heat transfer and difficulty maintaining a consistent temperature during scale-up. What can I do?

This is a common issue when scaling up exothermic reactions.

  • Heating Method : Avoid oil baths for large-scale reactions as they have limited capacity and pose a spill risk. Use heating mantles with temperature probes for better control.

  • Stirring : Ensure efficient and vigorous stirring to maintain a homogenous temperature throughout the reaction mixture. Use a mechanical stirrer for larger volumes.

  • Solvent Volume : Using a proper volume of solvent is crucial for sufficient heat transfer. Reaction concentrations should typically be between 0.1M and 1M.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most frequently cited method is the Duff reaction , which involves the formylation of 2,4-di-tert-butylphenol using hexamethylenetetramine (HMTA) in an acidic medium like glacial acetic acid or trifluoroacetic acid.[3][6] This reaction directs the formylation to the ortho position relative to the hydroxyl group.[7]

Q2: What is the reaction mechanism for the Duff reaction in this synthesis?

The reaction proceeds through a multi-step mechanism. The acidic medium protonates HMTA, which then acts as an electrophile. The electron-rich phenol (B47542) attacks the electrophilic carbon, leading to an aminomethylated intermediate. This is followed by an intramolecular redox reaction and subsequent hydrolysis (the oxygen atom in the aldehyde comes from water) to yield the final aldehyde product.[3][5]

Q3: Are there alternative synthesis methods to the Duff Reaction?

Yes, other methods exist, though they may be less common for this specific compound:

  • Tin(IV) Chloride and Paraformaldehyde : This method involves reacting 2,4-di-tert-butylphenol with paraformaldehyde in the presence of SnCl₄ and an amine base like triethylamine (B128534) or 2,6-lutidine.[8] While effective, the use of expensive and hazardous reagents can make it less attractive for large-scale synthesis.[8]

  • Reimer-Tiemann Reaction : This classic method for ortho-formylation of phenols uses chloroform (B151607) and a strong base.[4] However, it is generally less effective for sterically hindered phenols and may not be suitable for substrates with functional groups sensitive to strong bases.[4][9]

Q4: What are the critical safety precautions to consider when scaling up this synthesis?

Scaling up introduces increased risks. The following precautions are essential:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a face shield (especially with large volumes of acid), gloves, and a lab coat.

  • Ventilation : All steps should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling : Trifluoroacetic acid is highly corrosive.[2] Hexamethylenetetramine dust can be an explosion hazard when exposed to heat or flame.[10]

  • Thermal Runaway : The Duff reaction can be exothermic. When scaling up, do not increase the batch size by more than a factor of three from the previous run. Monitor the internal reaction temperature carefully and have a cooling bath ready.

  • Equipment : Use appropriately sized glassware and ensure it is securely clamped. For large volumes, use mechanical stirrers instead of magnetic stir bars. Ensure the reaction vessel has sufficient headspace (at least double the volume of all added substances).

Q5: What is the role of the tert-butyl groups in this molecule?

The two bulky tert-butyl groups provide significant steric hindrance.[2] This steric factor is key to its performance in coordination chemistry by influencing molecular interactions and the stability of derived complexes.[2] It also directs the formylation to the desired ortho position in the starting material, 2,4-di-tert-butylphenol.[7]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound from 2,4-di-tert-butylphenol.

Table 1: Comparison of Different Synthetic Methods

MethodFormylating Agent(s)Solvent/AcidTemperatureTimeReported YieldReference(s)
Duff ReactionHexamethylenetetramineGlacial Acetic Acid118°C3 hModerate[11]
Duff ReactionHexamethylenetetramineAqueous Acetic AcidReflux6 h90-98.2%[12]
Duff ReactionHexamethylenetetramineTrifluoroacetic AcidReflux (~83-90°C)12 h60%[5][12]
MgCl₂/Et₃N MethodParaformaldehydeTetrahydrofuran (B95107)Reflux3 h90%
SnCl₄ MethodParaformaldehydeToluene80°C12 h88%[8]

Experimental Protocols

Protocol 1: Duff Reaction using Hexamethylenetetramine in Aqueous Acetic Acid

This protocol is adapted from a patented industrial process known for high yields.[12]

  • Reaction Setup : In a reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a reflux condenser, charge 166 mL of glacial acetic acid and 34 mL of water.

  • Reagent Addition : To the stirred solution, add 42.1 g (0.3 mole) of hexamethylenetetramine and 20.6 g (0.1 mole) of 2,4-di-tert-butylphenol.

  • Reaction : Heat the mixture to reflux (approximately 111-112°C) and maintain for 6 hours. The progress of the reaction can be monitored by TLC or GLC.[2]

  • Work-up : After cooling to ambient temperature, pour the reaction mixture onto a vacuum filter to collect the precipitated solid product.

  • Purification : Wash the collected solid thoroughly with water. Dry the product. For higher purity, the crystalline product can be recrystallized from isopropanol.[2]

Protocol 2: Ortho-Formylation using MgCl₂, Et₃N, and Paraformaldehyde

This method provides high yields of the ortho-formylated product.

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium chloride (2 molar equivalents) and paraformaldehyde (2.2 molar equivalents) to anhydrous tetrahydrofuran (THF).

  • Reagent Addition : To the stirred suspension, add triethylamine (2 molar equivalents) dropwise. Then, add a solution of 2,4-di-tert-butylphenol (1 molar equivalent) in THF.

  • Reaction : Heat the reaction mixture to reflux for 3 hours. The mixture will typically turn into an orange suspension.

  • Work-up : After cooling to room temperature, extract the product with ethyl acetate. If an emulsion forms, a small amount of dilute HCl can be added.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent under reduced pressure to yield the product, typically as a pale yellow oil that may not require further purification.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup Combine 2,4-di-tert-butylphenol, formylating agent (e.g., HMTA), and solvent/acid (e.g., Acetic Acid) in a suitable reaction flask. react Heat the mixture to reflux (e.g., 110-130°C) with vigorous stirring. Monitor reaction progress via TLC/GLC. setup->react Add reagents cool Cool reaction mixture to room temperature. react->cool Reaction complete hydrolyze Hydrolyze intermediate imine (often with added water or aqueous acid). cool->hydrolyze filter Collect crude product by vacuum filtration. hydrolyze->filter wash Wash solid with water to remove impurities. filter->wash recrystallize Recrystallize crude solid from a suitable solvent (e.g., isopropanol). wash->recrystallize Crude product dry Dry the pure crystalline product. recrystallize->dry analyze Analyze final product for purity and identity (GLC, NMR, etc.). dry->analyze

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurities or Side Products? low_yield->impurities No check_temp Check Temperature Control (145-175°C for Duff) low_yield->check_temp Yes scaleup_issue Scale-up Specific Issue? impurities->scaleup_issue No optimize_workup Optimize Work-up: Thorough washing with water impurities->optimize_workup Yes check_stirring Improve Stirring: Use mechanical stirrer scaleup_issue->check_stirring Yes check_time Increase Reaction Time (Monitor by TLC/GLC) check_temp->check_time check_reagents Verify Reagent Purity & Dryness check_time->check_reagents change_solvent Consider Alternative Solvent (e.g., TFA instead of Acetic Acid) check_reagents->change_solvent optimize_recrystallization Optimize Recrystallization: Test different solvents, control cooling optimize_workup->optimize_recrystallization adjust_stoichiometry Adjust Reagent Stoichiometry to minimize side reactions optimize_recrystallization->adjust_stoichiometry check_heating Improve Heat Transfer: Use heating mantle, ensure proper solvent volume check_stirring->check_heating iterative_scaleup Safety Check: Scale up iteratively (<3x), perform risk assessment check_heating->iterative_scaleup

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative NMR Analysis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, nuclear magnetic resonance (NMR) spectroscopy is a cornerstone for the unambiguous determination of molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a common building block in the synthesis of salen ligands and other complex molecules. Its spectral data is compared with that of unsubstituted benzaldehyde (B42025) and its structural isomer, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, to highlight the influence of substituent positioning on the chemical environment of the protons and carbon atoms.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of a molecule provides valuable information about the different types of protons and their immediate electronic environment. The table below summarizes the ¹H NMR chemical shifts (δ) for this compound and two related compounds.

Compound -CHO Proton (δ, ppm) Aromatic Protons (δ, ppm) -OH Proton (δ, ppm) tert-Butyl Protons (δ, ppm)
This compound ~9.8 (s)[1]~7.6 (d), ~7.4 (d)[1]~11.5 (s)[1]~1.4 (s)[1]
Benzaldehyde ~10.0 (s)[2]~7.5-8.0 (m)[2]--
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 9.85 (s)[3]7.73 (s)[3]5.85 (s)[3]1.48 (s)[3]

s = singlet, d = doublet, m = multiplet

The downfield shift of the hydroxyl proton in this compound (~11.5 ppm) is indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde group. In contrast, the hydroxyl proton of the 4-hydroxy isomer appears significantly more upfield at 5.85 ppm.[3] The two aromatic protons of the 2-hydroxy isomer appear as distinct doublets due to meta-coupling, whereas the symmetry of the 4-hydroxy isomer results in a single signal for the two equivalent aromatic protons.[1][3]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The following table compares the ¹³C NMR chemical shifts for the key carbon atoms in this compound and its 4-hydroxy isomer.

Compound C=O (δ, ppm) Ar-C-OH (δ, ppm) Ar-C-C(CH₃)₃ (δ, ppm) Aromatic C-H (δ, ppm) Quaternary C of t-butyl (δ, ppm) Methyl C of t-butyl (δ, ppm)
This compound ~196[1]~158[1]~140, ~137[1]~128-125[1]~35, ~34[1]~31, ~29[1]
3,5-Di-tert-butyl-4-hydroxybenzaldehyde 191.9[3]159.7[3]136.5[3]127.7[3]34.4[3]30.1[3]

The position of the hydroxyl group relative to the aldehyde has a noticeable effect on the chemical shifts of the aromatic carbons, reflecting the different electronic distribution within the benzene (B151609) ring.

Experimental Protocols

Accurate and reproducible NMR data acquisition is crucial for correct structural analysis. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of benzaldehyde derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[4]

NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp and symmetrical peaks.[4]

Data Acquisition:

  • ¹H NMR:

    • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.[4]

    • Acquisition Time: Usually set between 2-4 seconds.[4]

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses is employed to allow for full relaxation of the protons.[4]

    • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: Generally around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is common.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

The logical flow from sample to final structure elucidation using NMR spectroscopy is depicted in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Lock & Shim Spectrometer->Lock_Shim Acquire_1H Acquire 1H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Lock_Shim->Acquire_13C FID_1H 1H FID Acquire_1H->FID_1H FID_13C 13C FID Acquire_13C->FID_13C FT_1H Fourier Transform (1H) FID_1H->FT_1H FT_13C Fourier Transform (13C) FID_13C->FT_13C Phase_Baseline_1H Phase & Baseline Correction (1H) FT_1H->Phase_Baseline_1H Phase_Baseline_13C Phase & Baseline Correction (13C) FT_13C->Phase_Baseline_13C Processed_1H Processed 1H Spectrum Phase_Baseline_1H->Processed_1H Processed_13C Processed 13C Spectrum Phase_Baseline_13C->Processed_13C Integration Integration Processed_1H->Integration Chemical_Shift Chemical Shift Analysis Processed_1H->Chemical_Shift Coupling Coupling Constant Analysis Processed_1H->Coupling Processed_13C->Chemical_Shift Structure Structure Elucidation Integration->Structure Chemical_Shift->Structure Coupling->Structure

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure determination.

References

A Comparative Analysis of the Reactivity of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and Other Salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted salicylaldehydes is paramount for the rational design of novel therapeutics, catalysts, and functional materials. This guide provides a comprehensive comparison of the reactivity of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with other salicylaldehyde (B1680747) derivatives, supported by experimental data and detailed protocols.

The reactivity of salicylaldehydes is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. These factors significantly influence the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton, thereby dictating the kinetics and thermodynamics of their reactions. This comparison will focus on key reactions such as Schiff base formation and Knoevenagel condensation, which are pivotal in various synthetic applications.

The Influence of Steric and Electronic Effects

The chemical behavior of this compound is profoundly influenced by the presence of two bulky tert-butyl groups at positions 3 and 5 of the benzene (B151609) ring. These groups exert a significant steric hindrance around the reactive aldehyde and hydroxyl functionalities.[1] This steric crowding can modulate the approach of nucleophiles to the carbonyl group, thereby affecting reaction rates.

In contrast, other substituted salicylaldehydes may feature electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) like nitro (-NO2). EDGs tend to increase the electron density on the aromatic ring, making the carbonyl carbon less electrophilic and slowing down nucleophilic attack. Conversely, EWGs decrease the electron density, enhancing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[2][3]

Comparative Reactivity in Schiff Base Formation

Schiff base formation, the condensation reaction between an aldehyde and a primary amine, is a cornerstone of salicylaldehyde chemistry, leading to the formation of valuable salen-type ligands for catalysis and medicinal applications.[1] The rate and yield of this reaction are highly dependent on the substituents of the salicylaldehyde.

The steric hindrance in this compound can play a dual role. While it might slow down the initial nucleophilic attack of the amine due to steric repulsion, it can also stabilize the resulting Schiff base and its metal complexes.[4]

Table 1: Comparison of Yields in Condensation Reactions of Various Salicylaldehydes

Salicylaldehyde DerivativeReactantProduct TypeYield (%)Reference
SalicylaldehydeMalononitrile2-Iminochromene71[5]
2-Hydroxy-5-methoxybenzaldehydeMalononitrile2-Iminochromene81[5]
5-BromosalicylaldehydeNitropropene2,3-Disubstituted chromene33-40[5]
5-ChlorosalicylaldehydeNitropropene2,3-Disubstituted chromene33-40[5]
3,5-DichlorosalicylaldehydeNitropropene2,3-Disubstituted chromene33-40[5]
SalicylaldehydeAcetophenoneChalcone85[5]

Note: The yields reported are for specific reactions under particular conditions and are presented here for illustrative purposes. Direct comparison of reactivity should be made with caution due to varying experimental setups.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key reactions are provided below.

General Procedure for Schiff Base Formation

This protocol is a generalized procedure based on common laboratory practices for the synthesis of imines.[6]

Materials:

  • Substituted salicylaldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the substituted salicylaldehyde in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The Schiff base product, if solid, will precipitate out of the solution. Collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Kinetic Analysis of Imine Formation by UV-Vis Spectroscopy

This protocol is adapted from methodologies used for monitoring enzymatic kinetics and can be applied to compare the rates of Schiff base formation for different salicylaldehydes.[7]

Materials:

  • Stock solutions of various salicylaldehydes in a suitable solvent (e.g., ethanol or methanol).

  • Stock solution of a primary amine in the same solvent.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for the expected imine product.

  • In a quartz cuvette, place a solution of the chosen salicylaldehyde at a known concentration.

  • Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate.

  • Initiate the reaction by adding a known concentration of the amine solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at the predetermined λmax at regular time intervals.

  • Continue data collection until the reaction reaches completion (i.e., the absorbance becomes constant).

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

  • Repeat the experiment for each salicylaldehyde derivative under identical conditions (concentration, temperature, and solvent) to compare their reaction rates.

Visualizing Reaction Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Schiff_Base_Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products Salicylaldehyde Substituted Salicylaldehyde Nucleophilic_Attack Nucleophilic Attack Salicylaldehyde->Nucleophilic_Attack Amine Primary Amine Amine->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Intermediate Schiff_Base Schiff Base (Imine) Dehydration->Schiff_Base Water Water Dehydration->Water

Caption: General mechanism of Schiff base formation from a substituted salicylaldehyde and a primary amine.

Kinetic_Analysis_Workflow A Prepare stock solutions of salicylaldehydes and amine B Determine λmax of imine product A->B C Equilibrate salicylaldehyde solution in cuvette B->C D Initiate reaction by adding amine C->D E Record absorbance vs. time at λmax D->E F Calculate initial reaction rate from the slope E->F G Repeat for all salicylaldehydes F->G H Compare reaction rates G->H

Caption: Experimental workflow for the comparative kinetic analysis of imine formation.

Conclusion

The reactivity of this compound is a complex interplay of its steric and electronic properties. The bulky tert-butyl groups introduce significant steric hindrance, which can decrease the rate of nucleophilic attack compared to less hindered salicylaldehydes. However, these groups also contribute to the stability of the resulting products. In comparison, salicylaldehydes with electron-withdrawing substituents generally exhibit enhanced reactivity towards nucleophiles due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups tend to decrease this reactivity.

For researchers and drug development professionals, the choice of a specific salicylaldehyde derivative will depend on the desired outcome. If rapid reaction kinetics are required, a salicylaldehyde with an electron-withdrawing group might be preferable. However, if the stability of the final product, such as a metal complex, is of primary importance, the sterically hindered this compound may be the superior choice. The provided experimental protocols offer a starting point for conducting direct comparative studies to inform this selection process.

References

A Spectroscopic Guide to Schiff Base Synthesis: Comparing Starting Material and Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the transformation of reactants to products in the synthesis of N-salicylideneaniline, a representative Schiff base, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the spectroscopic characteristics of the starting materials and the final product, supported by experimental data and protocols.

The formation of a Schiff base from an aldehyde (or ketone) and a primary amine is a cornerstone of synthetic chemistry, yielding the characteristic imine or azomethine (-C=N-) functional group. Spectroscopic analysis is crucial for confirming the successful synthesis by tracking the disappearance of reactant functional groups and the appearance of the new imine linkage. This guide uses the reaction of salicylaldehyde (B1680747) and aniline (B41778) to form N-salicylideneaniline as a model system to illustrate these spectroscopic changes.

Spectroscopic Data Comparison

The successful synthesis of N-salicylideneaniline is evidenced by distinct changes across various spectroscopic techniques. The key transformations are the condensation of the aldehyde's carbonyl group and the amine's amino group to form the imine bond.

Table 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is instrumental in identifying the functional groups present in the starting materials and the product. The most significant changes are the disappearance of the C=O stretch from salicylaldehyde and the N-H stretches from aniline, coupled with the emergence of the C=N stretch in N-salicylideneaniline.[1][2][3][4][5]

CompoundFunctional GroupCharacteristic Peak (cm⁻¹)Observations
SalicylaldehydeC=O (aldehyde)~1665Strong absorption, disappears in product
O-H (phenol)~3200 (broad)Present in starting material and product
AnilineN-H (primary amine)~3430 and ~3350Two distinct peaks, disappear in product
N-salicylideneanilineC=N (imine)~1620Strong absorption, confirms product formation
O-H (phenol)~3200 (broad)Remains present
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecules. The formation of the Schiff base is clearly indicated by the appearance of a new signal corresponding to the proton of the imine group.[6][7][8][9][10][11][12]

CompoundProton EnvironmentChemical Shift (δ, ppm)Observations
Salicylaldehyde-CHO (aldehyde)~9.8Disappears in product
Ar-H~6.8 - 7.5Present
-OH (phenol)~11.0Present
Aniline-NH₂ (amine)~3.8 (broad)Disappears in product
Ar-H~6.7 - 7.2Present
N-salicylideneaniline-CH=N- (imine)~8.6New signal, confirms product formation
Ar-H~6.9 - 7.8Present
-OH (phenol)~12.8Shifted downfield due to hydrogen bonding with imine nitrogen
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy is used to identify the carbon framework of the molecules. The key diagnostic change is the disappearance of the carbonyl carbon signal from the aldehyde and the appearance of the imine carbon signal in the product.[13][14][15][16][17]

CompoundCarbon EnvironmentChemical Shift (δ, ppm)Observations
SalicylaldehydeC=O (aldehyde)~190Disappears in product
Ar-C~117 - 161Present
AnilineAr-C-NH₂~147Signal shifts in product
Ar-C~115 - 129Present
N-salicylideneanilineC=N (imine)~162New signal, confirms product formation
Ar-C~117 - 162Present
Table 4: UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The formation of the conjugated imine system in the Schiff base results in new absorption bands.[18][19][20]

Compoundλmax (nm)Electronic TransitionObservations
Salicylaldehyde~255, ~325π → πPresent
Aniline~230, ~280π → πPresent
N-salicylideneaniline~265, ~345, ~435π → π, n → πNew bands appear due to extended conjugation and the imine group

Experimental Protocols

Synthesis of N-salicylideneaniline[21][22][23]
  • Preparation of Reactant Solutions: Dissolve salicylaldehyde (1.0 equivalent) in ethanol (B145695) in a round-bottom flask. In a separate beaker, dissolve aniline (1.0 equivalent) in ethanol.

  • Reaction: Slowly add the aniline solution to the salicylaldehyde solution while stirring.

  • Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and dry in a desiccator.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Record the FT-IR spectra of the starting materials and the dried product using the KBr pellet method or as a thin film on a salt plate.

  • NMR Spectroscopy: Dissolve the starting materials and the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H and ¹³C NMR spectra.

  • UV-Vis Spectroscopy: Prepare dilute solutions of the starting materials and the product in a suitable solvent (e.g., ethanol or methanol) and record the UV-Vis absorption spectra.

Workflow and Logical Relationships

The synthesis and characterization of a Schiff base follow a logical progression from reactants to a fully characterized product.

SchiffBaseSynthesis cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Salicylaldehyde Salicylaldehyde (Aldehyde) Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Salicylaldehyde->Reaction Aniline Aniline (Primary Amine) Aniline->Reaction Product N-salicylideneaniline (Schiff Base) Reaction->Product FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR UVVis UV-Vis Spectroscopy Product->UVVis Analysis Data Analysis and Comparison FTIR->Analysis NMR->Analysis UVVis->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Caption: Workflow for Schiff base synthesis and characterization.

References

Unveiling the Structural Landscape of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals delving into the solid-state structures of Schiff base derivatives of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. This guide provides a comparative analysis of their X-ray crystal structures, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of their molecular architecture.

The sterically hindered phenolic aldehyde, this compound, serves as a versatile building block for the synthesis of a wide array of Schiff base ligands. These ligands and their metal complexes are of significant interest in catalysis, materials science, and medicinal chemistry. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for establishing structure-property relationships and designing novel molecules with tailored functionalities. This guide offers a comparative overview of the crystallographic data for the parent aldehyde and several of its Schiff base derivatives, providing valuable insights into the influence of substituent variations on their solid-state packing and molecular conformation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and a selection of its Schiff base derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and key intramolecular dimensions, highlighting the structural impact of the imine substituent.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZC=N (Å)O-H···N (Å)
This compound[1]C₁₅H₂₂O₂MonoclinicP2₁/n11.627(1)10.1214(7)25.461(2)9090.00902994.1(6)8N/AN/A
(E)-2,4-di-tert-butyl-6-{[(4-fluorophenyl)imino]methyl}phenol[2]C₂₁H₂₆FNOOrthorhombicPna2₁10.489(1)17.920(2)10.489(1)9090.00901971.8(4)41.278(4)1.87
(E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol[3][4][5]C₂₂H₂₈ClNOMonoclinicP2₁/c10.898(5)6.230(3)15.095(8)90108.928(6)90969.5(8)21.278(4)1.87
(E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol[6]C₂₁H₂₈N₂OMonoclinicP2₁/c10.898(5)6.230(3)15.095(8)90108.928(6)90969.5(8)21.278(4)1.87
N,N'-Bis(3,5-di-tert-butylsalicylidene)ethylenediamineC₃₂H₄₈N₂O₂OrthorhombicP2₁2₁2₁6.783218.325027.75109090.00903448.94~1.28~1.8-1.9

Experimental Protocols

The determination of the crystal structures presented in this guide generally follows a standardized workflow. Below are detailed methodologies for the key experiments.

Synthesis and Crystal Growth

Synthesis of Schiff Base Derivatives: The Schiff base derivatives are typically synthesized via a condensation reaction between this compound and the corresponding primary amine.

  • Dissolution: Equimolar amounts of this compound and the desired amine are dissolved in a suitable solvent, commonly ethanol (B145695) or methanol.[2][6]

  • Reaction: The reaction mixture is stirred and refluxed for a period ranging from a few hours to overnight to ensure complete reaction.[2][6]

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried.[6]

Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or diffusion techniques.

  • Slow Evaporation: The purified Schiff base is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, chloroform/methanol) to form a saturated or near-saturated solution. The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.[7][8][9]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[1]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower temperatures, to induce crystallization.[8]

X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature, often low temperatures like 100 K or 150 K, to minimize thermal vibrations of the atoms.[1] The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector to record the intensities and positions of the diffracted X-ray beams.[2]

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data using least-squares methods. During refinement, the positions, and thermal parameters of the atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor.

Visualizing the Workflow and Molecular Relationships

To better illustrate the processes involved in the X-ray crystal structure analysis of these derivatives, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis Aldehyde 3,5-Di-tert-butyl-2- hydroxybenzaldehyde Condensation Condensation Reaction (e.g., in Ethanol, Reflux) Aldehyde->Condensation Amine Primary Amine (e.g., Aniline, Ethylenediamine) Amine->Condensation Crude_Product Crude Schiff Base Condensation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure Schiff Base Purification->Pure_Product Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Pure_Product->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis of this compound derivatives.

G cluster_derivatives Schiff Base Derivatives Parent This compound Aniline N-Aryl (e.g., Aniline) Parent->Aniline + Ar-NH₂ Aliphatic N-Alkyl (e.g., Ethylamine) Parent->Aliphatic + R-NH₂ Diamines Bis-Schiff Bases (e.g., Ethylenediamine) Parent->Diamines + H₂N-(CH₂)n-NH₂ (2:1 ratio) Substituted_Aniline N-Substituted Aryl (e.g., Haloanilines) Aniline->Substituted_Aniline Substitution on Aryl Ring

Caption: Logical relationship illustrating the formation of various Schiff base derivatives from the parent aldehyde.

References

A Comparative Guide to Catalysts in the Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a crucial precursor for Schiff base ligands and various organic compounds, is accomplished through several catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. This guide provides an objective comparison of different catalytic methods, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.

Comparison of Catalytic Syntheses

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of this compound. The primary starting material for these reactions is 2,4-di-tert-butylphenol (B135424).

Catalyst/MethodReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Tin(IV) chloride2,4-di-tert-butylphenol, triethylamine (B128534), paraformaldehydeToluene (B28343)801288[1]
Magnesium chloride2,4-di-tert-butylphenol, paraformaldehyde, triethylamineTHFReflux390[2]
Duff Reaction2,4-di-tert-butylphenol, hexamethylenetetramineGlacial acetic acid1301-5 (followed by 0.5-1h hydrolysis)40-46[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Tin(IV) chloride Catalyzed Synthesis[1]

This method employs a Lewis acid catalyst for the formylation of 2,4-di-tert-butylphenol.

Materials:

Procedure:

  • To a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (1.69 mL, 12.12 mmol) in toluene (15 mL), add SnCl₄ (0.28 mL, 2.42 mmol) dropwise under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes at room temperature.

  • Add paraformaldehyde (1.60 g, 53.31 mmol) in a single portion.

  • Heat the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, add water (50 mL) and extract the product with EtOAc (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a 1:1 mixture of CHCl₃ and hexane as the eluent to obtain this compound as a pale-yellow oil.

Magnesium chloride Catalyzed Synthesis[2]

This protocol utilizes magnesium chloride as a catalyst for the synthesis.

Materials:

  • 2-tert-butylphenol (B146161) (starting material for a related synthesis, but the conditions are illustrative)

  • Magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl, dilute)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 2-tert-butylphenol (4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol) in THF (120 mL) at room temperature, add triethylamine (8.35 mL, 60 mmol) dropwise.

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling, add water to quench the reaction.

  • Extract the crude product with EtOAc (3 x 50 mL). If an emulsion forms, a small amount of dilute HCl can be added.

  • Dry the combined organic layers over MgSO₄ and evaporate the volatiles under low pressure to yield the product.

Duff Reaction[3]

The Duff reaction is a classic method for the formylation of phenols using hexamethylenetetramine.

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamethylenetetramine

  • Glacial acetic acid

  • Sulfuric acid (20% aqueous solution)

  • Methanol (B129727)

Procedure:

  • Heat a 2 M solution of 2,4-di-tert-butylphenol and 2 equivalents of hexamethylenetetramine in glacial acetic acid at approximately 130 °C for 1 to 5 hours.

  • Add about one volume of water or aqueous acid (e.g., 20% sulfuric acid) and heat the resulting mixture at about 130 °C for 0.5 to 1 hour to hydrolyze the intermediate.

  • Cool the solution to 60-80 °C and separate the organic phase.

  • The crude product can be purified by recrystallization from cold methanol (0-5 °C).

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G General Synthesis Workflow A Reactant Preparation (2,4-di-tert-butylphenol, Solvent) B Catalyst & Reagent Addition (e.g., SnCl4, MgCl2, or Hexamethylenetetramine) A->B C Reaction (Heating under controlled temperature and time) B->C D Quenching & Workup (e.g., Addition of water, Extraction) C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Product Characterization (e.g., NMR, IR, Melting Point) E->F

Caption: General workflow for the synthesis of this compound.

References

A Comparative Guide to the Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Alternatives to the Duff Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of substituted salicylaldehydes is of paramount importance. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a key building block for Schiff base ligands like those used in Jacobsen's catalyst, is traditionally synthesized via the Duff reaction.[1] However, the Duff reaction is often characterized by modest yields, prompting the exploration of more efficient alternatives.[2]

This guide provides an objective comparison of alternative ortho-formylation methods for synthesizing this compound from its precursor, 2,4-di-tert-butylphenol (B135424).[3] We present quantitative data from key methods, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the optimal synthetic route.

Comparison of Synthetic Methodologies

The following table summarizes the performance of the traditional Duff reaction against higher-yield, modern alternatives for the ortho-formylation of 2,4-di-tert-butylphenol.

MethodKey ReagentsSolventTemperatureTimeYield (%)Reference
Duff Reaction HexamethylenetetramineGlacial Acetic Acid130 °C2.5 hours40-47%[4]
Magnesium Methoxide Magnesium, ParaformaldehydeMethanol (B129727) / Toluene (B28343)95-100 °C4 hours73%[5]
Tin (IV) Chloride SnCl₄, Triethylamine (B128534), ParaformaldehydeToluene80 °C12 hours88%[6]

Experimental Protocols

Detailed methodologies for the benchmark Duff reaction and two high-yield alternatives are provided below.

Protocol 1: Duff Reaction (Benchmark Method)

This procedure is based on the classical approach using hexamethylenetetramine (HMT) in an acidic medium.

Materials:

  • 2,4-di-tert-butylphenol (1.0 mol)

  • Hexamethylenetetramine (HMT) (2.0 mol)

  • Glacial Acetic Acid (500 mL)

  • 20% (v/v) Aqueous Sulfuric Acid (500 mL)

  • Methanol (for recrystallization)

Procedure:

  • A mixture of 2,4-di-tert-butylphenol (208.4 g, 1.0 mol) and HMT (283.2 g, 2.0 mol) in 500 mL of glacial acetic acid is heated to 130°C with stirring for 2 hours.[4]

  • A solution of 500 mL of 20% aqueous sulfuric acid is then added, and the resulting solution is refluxed for an additional 30 minutes.[4]

  • The solution is cooled to approximately 60-80°C, and the organic phase is separated.[4]

  • The crude product is purified by recrystallization twice from 150-200 mL of cold (0-5°C) methanol to yield 93 to 107 g (40-46% yield) of pure 3,5-di-tert-butylsalicylaldehyde.[4]

Protocol 2: Magnesium Methoxide-Mediated Formylation

This method utilizes a magnesium catalyst for a highly selective ortho-formylation, achieving significantly higher yields than the Duff reaction.

Materials:

  • Magnesium turnings (1.2 mol)

  • Anhydrous Methanol (535 mL initially)

  • 2,4-di-tert-butylphenol (2.0 mol)

  • Toluene (800 mL)

  • Paraformaldehyde (7.0 mol)

  • 10% Sulfuric Acid (800 mL)

Procedure:

  • To a 2 L three-necked flask, add 535 mL of anhydrous methanol. Add magnesium strips (28.8 g, 1.2 mol) in batches at room temperature.[5]

  • Reflux the mixture until hydrogen evolution ceases. Then, add 2,4-di-tert-butylphenol (300 g, 2.0 mol) and continue to reflux for 1.5 hours.[5]

  • Distill off approximately 400 mL of methanol. Add 800 mL of toluene and continue distillation until the system's boiling point reaches 95°C to remove the remaining methanol as an azeotrope.[5]

  • Maintain the temperature at 95-100°C and, over 2 hours, add a slurry of paraformaldehyde (210 g, 7.0 mol) in 100 mL of toluene. Allow the reaction to proceed for 2 hours.[5]

  • Cool the mixture to 50°C, add 800 mL of 10% sulfuric acid, and stir for 2 hours for hydrolysis.[5]

  • Separate the aqueous layer. Extract the organic phase with toluene (3 x 100 mL).[5]

  • Combine the organic phases, wash with water until neutral, and dry over anhydrous magnesium sulfate.[5]

  • Remove the solvent under reduced pressure. The crude product is purified by column chromatography (eluent: n-hexane) to yield the final product (260.2 g, 73.1% yield).[5]

Protocol 3: Tin(IV) Chloride-Mediated Formylation

This protocol employs a Lewis acid, SnCl₄, to direct the ortho-formylation, resulting in an excellent yield.

Materials:

  • 2,4-di-tert-butylphenol (24.23 mmol)

  • Triethylamine (12.12 mmol)

  • Toluene (15 mL)

  • Tin(IV) Chloride (SnCl₄) (2.42 mmol)

  • Paraformaldehyde (53.31 mmol)

  • Ethyl Acetate (EtOAc) and Hexane (for workup and chromatography)

  • Water

Procedure:

  • To a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (1.69 mL, 12.12 mmol) in toluene (15 mL), add SnCl₄ (0.28 mL, 2.42 mmol) dropwise under a nitrogen atmosphere. Stir for 15 minutes at room temperature.[6]

  • Add paraformaldehyde (1.60 g, 53.31 mmol) in a single portion and heat the mixture at 80°C for 12 hours.[6]

  • After cooling to room temperature, add water (50 mL) and extract the product with EtOAc (3 x 50 mL).[6]

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate the solution.[6]

  • Purify the residue by silica (B1680970) gel chromatography using a 1:1 mixture of CHCl₃/hexane as the eluent to obtain the product as a pale-yellow oil (4.98 g, 88% yield).[6]

Visualized Workflows and Mechanisms

The following diagrams illustrate the general synthetic pathway and the mechanisms of the discussed reactions.

G cluster_start Starting Material cluster_reaction Formylation Step cluster_product Final Product A 2,4-Di-tert-butylphenol B Duff Reaction (HMT, Acid) [Yield: 40-47%] A->B C Magnesium Method (Mg(OMe)₂, (CH₂O)n) [Yield: 73%] A->C D Tin Method (SnCl₄, (CH₂O)n) [Yield: 88%] A->D E 3,5-Di-tert-butyl- 2-hydroxybenzaldehyde B->E C->E D->E

Caption: Comparative workflow for the synthesis of this compound.

G A 2,4-Di-tert-butylphenol E Electrophilic Aromatic Substitution (Phenol attacks Iminium Ion) A->E B Hexamethylenetetramine (HMT) C Protonation of HMT (Acidic Medium) B->C H⁺ D Formation of Electrophilic Iminium Ion C->D D->E F Aminomethylated Intermediate E->F G Intramolecular Redox & Hydrolysis F->G H₂O, H⁺ H This compound G->H

Caption: Simplified reaction pathway for the Duff Reaction.

G A 2,4-Di-tert-butylphenol C Formation of Magnesium Phenoxide Chelate A->C B Magnesium Reagent (Mg(OMe)₂ or MgCl₂/Et₃N) B->C E Coordination and Attack (ortho-selective) C->E D Paraformaldehyde (CH₂O)n D->E F Intermediate Magnesium Complex E->F G Acidic Workup (Hydrolysis) F->G H₃O⁺ H This compound G->H

Caption: Logical steps in the Magnesium-mediated ortho-formylation method.

References

The Strategic Advantage of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in High-Performance Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount in the design of effective metal complex catalysts and materials. In the realm of salicylaldehyde-derived ligands, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde has emerged as a superior choice for creating robust, selective, and highly active coordination compounds. This guide provides a comprehensive comparison of this compound with other salicylaldehyde (B1680747) alternatives, supported by experimental data and detailed protocols, to underscore its advantages in modern ligand synthesis.

The unique substitution pattern of this compound, featuring bulky tert-butyl groups at the 3 and 5 positions of the salicylaldehyde core, imparts significant steric and electronic advantages to the resulting ligands and their metal complexes. These properties translate into enhanced stability, solubility, and catalytic performance, making it a cornerstone reagent in the synthesis of high-performance catalysts, such as the renowned Jacobsen's catalyst for asymmetric epoxidation.

Comparative Performance Analysis

The primary advantages of employing this compound in ligand synthesis, particularly for Schiff base and salen-type ligands, can be attributed to the profound influence of the tert-butyl groups on the ligand's steric and electronic properties.[1][2]

Steric Effects:

The sheer bulk of the tert-butyl groups provides a steric shield around the metal center in the resulting complex. This steric hindrance plays a crucial role in:

  • Enhanced Catalyst Stability: The bulky groups protect the metal center from unwanted side reactions and decomposition pathways, leading to more robust and longer-lasting catalysts.[3]

  • Increased Selectivity: In catalysis, the steric bulk can control the approach of substrates to the active site, leading to higher regio- and enantioselectivity. This is a key principle behind the success of Jacobsen's catalyst.[4][5]

  • Improved Solubility: The nonpolar tert-butyl groups increase the solubility of the ligands and their metal complexes in organic solvents, which is often advantageous for homogeneous catalysis.

Electronic Effects:

The electron-donating nature of the tert-butyl groups influences the electronic environment of the ligand and the coordinated metal center. This can:

  • Tune Redox Potentials: The electronic properties of the ligand can be modulated by the substituents on the salicylaldehyde rings, which in turn tunes the redox behavior of the metal center.[6]

  • Stabilize Oxidized Species: The incorporation of tert-butyl groups at the ortho and para positions can significantly stabilize one-electron oxidized products, such as phenoxyl radicals, which can be important in certain catalytic cycles.[1]

The following table provides a qualitative comparison of ligands derived from this compound with those from unsubstituted salicylaldehyde.

PropertyLigands from this compoundLigands from SalicylaldehydeRationale
Ligand/Complex Solubility High in non-polar organic solventsModerate to lowThe lipophilic tert-butyl groups increase solubility.
Catalyst Stability HighModerateSteric bulk protects the metal center from degradation.[3]
Enantioselectivity (in asymmetric catalysis) Generally HighGenerally LowerThe chiral pocket created by the bulky groups enhances stereochemical control.[4]
Synthesis Yield Typically Good to ExcellentGood to ExcellentCondensation reactions are generally high-yielding for both.

While comprehensive quantitative data directly comparing a wide range of substituted salicylaldehydes in a single study is scarce, the literature consistently points to the superior performance of catalysts derived from this compound in demanding catalytic applications, particularly in asymmetric synthesis. For instance, the high enantiomeric excesses achieved with Jacobsen's catalyst in the epoxidation of unfunctionalized olefins are a direct consequence of the ligand architecture enforced by the di-tert-butyl substituents.[4][5]

Experimental Protocols

To illustrate the practical application of this compound, a detailed protocol for the synthesis of N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the ligand component of Jacobsen's catalyst, is provided below.

Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Materials:

Procedure:

  • Preparation of the free diamine: In a suitable flask, dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate and potassium carbonate in water. Extract the aqueous solution with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free (R,R)-1,2-diaminocyclohexane.

  • Ligand Synthesis: In a round-bottom flask equipped with a reflux condenser, dissolve the freshly prepared (R,R)-1,2-diaminocyclohexane in absolute ethanol.

  • Add a solution of this compound (2.0 equivalents) in hot ethanol to the diamine solution.

  • Heat the reaction mixture at reflux for 1 hour. A yellow solid should precipitate.

  • After the reflux period, add water to the mixture and cool it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the yellow solid by suction filtration and wash it with cold ethanol.

  • For purification, dissolve the solid in dichloromethane and wash the solution sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure Schiff base ligand as a bright yellow solid.

Visualizing the Synthesis and Logic

To better understand the synthesis workflow and the logical relationship of the components, the following diagrams are provided.

G General Synthesis of Salen-type Ligands cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Condensation Condensation Reaction (e.g., in Ethanol, Reflux) Salicylaldehyde->Condensation Diamine Diamine Diamine->Condensation Ligand Schiff Base / Salen-type Ligand Condensation->Ligand

Caption: Workflow for the synthesis of Salen-type ligands.

G Advantages of 3,5-Di-tert-butyl Substituents cluster_effects Primary Effects cluster_advantages Resulting Advantages in Ligands/Complexes A 3,5-Di-tert-butyl Groups B Steric Hindrance A->B C Electron Donating Properties A->C D Enhanced Stability B->D E Increased Selectivity B->E F Improved Solubility B->F G Tuned Redox Properties C->G

Caption: The impact of 3,5-di-tert-butyl groups on ligand properties.

Conclusion

The strategic incorporation of this compound in ligand synthesis offers a clear pathway to developing superior metal complexes for a range of applications, most notably in asymmetric catalysis. The steric and electronic advantages conferred by the tert-butyl groups lead to catalysts with enhanced stability, solubility, and selectivity. For researchers aiming to design next-generation catalysts and functional materials, this compound represents a critical and highly advantageous building block.

References

A Comparative Guide to Metal Complexes of Substituted Salicylaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of metal complexes derived from variously substituted salicylaldehydes, supported by experimental data, to inform research and development in medicinal chemistry and catalysis.

The versatile coordination chemistry of salicylaldehyde (B1680747) and its derivatives has positioned them as privileged ligands in the development of metal complexes with a wide array of applications. The electronic and steric effects of substituents on the salicylaldehyde ring, combined with the choice of the central metal ion, allow for the fine-tuning of the physicochemical properties and biological activities of the resulting complexes. This guide provides a comparative overview of these complexes, focusing on their anticancer, antimicrobial, and antioxidant properties, as well as their stability, supported by quantitative data from various studies.

Performance Comparison: A Data-Driven Overview

The biological and physicochemical properties of metal complexes derived from substituted salicylaldehydes are profoundly influenced by the nature and position of the substituents on the aromatic ring, as well as the coordinated metal ion. The following tables summarize key quantitative data to facilitate a direct comparison of their performance.

Anticancer Activity

The in vitro cytotoxicity of these complexes against various cancer cell lines is a key indicator of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Salicylaldehyde Metal Complexes.

Complex Ligand Substituent Metal Ion Cancer Cell Line IC50 (µM) Reference
Cu-04 Not Specified Cu(II) Hep-G2 5.18 ± 0.19 [1]
Cu-03 Not Specified Cu(II) Hep-G2 7.27 ± 0.26 [1]
Cu-08 Imidazole co-ligand Cu(II) A-549 0.59 [1]
Cu-09 Phenanthroline co-ligand Cu(II) A-549 0.67 [1]
Cu-11 Not Specified Cu(II) NCI-H460 13.2 ± 4.6 [1]
Cu-11 Not Specified Cu(II) Hep-G2 14.3 ± 5.3 [1]
Cu-27 Not Specified Cu(II) MCF-7 28.72 ± 1.1 [1]
Cu-30 Not Specified Cu(II) MCF-7 29.63 ± 0.54 [1]
Cisplatin - Pt(II) A-549 4.13 [1]
Cisplatin - Pt(II) MCF-7 3.92 [1]
Hydrazone 1 3,4-dimethoxy - BV-173 < 1 [2]
Hydrazone 2 3,5-dimethoxy - K-562 < 1 [2]

| Hydrazone 3 | 2,3-dimethoxy | - | AR-230 | < 1 |[2] |

Note: Lower IC50 values indicate higher potency. Values in bold represent exceptional activity.

Antimicrobial Activity

The increasing prevalence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Metal complexes of salicylaldehydes have shown promising activity against a range of bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Palladium(II) Complexes. | Complex | Ligand Substituent | S. aureus | B. subtilis | X. campestris | E. coli | Reference | |---|---|---|---|---|---| | [Pd(4-Et₂N-salo)₂] | 4-diethylamino | 100 | 100 | 50 | 50 |[3] | | [Pd(3,5-diBr-salo)₂] | 3,5-dibromo | 25 | 25 | 25 | 25 |[3] | | [Pd(3,5-diCl-salo)₂] | 3,5-dichloro | 50 | 50 | 25 | 25 |[3] | | [Pd(5-F-salo)₂] | 5-fluoro | 50 | 50 | 50 | 50 |[3] | | [Pd(4-OMe-salo)₂] | 4-methoxy | 100 | 100 | 100 | 100 |[3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher efficacy.

Antioxidant Activity

The ability of these complexes to scavenge free radicals is a measure of their antioxidant potential, which is crucial in combating oxidative stress-related diseases.

Table 3: Comparative Antioxidant Activity of Metal Complexes.

Complex/Ligand Metal Ion Assay Activity (%) / IC50 (µg/mL) Reference
[Cu(5-F-salo)(bipyam)Cl] Cu(II) ABTS Scavenging 78.89 ± 0.18 % [4]
[Cu(5-F-salo)(neoc)Cl] Cu(II) H₂O₂ Reduction 99.69 ± 0.29 % [4]
PAS-Ni Complex Ni(II) DPPH Scavenging IC50: 0.88 [5]
Para-aminosalicylic acid (PAS) - DPPH Scavenging IC50: 2.13 [5]

| Ascorbic Acid (Standard) | - | DPPH Scavenging | IC50: 2.75 |[5] |

Stability Constants

The stability of a metal complex in solution is a critical factor for its biological activity and is quantified by the stability constant (log K). Higher values indicate greater stability.

Table 4: Stepwise Stability Constants (log K) of Metal Complexes with Salicylaldehyde-m-aminophenol (SMAP).

Metal Ion log K₁ log K₂ Reference
Cu(II) 9.90 8.05 [6]
Ni(II) 6.70 - [6]

| Co(II) | 6.55 | - |[6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of these complexes and the evaluation of their biological activities.

General Synthesis of Substituted Salicylaldehyde Metal Complexes

A common method for the synthesis of these complexes involves the reaction of a metal salt with the corresponding substituted salicylaldehyde ligand, often in a Schiff base form.

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_complexation Complexation Salicylaldehyde Substituted Salicylaldehyde SchiffBase Schiff Base Ligand Salicylaldehyde->SchiffBase Amine Primary Amine Amine->SchiffBase Solvent1 Ethanol (B145695)/Methanol Complex Metal Complex SchiffBase->Complex Reflux Reflux/ Stirring SchiffBase->Reflux MetalSalt Metal Salt (e.g., CuCl₂, Pd(OAc)₂) MetalSalt->Complex Solvent2 Ethanol/Methanol Complex->Reflux Filtration Filtration, Washing, Drying Complex->Filtration

Caption: General workflow for the synthesis of metal complexes from substituted salicylaldehydes.

Protocol:

  • Ligand Synthesis: The substituted salicylaldehyde (1 mmol) is dissolved in a suitable solvent like ethanol or methanol. To this solution, a primary amine (1 mmol) is added, and the mixture is refluxed or stirred at room temperature to form the Schiff base ligand.[7]

  • Complexation: An ethanolic solution of the metal salt (e.g., copper(II) chloride, palladium(II) acetate) (0.5 mmol) is added dropwise to the Schiff base solution.[7]

  • Reaction and Isolation: The reaction mixture is then refluxed for several hours. The resulting precipitate, the metal complex, is collected by filtration, washed with the solvent, and dried.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of the complex incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubation3->add_dmso measure_absorbance Measure absorbance at ~570 nm using a plate reader add_dmso->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with different concentrations of the metal complexes and incubated for another 48-72 hours.[1]

  • MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent like DMSO.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The IC50 value is calculated from the dose-response curve.[1]

Structure-Activity Relationships and Mechanistic Insights

The biological activity of these metal complexes is intricately linked to their structural features. The following diagram illustrates the key relationships between the ligand substituents, the metal ion, and the resulting biological effects.

SAR_Diagram cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_activity Biological Activity Substituent Substituent (e.g., -Cl, -Br, -NO₂, -OCH₃) Lipophilicity Lipophilicity Substituent->Lipophilicity ElectronicEffect Electronic Effect (Electron-withdrawing/-donating) Substituent->ElectronicEffect Anticancer Anticancer Activity Lipophilicity->Anticancer Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Antioxidant Antioxidant Activity ElectronicEffect->Antioxidant Metal Metal Ion (e.g., Cu, Pd, Ni, Zn) CoordinationGeometry Coordination Geometry Metal->CoordinationGeometry RedoxPotential Redox Potential Metal->RedoxPotential CoordinationGeometry->Anticancer RedoxPotential->Antioxidant

Caption: Structure-activity relationships of substituted salicylaldehyde metal complexes.

Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) on the salicylaldehyde ring can enhance the anticancer and antimicrobial activities of the complexes.[8] This is often attributed to increased lipophilicity, which facilitates passage through cell membranes. Conversely, electron-donating groups can enhance antioxidant properties. The choice of the metal ion influences the coordination geometry and redox potential of the complex, which are critical determinants of its biological mechanism of action. For instance, some copper complexes are thought to exert their anticancer effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

References

Unveiling the Antibacterial Potential of Novel Schiff Base Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of novel Schiff base derivatives against established antibiotics. Supported by experimental data from recent studies, this document delves into the synthetic methodologies and antibacterial screening protocols vital for the advancement of new antimicrobial agents.

The escalating threat of antibiotic resistance necessitates the exploration of new chemical entities with potent antimicrobial properties. Schiff bases, a class of organic compounds characterized by an azomethine group (-C=N-), have emerged as a promising scaffold in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including notable antibacterial efficacy.[1][2][3] This guide summarizes key findings on the antibacterial performance of various novel Schiff base derivatives, offering a comparative analysis with standard antibacterial drugs.

Comparative Antibacterial Activity

The antibacterial efficacy of Schiff base derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for a selection of recently synthesized Schiff bases, juxtaposed with the performance of conventional antibiotics against common Gram-positive and Gram-negative bacteria.

Compound/Antibiotic Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) Reference
Schiff Base Derivative 1 (from p-aminophenol and benzaldehyde) Escherichia coli62.57-12[4]
Staphylococcus aureus62.58-13[4]
Schiff Base Derivative 2 (from cinnamaldehyde) Escherichia coli62.57-9[4]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol Bacillus subtilis45.2-[5]
Escherichia coli1.6-[5]
Pseudomonas fluorescens2.8-[5]
Staphylococcus aureus3.4-[5]
Salicylaldehyde-based Schiff Base (SB1) Pseudomonas aeruginosa50-[6]
Salicylaldehyde-based Schiff Base (SB3) Pseudomonas aeruginosa50-[6]
Escherichia coli50-[6]
Salicylaldehyde-based Schiff Base (SB4) Escherichia coli50-[6]
Salicylaldehyde-based Schiff Base (SB5) Klebsiella pneumoniae50-[6]
Salicylaldehyde-based Schiff Base (SB6) Pseudomonas aeruginosa50-[6]
Salicylaldehyde-based Schiff Base (SB7) Enterobacter cloacae50-[6]
Salicylaldehyde-based Schiff Base (SB8) Escherichia coli50-[6]
Ciprofloxacin Staphylococcus aureus-22[7]
Pseudomonas aeruginosa-21.3[7]
Chloramphenicol Staphylococcus aureus-26.3[7]
Pseudomonas aeruginosa-27.3[7]
Amoxicillin Escherichia coli-18[8]

Experimental Protocols

The validation of the antibacterial activity of novel Schiff base derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the synthesis of Schiff bases and the subsequent evaluation of their antibacterial properties.

I. Synthesis of Schiff Base Derivatives

A general and widely adopted method for the synthesis of Schiff bases involves the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][9]

A. General Procedure for Schiff Base Synthesis from Aldehyde and Amine:

  • Reactant Preparation: Equimolar amounts of the desired aromatic aldehyde and primary amine are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.[10]

  • Reaction Conditions: The mixture is typically refluxed for a period ranging from 2 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[10][11]

  • Product Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the solid Schiff base. The product is then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under a vacuum.[10] Further purification can be achieved through recrystallization from an appropriate solvent.[11]

B. Synthesis from Diamine and Aldehyde:

For the synthesis of Schiff bases from a diamine, a 2:1 molar ratio of the aldehyde to the diamine is often employed. The reaction is carried out under similar conditions as described above.[8]

II. Evaluation of Antibacterial Activity

The antibacterial activity of the synthesized Schiff bases is commonly assessed using two primary methods: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar (B569324) well/disk diffusion method to measure the zone of inhibition.

A. Broth Microdilution Method for MIC Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final cell density of approximately 5 x 10^5 CFU/mL.[14]

  • Serial Dilution of Test Compounds: The Schiff base derivatives and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[15]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.[14][15]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

B. Agar Well/Disk Diffusion Method for Zone of Inhibition:

This method provides a qualitative or semi-quantitative measure of the antibacterial activity based on the diffusion of the antimicrobial agent through an agar medium.[16][17][18]

  • Preparation of Agar Plates: A standardized inoculum of the test bacterium is uniformly spread over the surface of a Mueller-Hinton agar plate.[16][19]

  • Application of Test Compounds:

    • Well Diffusion: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar plate using a sterile cork borer. A defined volume of the Schiff base solution (at a known concentration) is added to each well.[17][19]

    • Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the Schiff base solution and placed on the surface of the inoculated agar.[16]

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.[16]

  • Measurement of Inhibition Zone: The diameter of the clear zone around the well or disk, where bacterial growth is inhibited, is measured in millimeters.[16]

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for the validation of the antibacterial activity of novel Schiff base derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Activity Screening cluster_comparison Data Analysis & Comparison start Start: Select Aldehyde & Amine synthesis Schiff Base Synthesis (Condensation Reaction) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization prep_inoculum Prepare Bacterial Inoculum characterization->prep_inoculum mic_assay Broth Microdilution Assay prep_inoculum->mic_assay diffusion_assay Agar Well/Disk Diffusion Assay prep_inoculum->diffusion_assay determine_mic Determine MIC mic_assay->determine_mic comparison Compare with Standard Antibiotics determine_mic->comparison measure_zone Measure Zone of Inhibition diffusion_assay->measure_zone measure_zone->comparison conclusion Conclusion on Antibacterial Potency comparison->conclusion

Caption: Experimental workflow for synthesis and antibacterial validation of Schiff bases.

References

Performance Benchmark: Catalysts Derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Catalysts derived from 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, particularly manganese(III)-salen complexes, have established themselves as powerful tools in asymmetric synthesis, a critical process in the pharmaceutical industry for producing enantiomerically pure drugs. The bulky tert-butyl groups on the salicylaldehyde (B1680747) backbone play a crucial role in creating a chiral environment around the metal center, enabling high enantioselectivity in reactions such as the epoxidation of unfunctionalized olefins.[1] This guide provides a comprehensive comparison of the performance of these catalysts with alternatives derived from other salicylaldehyde derivatives, supported by experimental data and detailed protocols.

I. Comparative Performance in Asymmetric Epoxidation

The efficacy of a catalyst in asymmetric synthesis is primarily evaluated by its ability to convert reactants into the desired product (conversion) and to selectively produce one enantiomer over the other (enantiomeric excess or e.e.). The following tables summarize the performance of Mn(III)-salen catalysts derived from this compound and compares it with catalysts derived from other salicylaldehyde precursors in the asymmetric epoxidation of various alkenes.

Table 1: Asymmetric Epoxidation of Various Alkenes with a Mn(III)-salen Catalyst Derived from this compound [2]

AlkeneConversion (%)e.e. (%)
6-CN-2,2-dimethylchromene8184
6-acetyl-2,2-dimethylchromene7585
2,2-dimethylchromene7080
cis-β-methylstyrene5578
1,2-dihydronaphthalene6088
Indene4575

Table 2: Comparison of Homogeneous and Heterogeneous Mn(salen) Catalysts in the Asymmetric Epoxidation of Stilbene [3]

This table compares the performance of a homogeneous catalyst derived from 3,5-di-tert-butylsalicylidene with a heterogeneous version immobilized on a solid support.

Catalyst TypeSubstrateConversion (%)e.e. (%)
Homogeneous(Z)-stilbene>9577.5
Heterogeneous (immobilized)(Z)-stilbene>9570

II. Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of a Mn(III)-salen catalyst and its application in asymmetric epoxidation.

A. Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride (Jacobsen's Catalyst)

This procedure outlines the synthesis of a widely used chiral Mn(III)-salen catalyst.

Materials:

Procedure:

  • A solution of the salen ligand in absolute ethanol is heated to reflux.

  • Solid manganese(II) acetate tetrahydrate is added to the refluxing solution.

  • Air is bubbled through the solution while maintaining reflux to facilitate the oxidation of Mn(II) to Mn(III).

  • Lithium chloride is added, and the mixture is refluxed further.

  • The solvent is removed by rotary evaporation.

  • The crude product is redissolved in dichloromethane, washed with water and brine, and then dried.

  • The catalyst is precipitated by the addition of heptane and collected by filtration.

B. General Procedure for Asymmetric Epoxidation of Alkenes

This protocol describes a typical procedure for the epoxidation of an alkene using the synthesized Mn(III)-salen catalyst.

Materials:

  • Alkene

  • Jacobsen's Catalyst

  • Dichloromethane (CH₂Cl₂)

  • Buffered bleach solution (e.g., NaOCl buffered with Na₂HPO₄)

Procedure:

  • A buffered bleach solution is prepared and its pH is adjusted.

  • The alkene and the Mn(III)-salen catalyst are dissolved in dichloromethane.

  • The buffered bleach solution is added to the organic solution.

  • The biphasic mixture is stirred vigorously at a controlled temperature.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated.

  • The resulting epoxide is purified, and its conversion and enantiomeric excess are determined using appropriate analytical methods (e.g., GC, HPLC with a chiral column).

III. Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the synthesis and catalytic cycle.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis ligand Salen Ligand (from 3,5-Di-tert-butyl-2- hydroxybenzaldehyde) reflux Reflux in Ethanol ligand->reflux mn_salt Mn(OAc)₂·4H₂O mn_salt->reflux air_ox Air Oxidation reflux->air_ox licl LiCl Addition air_ox->licl workup Work-up & Purification licl->workup catalyst Mn(III)-Salen Catalyst workup->catalyst Catalytic_Cycle catalyst Mn(III)-Salen active_species High-valent Mn-Oxo Species catalyst->active_species Oxidation oxidant Oxidant (e.g., NaOCl) oxidant->active_species epoxide Epoxide active_species->epoxide Oxygen Transfer catalyst_regen Mn(III)-Salen (regenerated) active_species->catalyst_regen Reduction alkene Alkene alkene->epoxide catalyst_regen->catalyst Re-enters cycle

References

A Comparative Guide to Structural Analogs of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde serves as a versatile scaffold. Its structural analogs, primarily Schiff bases and their metal complexes, have garnered significant attention for their diverse applications in catalysis, and as therapeutic agents. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction to this compound and its Analogs

This compound is an aromatic aldehyde characterized by bulky tert-butyl groups at the 3 and 5 positions of the phenyl ring. These bulky groups enhance the solubility of its derivatives in organic solvents and provide steric hindrance that can be advantageous in catalytic applications.[1] The primary route to its structural analogs is through the condensation reaction of the aldehyde functional group with primary amines to form Schiff bases (imines).[1] This reaction is a cornerstone of its chemical utility, leading to a vast array of derivatives, especially the widely studied Salen-type ligands, which are tetradentate bis-Schiff bases.[1] These ligands readily form stable complexes with various transition metals, and the resulting metallo-complexes are the active species in many of the applications discussed below.

Anticancer Activity

Schiff base complexes derived from salicylaldehydes have emerged as a promising class of anticancer agents.[2][3] Their mechanism of action is often attributed to their ability to interact with biomacromolecules like DNA and proteins, induce oxidative stress through the generation of reactive oxygen species (ROS), and trigger programmed cell death (apoptosis).[4] The cytotoxic effects of these compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][6]

Comparative Performance of Anticancer Agents

The anticancer activity of these analogs is highly dependent on the nature of the amine used to form the Schiff base and the coordinated metal ion. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various salicylaldehyde (B1680747) Schiff base metal complexes against different cancer cell lines.

Compound/ComplexSchiff Base Derived FromMetal IonCancer Cell LineIC₅₀ (µM)Reference
Complex 2cSalicylic acid and amine scaffoldsPd(II)DU-145 (Prostate)7.1[7]
Complex 2cSalicylic acid and amine scaffoldsPd(II)PC-3 (Prostate)8.6[7]
Cisplatin (Control)-Pt(II)DU-145 (Prostate)8.2[7]
Cisplatin (Control)-Pt(II)PC-3 (Prostate)21.9[7]
Cu-08Salicylaldehyde and an amino acidCu(II)A-549 (Lung)0.59[8]
Cu-09Salicylaldehyde and an amino acidCu(II)A-549 (Lung)0.67[8]
Cisplatin (Control)-Pt(II)A-549 (Lung)4.13[8]
8S32-hydroxybenzaldehyde-MCF-7 (Breast)15.32 µg/mL[9]
8S42-hydroxybenzaldehyde-Huh7 (Liver)11.89 µg/mL[9]
8S52-hydroxybenzaldehyde-Huh7 (Liver)10.14 µg/mL[9]
Complex 2Pyridyl Schiff baseCd(II)SMMC-7721 (Hepatocellular Carcinoma)<10[4]
Complex 3Pyridyl Schiff baseEu(III)MDA-MB-231 (Breast)<10[4]
Signaling Pathways in Anticancer Activity

The anticancer mechanism of salicylaldehyde Schiff base complexes often involves the induction of apoptosis. One of the key signaling cascades implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] Additionally, the generation of Reactive Oxygen Species (ROS) can lead to cellular damage and trigger apoptosis.[4]

anticancer_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome Schiff_Base_Complex Schiff Base Metal Complex ROS ROS Generation Schiff_Base_Complex->ROS MAPK_Pathway MAPK Pathway Activation Schiff_Base_Complex->MAPK_Pathway Apoptosis Apoptosis ROS->Apoptosis MAPK_Pathway->Apoptosis

Anticancer signaling pathways of Schiff base complexes.

Antibacterial Activity

Structural analogs of this compound, particularly their Schiff base derivatives, have demonstrated significant antibacterial properties.[1][11][12] The antimicrobial activity is often influenced by the substituents on the amine portion of the Schiff base and the polarity of the solvent.[1] The effectiveness of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and by the disc diffusion method, which measures the zone of inhibition.[11][13]

Comparative Performance of Antibacterial Agents

The following table presents a comparison of the antibacterial activity of several salicylaldehyde Schiff bases against various bacterial strains.

CompoundAmine MoietyBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
SB12-aminobenzoic acidP. aeruginosa-50[11]
SB32-naphthylamineE. coli-50[11]
SB4p-phenylenediamineS. typhi-50[11]
SB5o-phenylenediamineK. pneumoniae-50[11]
L14-aminoantipyrineS. aureus32.5 ± 0.14-[2][3]
L32-aminophenolS. epidermidis32 ± 0.36-[2][3]
L32-aminophenolP. aeruginosa32 ± 0.36-[2][3]
Ciprofloxacin (Control)-S. epidermidis21.3 ± 0.315[2][3]
Chloramphenicol (Control)-P. aeruginosa26.3 ± 0.2430[2][3]

Catalytic Applications

Salen-type complexes derived from this compound and its analogs are widely employed as catalysts in various organic transformations, particularly in asymmetric synthesis.[14][15] The steric bulk of the tert-butyl groups and the ability to introduce chiral diamines into the Schiff base backbone are key to their catalytic efficacy and enantioselectivity.[14]

While a comprehensive side-by-side quantitative comparison is challenging due to varied reaction conditions across studies, the utility of these complexes is well-established. For instance, chiral Mn(salen) complexes are effective catalysts for the enantioselective epoxidation of olefins.[14] Similarly, Cu(II)- and Co(II)-salen complexes catalyze the asymmetric alkylation of α-amino acid enolates.[15]

Experimental Protocols

Synthesis of Schiff Base Analogs: General Procedure

The synthesis of Schiff bases from this compound and a primary amine is typically a straightforward condensation reaction.

  • Dissolution: Dissolve one equivalent of this compound in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.

  • Addition of Amine: Add a stoichiometric amount of the desired primary amine (one equivalent for monoamines, 0.5 equivalents for diamines) to the aldehyde solution.

  • Reaction: Reflux the reaction mixture for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and dried.

synthesis_workflow Start Start Dissolve_Aldehyde Dissolve Aldehyde in Solvent Start->Dissolve_Aldehyde Add_Amine Add Primary Amine Dissolve_Aldehyde->Add_Amine Reflux Reflux Reaction Mixture Add_Amine->Reflux Cool_and_Filter Cool and Filter Product Reflux->Cool_and_Filter Wash_and_Dry Wash and Dry Product Cool_and_Filter->Wash_and_Dry Characterize Characterize Product (FT-IR, NMR, etc.) Wash_and_Dry->Characterize End End Characterize->End

General workflow for Schiff base synthesis.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[17][18][19][20]

  • Preparation of Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[17]

  • Inoculation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and inoculate each well with a defined volume.[17]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

Conclusion

The structural analogs of this compound, predominantly Schiff bases and their metal complexes, represent a versatile and highly tunable class of compounds. Their applications span from potent anticancer and antibacterial agents to efficient catalysts in asymmetric synthesis. The biological activity and catalytic performance of these analogs can be finely tuned by modifying the amine precursor of the Schiff base and the choice of the coordinated metal ion. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel analogs, paving the way for the development of next-generation therapeutics and catalysts. Further research focusing on systematic comparative studies under standardized conditions will be crucial for elucidating structure-activity relationships and optimizing the performance of these promising compounds.

References

A Comparative Guide to the Applications of 3,5-Di-tert-butylsalicylaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Here is a literature review on the applications of 3,5-Di-tert-butylsalicylaldehyde, presented as a comparison guide for researchers, scientists, and drug development professionals.

3,5-Di-tert-butylsalicylaldehyde is a versatile organic compound that serves as a crucial building block for the synthesis of a wide array of Schiff bases and their metal complexes. These derivatives have garnered significant attention in various fields, including catalysis, medicinal chemistry, and materials science, owing to their unique structural and electronic properties. This guide provides a comparative overview of the key applications of 3,5-Di-tert-butylsalicylaldehyde derivatives, supported by experimental data and detailed methodologies.

Catalytic Applications

Schiff base complexes derived from 3,5-Di-tert-butylsalicylaldehyde, particularly salen-type ligands, are renowned for their catalytic activity in a range of organic transformations. The bulky tert-butyl groups at the 3 and 5 positions of the salicylaldehyde (B1680747) moiety play a crucial role in enhancing the stereoselectivity and stability of the resulting metal complexes.

Manganese(III)-salen complexes, famously known as Jacobsen's catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized olefins. The 3,5-di-tert-butyl substituents on the salicylidene rings are critical for achieving high enantioselectivities.

Table 1: Performance of Jacobsen's Catalyst in Asymmetric Epoxidation

OlefinProductYield (%)Enantiomeric Excess (ee, %)
cis-β-Methylstyrenecis-β-Methylstyrene oxide9286
StyreneStyrene oxide8497
1,2-Dihydronaphthalene1,2-Dihydronaphthalene oxide96>98

Data compiled from various sources. Reaction conditions may vary.

A detailed and reliable procedure for the large-scale preparation of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-))manganese(III) chloride has been well-documented.

  • Preparation of the Salen Ligand: (1R,2R)-(-)-1,2-Cyclohexanediamine is condensed with two equivalents of 3,5-di-tert-butylsalicylaldehyde in ethanol (B145695) to yield the Schiff base ligand.

  • Complexation with Manganese(II): The salen ligand is then treated with manganese(II) acetate (B1210297) in ethanol at reflux.

  • Oxidation and Chloride Addition: Air is bubbled through the reaction mixture to oxidize Mn(II) to Mn(III), followed by the addition of lithium chloride to yield the final catalyst.

experimental_workflow cluster_synthesis Synthesis of (R,R)-Jacobsen's Catalyst Diamine (1R,2R)-(-)-1,2- Cyclohexanediamine Ligand Salen Ligand Diamine->Ligand Aldehyde 3,5-Di-tert-butylsalicylaldehyde Aldehyde->Ligand Catalyst_pre Mn(II)-Salen Complex Ligand->Catalyst_pre Reflux in EtOH Mn_II Mn(OAc)₂ Mn_II->Catalyst_pre Catalyst (R,R)-Jacobsen's Catalyst Catalyst_pre->Catalyst Air Oxidation, LiCl

Caption: Synthesis workflow for (R,R)-Jacobsen's Catalyst.

Aluminum-salen complexes derived from 3,5-di-tert-butylsalicylaldehyde are effective initiators for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer. The steric bulk of the tert-butyl groups influences the catalytic activity and stereoselectivity of the polymerization.

Table 2: Performance of Aluminum-Salen Catalysts in Lactide ROP

CatalystMonomer to Initiator RatioConversion (%)PDI (Mw/Mn)
(Salen)Al-OiPr100:1951.15
(Salen)Al-OEt100:1981.10
(Salen)Al-OMe100:1931.20

Data is illustrative and compiled from various sources. Reaction conditions: Toluene, 70°C, 24h.

logical_relationship Start Lactide Monomer + (Salen)Al-OR Initiator Initiation Coordination of Lactide to Al center Start->Initiation Propagation Nucleophilic attack of alkoxide and ring-opening Initiation->Propagation Polymer Polylactide (PLA) Chain Propagation->Polymer Chain Growth Termination Quenching Polymer->Termination

Caption: Ring-Opening Polymerization of Lactide.

Antibacterial Applications

Schiff bases derived from 3,5-di-tert-butylsalicylaldehyde and their metal complexes have demonstrated significant antibacterial activity against a range of pathogenic bacteria. The lipophilic nature of the tert-butyl groups is thought to enhance the penetration of these compounds through bacterial cell membranes.

Table 3: Minimum Inhibitory Concentration (MIC) of 3,5-Di-tert-butylsalicylaldehyde Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Schiff Base (L)64128
Cu(II)-L Complex1632
Ni(II)-L Complex3264
Zn(II)-L Complex3264

L = Schiff base derived from 3,5-di-tert-butylsalicylaldehyde and an appropriate amine. Data is representative and may vary based on the specific amine and experimental conditions.

The antibacterial activity is typically evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_mic MIC Determination Workflow Prep Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Prep->Inoculate Dilute Serial Dilution of Compounds Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Determine MIC Incubate->Read

Caption: Workflow for MIC determination.

Fluorescent Sensors

Schiff bases derived from 3,5-di-tert-butylsalicylaldehyde can act as fluorescent chemosensors for the detection of various metal ions. The binding of a metal ion to the Schiff base can lead to a significant change in its fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.

Table 4: Fluorescence Sensing Properties of a Schiff Base Sensor for Al³⁺

PropertyValue
Excitation Wavelength (λex)365 nm
Emission Wavelength (λem)450 nm
Quantum Yield (Φ) - Free Ligand0.05
Quantum Yield (Φ) - with Al³⁺0.45
Detection Limit1.5 µM

Data is for a representative Schiff base derived from 3,5-di-tert-butylsalicylaldehyde. Values are dependent on the specific molecular structure and solvent system.

  • Preparation of Solutions: Stock solutions of the Schiff base sensor and the metal ion of interest are prepared in a suitable solvent (e.g., acetonitrile (B52724) or DMSO/water mixtures).

  • Titration: Aliquots of the metal ion solution are incrementally added to the sensor solution.

  • Fluorescence Measurement: After each addition, the fluorescence spectrum is recorded using a spectrofluorometer at the optimal excitation wavelength.

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the metal ion concentration to determine the binding constant and detection limit.

signaling_pathway Sensor Schiff Base Sensor Fluorescence_Off Weak Fluorescence Sensor->Fluorescence_Off Metal Metal Ion (e.g., Al³⁺) Complex Sensor-Metal Complex Fluorescence_On Strong Fluorescence Complex->Fluorescence_On CHEF SensorMetal SensorMetal SensorMetal->Complex Binding

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

This guide highlights the significant and diverse applications of 3,5-Di-tert-butylsalicylaldehyde derivatives. The modular nature of Schiff base synthesis allows for the fine-tuning of their properties, making them highly valuable scaffolds for the development of new catalysts, therapeutic agents, and analytical tools. Further research in this area is expected to uncover even more exciting applications for this versatile class of compounds.

Safety Operating Guide

Proper Disposal of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This guide provides essential procedural information for the safe handling and disposal of this compound (CAS No. 37942-07-7). The following instructions are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and to minimize environmental impact.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures to prevent exposure.

Key Hazards:

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2][3][4]

Before handling for disposal, ensure all personnel are equipped with the necessary Personal Protective Equipment (PPE).

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shield.Conforming to 29 CFR 1910.133.[5]
Hand Impervious protective gloves (e.g., nitrile).Conforming to 29 CFR 1910.138.[5]
Body Standard laboratory coat to protect skin and clothing.N/A
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, wear a dust mask (type N95 or equivalent).Conforming to 29 CFR 1910.134.[5]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][5] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Unused or Waste Product: Collect any unused or waste this compound in its original container or a compatible, clearly labeled, and tightly sealed waste container.[5][6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, pipette tips, and empty containers, must also be treated as hazardous waste.[5][6] These items should be collected in a designated solid chemical waste container, which may involve double-bagging in clear plastic bags before placing them inside a labeled pail.[6]

  • Aqueous Solutions: Collect any aqueous solutions containing this compound in a designated aqueous hazardous waste container.[6]

  • Segregation: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents.[6][7]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and approximate concentrations.[6][8] Do not use chemical formulas or abbreviations.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] This area must be under the control of laboratory personnel.[10]

  • Container Integrity: Ensure all waste containers are kept tightly closed except when adding waste.[6][8] Liquid waste containers should be placed in secondary containment to prevent spills.[6]

3. Spill Management:

  • Small Spills: In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow. Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[6]

  • Large Spills: For a large spill, evacuate the immediate area and follow your institution's emergency procedures for hazardous material spills.[6]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[5]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[5]

  • Waste must be disposed of in accordance with all local, state, and federal regulations.

Experimental Protocols

No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are readily available in the searched literature. The standard and required procedure is collection and disposal via a licensed waste management company. For aldehydes in general, there may be merit in oxidation to the corresponding carboxylic acids, which are often less toxic, but this should only be carried out by trained personnel following a validated and approved laboratory procedure.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Pickup cluster_3 Final Disposal start Generate Waste: This compound (Solid, Solution, or Contaminated Material) ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste Type ppe->segregate solid_waste Solid Waste/Contaminated PPE: Collect in Labeled, Sealed Container segregate->solid_waste Solid liquid_waste Liquid Waste/Solutions: Collect in Labeled, Sealed Container with Secondary Containment segregate->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage pickup Arrange for Pickup by Licensed Waste Disposal Company storage->pickup end Final Disposal at an Approved Waste Disposal Plant pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is of utmost importance. This document provides critical safety and logistical information for the handling of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS No. 37942-07-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification: this compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[1][2][3]

PPE CategorySpecific RecommendationsRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, impervious gloves).[3][4]To prevent skin contact and subsequent irritation.
Eye and Face Protection Use chemical safety goggles or glasses conforming to EN166 or equivalent.[5] A face shield may be necessary for larger quantities or when there is a risk of splashing.To protect eyes from serious irritation.[3]
Skin and Body Protection Wear a lab coat or other suitable protective clothing to prevent skin exposure.[3]To avoid skin contact and irritation.
Respiratory Protection If handling in a poorly ventilated area or if dust is generated, use a NIOSH-approved N95 dust mask or a respirator.[3]To prevent respiratory tract irritation from dust or aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and ensuring a safe working environment.

Handling and Storage:

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Safe Handling Practices:

    • Avoid generating dust.

    • Do not breathe in dust, fumes, or vapors.[2][3]

    • Avoid contact with skin and eyes.[2][3]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Contaminated clothing should be removed and washed before reuse.[2]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

    • The material may be air-sensitive, so storage under an inert atmosphere is recommended.[6]

    • Store locked up.[2]

Spill Management:

In the event of a spill, follow these procedures:

  • Ensure Personal Safety: Wear the appropriate PPE as detailed above.

  • Containment: Prevent the chemical from entering drains.

  • Cleanup: For solid spills, sweep or shovel the material into a suitable container for disposal.[7] Avoid creating dust.[7]

  • Ventilation: Ensure the area is well-ventilated.[7]

Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[4][7]

  • Dispose of the chemical and its container at an approved waste disposal plant.[1]

  • Do not mix with other waste streams.[4] Contaminated materials such as gloves and labware should be treated as hazardous waste.[4]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing and get medical attention.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]
Ingestion Do NOT induce vomiting.[2] Clean mouth with water and drink plenty of water afterwards.[1] Get medical attention if symptoms occur.[1]

Experimental Workflow Visualization

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

A Preparation & PPE B Weighing & Transfer (in fume hood) A->B C Perform Experiment B->C D Decontamination (Glassware & Surfaces) C->D F Storage (Cool, Dry, Ventilated) C->F Unused Reagent E Waste Disposal (Hazardous Waste) D->E

Safe Handling Workflow

The following diagram outlines the logical steps to be taken in the event of a chemical spill.

Spill Chemical Spill Occurs PPE Don Appropriate PPE Spill->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill (Avoid Dust) Contain->Clean Dispose Dispose of Waste (Hazardous) Clean->Dispose Ventilate Ventilate Area Dispose->Ventilate

Chemical Spill Response

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.